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Heptacosanoic acid

Cat. No.: B1205569
CAS No.: 7138-40-1
M. Wt: 410.7 g/mol
InChI Key: VXZBFBRLRNDJCS-UHFFFAOYSA-N
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Description

Heptacosanoic acid is a C27, very long straight-chain, saturated fatty acid. It has a role as a plant metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a heptacosanoate.
This compound has been reported in Loranthus tanakae, Artemisia igniaria, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54O2 B1205569 Heptacosanoic acid CAS No. 7138-40-1

Properties

IUPAC Name

heptacosanoic acid
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InChI

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
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InChI Key

VXZBFBRLRNDJCS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Source PubChem
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DSSTOX Substance ID

DTXSID5075070
Record name Heptacosanoic acid
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Molecular Weight

410.7 g/mol
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Physical Description

Solid
Record name Heptacosanoic acid
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CAS No.

7138-40-1, 68439-87-2
Record name Heptacosanoic acid
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Record name Heptacosanoic acid
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Record name Carboxylic acids, C27-47
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Record name HEPTACOSANOIC ACID
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Foundational & Exploratory

The Enigmatic Presence of Carboceric Acid in Nature: A Technical Guide to Its Sources, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Carboceric acid, systematically known as heptacosanoic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C27H54O2. As with other VLCFAs, its biological roles are subjects of ongoing research, with potential implications in membrane structure, energy storage, and cellular signaling. This technical guide provides a comprehensive overview of the known natural sources of carboceric acid, detailed protocols for its extraction and quantification, and an illustrative summary of its biosynthetic pathway in plants. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and physiological significance of this uncommon fatty acid.

Natural Sources of Carboceric Acid (this compound)

Carboceric acid has been identified in a variety of natural sources, predominantly in the plant kingdom and in some microorganisms. While its presence is noted in numerous species, quantitative data on its concentration remains sparse in publicly available literature. The following tables summarize the known occurrences of this fatty acid.

Quantitative and Semi-Quantitative Data on Carboceric Acid

The available quantitative data for carboceric acid is limited. The table below presents the information that could be retrieved from scientific literature. It is important to note that in many cases, carboceric acid is a minor component of the total fatty acid profile.

OrganismPart AnalyzedConcentration/AbundanceAnalytical MethodReference(s)
Triticum aestivum (Wheat)Cuticular WaxDetected as a minor constituentGC-MS[1]
Documented Presence of Carboceric Acid (Qualitative)
CategoryOrganism
PlantsArnebia nobilis[2]
Artemisia igniaria[3]
Hansenia forbesii
Loranthus tanakae[3]
Malvaviscus arboreus
Neolitsea sericea
Nicotiana tabacum (Tobacco)
Rhizophora apiculata
Terminalia chebula
Thalictrum polycarpum (Meadow-rue)
Toddalia asiatica
Traversia baccharoides
MicroorganismsStreptomyces sp.

Experimental Protocols for the Analysis of Carboceric Acid

The analysis of carboceric acid from natural matrices typically involves lipid extraction, derivatization to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The choice of extraction method depends on the nature of the sample matrix.

  • Soxhlet Extraction: This method is suitable for solid samples such as dried plant material.

    • Place a known quantity of finely ground, dried sample material into a thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The Soxhlet extractor is placed onto a flask containing the extraction solvent (e.g., a mixture of chloroform and methanol, 2:1 v/v).

    • The flask is heated to reflux. The solvent vapor travels up a distillation arm, and floods into the chamber housing the thimble of solid.

    • Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is allowed to repeat for several hours.

    • After extraction, the solvent is evaporated under reduced pressure to yield the crude lipid extract.

  • Folch Method: This method is suitable for both liquid and solid samples.

    • Homogenize a known amount of the sample in a chloroform/methanol mixture (2:1 v/v). The volume of the solvent should be about 20 times the volume of the sample.

    • After homogenization, the mixture is agitated for 15-20 minutes in an orbital shaker at room temperature.

    • The homogenate is then centrifuged to separate the solid and liquid phases. The supernatant is collected.

    • The pellet is re-extracted with a smaller volume of the chloroform/methanol mixture.

    • The supernatants are combined and washed with 0.2 volumes of a 0.9% NaCl solution.

    • The mixture is centrifuged to facilitate phase separation. The upper aqueous phase is discarded, and the lower chloroform phase containing the lipids is collected.

    • The solvent is evaporated to obtain the total lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of carboceric acid needs to be derivatized, typically to its methyl ester.

  • Dissolve the lipid extract in a known volume of toluene.

  • Add a solution of 0.5 M sodium hydroxide in methanol and heat the mixture at 80-90°C for 10-15 minutes to saponify the lipids.

  • After cooling, add a 14% solution of boron trifluoride in methanol and heat again at 80-90°C for 5-10 minutes to methylate the free fatty acids.

  • After cooling to room temperature, add hexane and a saturated solution of sodium chloride.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 4°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Quantification

Quantification of carboceric acid is achieved by comparing the peak area of its methyl ester with that of a known concentration of an internal standard. A suitable internal standard would be a fatty acid of a chain length not expected to be present in the sample, for example, nonadecanoic acid (C19:0) or tricosanoic acid (C23:0). A calibration curve should be prepared using a certified standard of methyl heptacosanoate.

Visualizations

Experimental Workflow for Carboceric Acid Analysis

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of carboceric acid from a natural source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification sample Natural Source Material (e.g., Dried Plant Leaves) extraction Lipid Extraction (e.g., Soxhlet with Chloroform/Methanol) sample->extraction crude_lipid Crude Lipid Extract extraction->crude_lipid saponification Saponification (NaOH in Methanol) crude_lipid->saponification methylation Methylation (BF3 in Methanol) saponification->methylation fames Fatty Acid Methyl Esters (FAMEs) in Hexane methylation->fames gcms GC-MS Analysis fames->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Quantification (Internal Standard Method) data_processing->quantification

Caption: General workflow for the analysis of carboceric acid.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

Carboceric acid, like other VLCFAs, is synthesized in plants through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process extends shorter-chain fatty acids (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.

vlcfa_biosynthesis acyl_coa_n Acyl-CoA (Cn) ketoacyl_coa β-Ketoacyl-CoA (Cn+2) acyl_coa_n->ketoacyl_coa Condensation hydroxyacyl_coa β-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa trans-2-Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa Dehydration acyl_coa_n2 Acyl-CoA (Cn+2) enoyl_coa->acyl_coa_n2 Reduction acyl_coa_n2->acyl_coa_n Further Elongation or Incorporation into Lipids kcs KCS (β-Ketoacyl-CoA Synthase) kcs->ketoacyl_coa kcr KCR (β-Ketoacyl-CoA Reductase) kcr->hydroxyacyl_coa hcd HCD (β-Hydroxyacyl-CoA Dehydratase) hcd->enoyl_coa ecr ECR (Enoyl-CoA Reductase) ecr->acyl_coa_n2 malonyl_coa Malonyl-CoA malonyl_coa->kcs nadph1 NADPH nadph1->kcr nadph2 NADPH nadph2->ecr h2o H₂O h2o->hcd co2 CO₂ co2->kcs nadp1 NADP⁺ nadp1->kcr nadp2 NADP⁺ nadp2->ecr

References

The Enigmatic Path of Heptacosanoic Acid: A Deep Dive into Plant Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptacosanoic acid (C27:0), a saturated very-long-chain fatty acid (VLCFA), is a vital component of various plant lipids, most notably cuticular waxes, which form a protective barrier against environmental stresses. While the general principles of fatty acid biosynthesis in plants are well-established, the precise pathway leading to the formation of odd-chain VLCFAs like this compound remains an area of active investigation. This technical guide synthesizes current knowledge on the proposed biosynthetic pathway of this compound in plants, offering insights into the key enzymes, relevant experimental methodologies, and quantitative data.

The Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is believed to follow the general framework of fatty acid elongation, with a key distinction in its initiation. Unlike even-chain fatty acids that start with an acetyl-CoA primer, odd-chain fatty acids are proposed to utilize propionyl-CoA as their initial building block. This three-carbon primer is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.

The core of this elongation process occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex orchestrates a four-step cycle for each two-carbon addition:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, forming a β-ketoacyl-CoA. The specific KCS enzyme involved is believed to determine the substrate specificity and the final chain length of the fatty acid. While several KCS enzymes have been identified in plants with varying substrate preferences, the specific KCS responsible for the elongation steps leading to this compound has not yet been definitively identified.[1][2][3][4][5][6][7][8][9][10]

  • Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[2][5][6][7][8]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[2][5][6][7][8]

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.[2][5][6][7][8]

This four-step cycle is repeated multiple times, adding two carbons in each round, until the acyl chain reaches a length of 27 carbons.

Heptacosanoic_Acid_Biosynthesis Propionyl_CoA Propionyl-CoA (C3) KCS β-ketoacyl-CoA synthase (KCS) Propionyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS C5_keto β-Ketoacyl-CoA (C5) KCS->C5_keto KCR β-ketoacyl-CoA reductase (KCR) C5_keto->KCR C5_hydroxy β-Hydroxyacyl-CoA (C5) KCR->C5_hydroxy HCD β-hydroxyacyl-CoA dehydratase (HCD) C5_hydroxy->HCD C5_enoyl trans-2,3-Enoyl-CoA (C5) HCD->C5_enoyl ECR Enoyl-CoA reductase (ECR) C5_enoyl->ECR C5_acyl Acyl-CoA (C5) ECR->C5_acyl Elongation_Cycle Repetitive Elongation Cycles (x11) C5_acyl->Elongation_Cycle Primer for next cycle C27_acyl Heptacosanoyl-CoA (C27) Elongation_Cycle->C27_acyl Heptacosanoic_Acid This compound C27_acyl->Heptacosanoic_Acid Hydrolysis

Proposed biosynthetic pathway of this compound in plants.

Quantitative Data on this compound in Plants

This compound is a common, though generally minor, component of cuticular waxes across various plant species. Its abundance can vary significantly depending on the plant species, organ, and developmental stage. The following table summarizes representative quantitative data of this compound and related very-long-chain fatty acids found in the cuticular wax of Arabidopsis thaliana.

Fatty Acid Chain LengthChemical FormulaRepresentative Abundance in Arabidopsis thaliana Leaf Wax (% of total wax)
C24:0 (Lignoceric acid)C24H48O21.5 - 3.0
C25:0 (Pentacosanoic acid)C25H50O20.5 - 1.5
C26:0 (Cerotic acid)C26H52O22.0 - 5.0
C27:0 (this compound) C27H54O2 1.0 - 2.5
C28:0 (Montanic acid)C28H56O23.0 - 7.0
C29:0 (Nonacosanoic acid)C29H58O210.0 - 20.0
C30:0 (Melissic acid)C30H60O21.0 - 3.0
C31:0 (Hentriacontanoic acid)C31H62O215.0 - 30.0

Note: The values presented are approximate and can vary based on environmental conditions and analytical methods.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are key experimental protocols that can be adapted for this purpose.

Analysis of Cuticular Waxes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of plant cuticular waxes to quantify this compound.

GCMS_Workflow Start Plant Tissue Collection Extraction Cuticular Wax Extraction (e.g., Chloroform dipping) Start->Extraction Internal_Standard Addition of Internal Standard (e.g., Tetracosane) Extraction->Internal_Standard Derivatization Derivatization (e.g., Silylation or Methylation) Internal_Standard->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Peak identification and quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Workflow for GC-MS analysis of plant cuticular waxes.

Methodology:

  • Sample Collection: Harvest fresh plant tissue (e.g., leaves, stems).

  • Wax Extraction: Briefly immerse the tissue in a solvent like chloroform or hexane to dissolve the epicuticular waxes.

  • Internal Standard: Add a known amount of an internal standard (e.g., tetracosane) to the extract for accurate quantification.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Derivatization: To increase the volatility of the fatty acids for GC analysis, derivatize the wax extract. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and retention times, and then identified by their mass spectra.

  • Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

In Vitro Fatty Acid Elongase Assay

This assay is used to measure the activity of the FAE complex and can be adapted to investigate the synthesis of odd-chain VLCFAs.

Methodology:

  • Microsome Isolation: Isolate microsomes, which contain the membrane-bound FAE complex, from plant tissues such as developing seeds or stems.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a primer (e.g., propionyl-CoA or a short-chain odd-numbered acyl-CoA), malonyl-CoA (as the two-carbon donor), and cofactors such as NADPH and ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Saponification: Stop the reaction and saponify the lipids to release the fatty acids.

  • Extraction and Derivatization: Extract the fatty acids and derivatize them as described in the GC-MS protocol.

  • Analysis: Analyze the products by GC-MS or radio-GC to identify and quantify the elongated fatty acids.

Future Directions

The complete elucidation of the this compound biosynthesis pathway in plants requires further research. Key areas for future investigation include:

  • Identification and Characterization of the Specific KCS: Identifying the specific 3-ketoacyl-CoA synthase(s) responsible for the elongation steps leading to C27 will be crucial. This can be achieved through genetic approaches, such as analyzing Arabidopsis thaliana T-DNA insertion lines with altered odd-chain VLCFA profiles, and through biochemical characterization of recombinant KCS enzymes.

  • Regulation of Propionyl-CoA Metabolism: Understanding the regulation of propionyl-CoA synthesis and its channeling into fatty acid biosynthesis will provide a more complete picture of odd-chain fatty acid production.

  • Functional Significance: Further research is needed to fully understand the specific roles of this compound and other odd-chain VLCFAs in plant development, stress responses, and interactions with the environment.

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. The proposed pathway and experimental protocols offer a solid foundation for researchers to further unravel the intricacies of this important metabolic process.

References

The Metabolic Odyssey of Odd-Chain Very-Long-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of odd-chain very-long-chain fatty acids (OC-VLCFAs). It delves into the intricate biochemical pathways responsible for their degradation, the key enzymatic players, and the regulatory networks that govern their metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, inborn errors of metabolism, and therapeutic development.

Introduction to Odd-Chain Very-Long-Chain Fatty Acids

Odd-chain very-long-chain fatty acids (OC-VLCFAs) are a unique class of lipids characterized by a carbon backbone with an odd number of atoms, typically 23 or more. While less abundant than their even-chain counterparts, OC-VLCFAs play crucial roles in cellular structure and signaling. Their metabolism is distinct and has significant implications in both health and disease, particularly in the context of inherited metabolic disorders. Understanding the metabolic pathways of OC-VLCFAs is paramount for diagnosing and developing therapeutic strategies for these conditions.

The Metabolic Pathway: A Two-Part Journey

The catabolism of OC-VLCFAs is a two-stage process that begins in the peroxisome and concludes in the mitochondrion.

Peroxisomal Chain Shortening: The Initial Truncation

Due to their extensive chain length, OC-VLCFAs are initially metabolized in the peroxisomes.[1] This process, a modified form of beta-oxidation, sequentially shortens the fatty acid chain.

The key steps in peroxisomal beta-oxidation are:

  • Activation: The OC-VLCFA is activated to its coenzyme A (CoA) ester by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Oxidation: The acyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond and producing hydrogen peroxide (H₂O₂).[1]

  • Hydration and Dehydrogenation: The resulting enoyl-CoA undergoes hydration and dehydrogenation, catalyzed by a multifunctional enzyme.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the shortened acyl-CoA, releasing acetyl-CoA and a chain-shortened OC-VLCFA-CoA.

This cycle repeats until the OC-VLCFA is shortened to a medium- or short-chain fatty acid, which can then be transported to the mitochondria for complete oxidation.

Mitochondrial Beta-Oxidation and the Final Propionyl-CoA

Once inside the mitochondrial matrix, the shortened odd-chain fatty acyl-CoA undergoes further rounds of beta-oxidation, mirroring the process for even-chain fatty acids. Each cycle releases a molecule of acetyl-CoA. The final thiolytic cleavage of a five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA that represents the defining endpoint of odd-chain fatty acid oxidation.[2][3]

The Anaplerotic Fate of Propionyl-CoA

Propionyl-CoA cannot directly enter the tricarboxylic acid (TCA) cycle. Instead, it is converted to the TCA cycle intermediate, succinyl-CoA, through a three-step enzymatic pathway. This conversion highlights the anaplerotic role of OC-VLCFAs, as they replenish TCA cycle intermediates.

The conversion of propionyl-CoA to succinyl-CoA involves the following enzymes:

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[4]

  • Methylmalonyl-CoA Epimerase (MCE): MCE converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase (MCM): This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[4]

Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production and biosynthetic pathways.

Quantitative Data on OC-VLCFA Levels

The quantification of OC-VLCFAs is crucial for the diagnosis and monitoring of peroxisomal disorders. Elevated levels of these fatty acids in plasma and tissues are a hallmark of these diseases.

Fatty AcidConditionTissue/FluidConcentration (μg/mL)Fold Increase vs. ControlsReference
C26:0 Zellweger Syndrome (Classical)Serum5.20 ± 1.78~50-100x[5]
Zellweger Syndrome (Mild)Serum0.76 ± 0.46~5-10x[5]
D-Bifunctional Protein DeficiencySerum2.61 ± 0.97~20-40x[5]
C26:0/C22:0 Ratio Zellweger Syndrome (Classical)Serum0.65 ± 0.18>50x[5]
Zellweger Syndrome (Mild)Serum0.11 ± 0.09~5-10x[5]
D-Bifunctional Protein DeficiencySerum0.30 ± 0.13~20-30x[5]
C23:0 Healthy Human PlasmaPlasmaTrace amounts-[6]
C25:0 Healthy Human PlasmaPlasmaTrace amounts-[6]

Experimental Protocols

Quantification of OC-VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a gold standard for the analysis of VLCFAs.

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform:methanol (2:1, v/v).
  • Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.
  • Derivatization: The free fatty acids are converted to their volatile methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃ in methanol).

2. GC-MS Analysis:

  • Injection: The FAMEs are injected into the gas chromatograph.
  • Separation: The FAMEs are separated on a capillary column based on their volatility and polarity.
  • Detection: The separated FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification and quantification.

Radiometric Assay for Propionyl-CoA Carboxylase (PCC) Activity

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.[7][8]

1. Reaction Mixture:

  • Cell lysate or purified enzyme
  • Propionyl-CoA (substrate)
  • ATP and MgCl₂ (cofactors)
  • [¹⁴C]-Bicarbonate (radiolabeled substrate)
  • Buffer (e.g., Tris-HCl)

2. Incubation:

  • The reaction is initiated by the addition of the cell lysate and incubated at 37°C for a defined period.

3. Termination and Measurement:

  • The reaction is stopped by the addition of an acid (e.g., perchloric acid).
  • The acid-stable, non-volatile radioactivity (incorporated into methylmalonyl-CoA) is measured by liquid scintillation counting.

HPLC-Based Assay for Methylmalonyl-CoA Mutase (MCM) Activity

This method quantifies the conversion of methylmalonyl-CoA to succinyl-CoA.[9]

1. Reaction Mixture:

  • Cell lysate or purified enzyme
  • Methylmalonyl-CoA (substrate)
  • Adenosylcobalamin (vitamin B12 coenzyme)
  • Buffer (e.g., phosphate buffer)

2. Incubation:

  • The reaction is incubated at 37°C.

3. Analysis:

  • The reaction is stopped, and the mixture is analyzed by high-performance liquid chromatography (HPLC).
  • The separation and quantification of methylmalonyl-CoA and succinyl-CoA are achieved using a reverse-phase column and UV detection.

Visualization of Pathways and Workflows

Metabolic Pathway of OC-VLCFA Degradation

OC_VLCFA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion OC_VLCFA Odd-Chain Very-Long-Chain Fatty Acid OC_VLCFA_CoA OC-VLCFA-CoA OC_VLCFA->OC_VLCFA_CoA VLC-ACS Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation OC_VLCFA_CoA->Peroxisomal_Beta_Oxidation ACOX, MFE Shortened_OCFA_CoA Shortened Odd-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_OCFA_CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Mito_Beta_Oxidation Mitochondrial Beta-Oxidation Shortened_OCFA_CoA->Mito_Beta_Oxidation Transport Propionyl_CoA Propionyl-CoA Mito_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_M Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_M D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA PCC (Biotin) TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA MCE Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA MCM (Vitamin B12) Succinyl_CoA->TCA_Cycle

Caption: Overview of OC-VLCFA metabolism.

Experimental Workflow for OC-VLCFA Analysis

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization Analytical_Platform Analytical Platform Derivatization->Analytical_Platform GC_MS GC-MS Analytical_Platform->GC_MS LC_MS_MS LC-MS/MS Analytical_Platform->LC_MS_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: Workflow for OC-VLCFA quantification.

Regulation of Peroxisomal Beta-Oxidation by PPARα

PPARa_Regulation Ligands Ligands (OC-VLCFAs, Fibrates) PPARa PPARα Ligands->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation ACOX1 ACOX1 Target_Genes->ACOX1 MFE Multifunctional Enzyme Target_Genes->MFE Thiolase Peroxisomal Thiolase Target_Genes->Thiolase

Caption: PPARα signaling in peroxisomal β-oxidation.

Conclusion

The metabolic fate of odd-chain very-long-chain fatty acids is a complex and highly regulated process that spans multiple cellular compartments. A thorough understanding of these pathways, the enzymes involved, and their regulation is essential for advancing our knowledge of lipid metabolism and for the development of effective diagnostics and therapies for related metabolic disorders. This guide provides a foundational framework for researchers and clinicians, highlighting the key molecular events and analytical approaches in the study of OC-VLCFA metabolism.

References

Heptacosanoic Acid: A Deep Dive into its Role in Plant and Microbial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a fascinating yet understudied molecule in the realm of plant and microbial metabolism. While not as abundant as its even-chained counterparts, its presence and metabolic pathways offer unique insights into cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role, covering its biosynthesis, metabolic functions, and its emerging significance in signaling pathways. We delve into detailed experimental protocols for its analysis and present quantitative data where available, offering a critical resource for researchers in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of various biological systems. This compound, a C27 saturated fatty acid, belongs to the less common odd-chain VLCFAs. In plants, VLCFAs are integral to the formation of protective barriers like cuticular waxes and suberin, and they are key constituents of membrane lipids such as sphingolipids and phospholipids. In the microbial world, the metabolism of long-chain fatty acids is primarily associated with degradation pathways for energy production, though some microbes also synthesize unique fatty acids for structural and signaling purposes. The study of this compound, therefore, provides a window into specialized metabolic pathways and their potential applications.

Biosynthesis of this compound in Plants

The synthesis of this compound in plants occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). This process extends shorter-chain fatty acids, typically C16 or C18 acyl-CoAs, through the sequential addition of two-carbon units derived from malonyl-CoA. The production of an odd-chain fatty acid like this compound likely involves the elongation of a pre-existing odd-chain fatty acid precursor or a specialized enzymatic activity that is not yet fully characterized.

The FAE complex consists of four key enzymes that catalyze a cycle of reactions:

  • β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses an acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C27, is achieved.

VLCFA Biosynthesis Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA_n Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA_n->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA CO2 KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NADPH -> NADP+ Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD H2O Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NADPH -> NADP+ Acyl_CoA_n2 Acyl-CoA (Cn+2) ECR->Acyl_CoA_n2

Figure 1: The fatty acid elongation cycle in the endoplasmic reticulum.

Role of this compound in Plant Metabolism

This compound, as a VLCFA, is a precursor to several essential components in plants:

  • Cuticular Waxes: The plant cuticle is a protective layer on the epidermis of aerial plant parts, and its primary component is cutin, a polyester matrix, with an overlay of epicuticular waxes. VLCFAs, including C27:0, are precursors to the aliphatic compounds that constitute these waxes, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. These waxes play a critical role in preventing water loss, protecting against UV radiation, and defending against pathogens.

  • Suberin: Suberin is a complex lipophilic polymer found in the cell walls of specific tissues, such as the root endodermis (forming the Casparian strip), periderm, and seed coats. It acts as a barrier to the uncontrolled movement of water and solutes and protects against pathogens. VLCFAs are major components of the aliphatic domain of suberin.

  • Sphingolipids: VLCFAs are characteristically found in the sphingolipids of the plasma membrane's outer leaflet. These lipids are crucial for membrane structure and function, including intercellular communication and signal transduction.

  • Membrane Phospholipids: VLCFAs are also found in phospholipids like phosphatidylserine and phosphatidylethanolamine, where they may contribute to the organization of membrane domains.

Quantitative Data

Quantitative data for this compound in plants is limited and often reported as a minor component of total fatty acids. The following table summarizes available data from the literature.

Plant SpeciesTissueThis compound (C27:0) ConcentrationReference
Millettia speciosaSeeds0.127% of total fatty acids
Various microalgaeWhole cellsTrace amounts or not detected

Note: The scarcity of quantitative data highlights a significant research gap in the field.

Role of this compound in Microbial Metabolism

The role of this compound in microbial metabolism is less defined than in plants. Most research on long-chain fatty acids in microbes focuses on their degradation as a carbon and energy source.

Microbial Degradation of Long-Chain Fatty Acids

The anaerobic degradation of long-chain fatty acids is a critical process in various environments, such as anaerobic digesters and sediments. This process is typically carried out by syntrophic bacteria, which break down the fatty acids into acetate, hydrogen, and carbon dioxide. These products are then utilized by methanogenic archaea to produce methane. The primary pathway for this degradation is β-oxidation. While specific studies on the degradation of this compound are scarce, it is presumed to follow the same general pathway as other saturated long-chain fatty acids.

Microbial Degradation of Fatty Acids LCFA Long-Chain Fatty Acid (e.g., this compound) Beta_Oxidation β-Oxidation (Syntrophic Bacteria) LCFA->Beta_Oxidation Intermediates Acetate, H2, CO2 Beta_Oxidation->Intermediates Methanogenesis Methanogenesis (Methanogenic Archaea) Intermediates->Methanogenesis Methane Methane (CH4) Methanogenesis->Methane

Figure 2: Simplified pathway of anaerobic degradation of long-chain fatty acids.
This compound as a Microbial Biomarker

The fatty acid composition of microbial cells can serve as a chemotaxonomic marker to identify and quantify different microbial groups in environmental samples. While specific odd-chain fatty acids like C15:0 and C17:0 are known biomarkers for certain bacterial groups, the utility of this compound as a specific biomarker is not yet well-established and represents an area for future research.

Signaling Role of this compound

The direct role of this compound as a signaling molecule has not been extensively documented. However, the broader class of fatty acids and their derivatives are known to be involved in various signaling cascades in both plants and microbes.

Plant Signaling

In plants, fatty acid-derived molecules, such as jasmonates, are well-characterized phytohormones that regulate a wide range of developmental processes and stress responses. While shorter-chain fatty acids are the primary precursors for these signaling molecules, the possibility of VLCFAs or their derivatives participating in signaling cannot be ruled out. For instance, perturbations in VLCFA levels have been shown to affect plant development and stress responses, suggesting a potential signaling role, though the mechanisms remain to be elucidated.

Microbial Signaling

In microbes, fatty acid-derived molecules can act as signals in processes like quorum sensing, which allows bacteria to coordinate their behavior in a cell-density-dependent manner. These signaling molecules are typically shorter-chain fatty acids or their derivatives. Whether this compound plays a role in microbial communication is currently unknown.

Fatty_Acid_Signaling_Overview cluster_plant Plant Signaling cluster_microbe Microbial Signaling Fatty_Acids_Plant Fatty Acids (e.g., Linolenic Acid) Jasmonate_Pathway Jasmonate Biosynthesis Fatty_Acids_Plant->Jasmonate_Pathway Plant_Responses Defense, Development Jasmonate_Pathway->Plant_Responses Fatty_Acids_Microbe Fatty Acid Derivatives Quorum_Sensing Quorum Sensing Fatty_Acids_Microbe->Quorum_Sensing Microbial_Responses Biofilm Formation, Virulence Quorum_Sensing->Microbial_Responses VLCFA VLCFAs (this compound) VLCFA->Plant_Responses Potential indirect role VLCFA->Microbial_Responses Largely unknown

Figure 3: Overview of fatty acid involvement in signaling, with the potential role of VLCFAs highlighted.

Experimental Protocols

Accurate quantification and characterization of this compound require robust analytical methods. The following protocols provide a general framework for the extraction and analysis of fatty acids from plant and microbial samples.

Extraction and Analysis of Fatty Acids from Plant Tissue

This protocol is adapted from standard methods for fatty acid analysis in plants.

Objective: To extract total fatty acids from plant tissue, convert them to fatty acid methyl esters (FAMEs), and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (lyophilized and ground)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • BF3-methanol solution (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Lipid Extraction: a. Weigh approximately 100 mg of lyophilized plant tissue into a glass tube with a Teflon-lined cap. b. Add a known amount of internal standard (e.g., 100 µg of C17:0). c. Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly. d. Incubate at room temperature for 1 hour with occasional vortexing. e. Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Transesterification to FAMEs: a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Add 1 mL of 14% BF3-methanol solution. c. Cap the tube tightly and heat at 60°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge. f. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: a. Dry the hexane extract over anhydrous sodium sulfate. b. Transfer the extract to a GC vial. c. Inject 1 µL of the sample into the GC-MS system. d. Use a temperature program suitable for separating long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 250°C). e. Identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. f. Quantify the amount of this compound relative to the internal standard.

Plant_FA_Analysis_Workflow Sample Lyophilized Plant Tissue Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Transesterification to FAMEs (BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification (vs. Internal Standard) Analysis->Quantification

The Enigmatic Very-Long-Chain Fatty Acid: A Technical Guide to the Biological Significance of C27:0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0) is a saturated very-long-chain odd-chain fatty acid. While its presence has been confirmed in select natural sources, a comprehensive understanding of its specific biological significance in mammals remains largely uncharted. This technical guide consolidates the current, albeit limited, knowledge directly pertaining to C27:0 and provides a broader context by examining the well-established roles of the chemical classes to which it belongs: very-long-chain fatty acids (VLCFAs) and odd-chain fatty acids (OCFAs). This paper will delve into the known natural occurrences of C27:0, the metabolic pathways governing the synthesis and degradation of related fatty acids, potential inferred biological functions, and detailed analytical methodologies for its detection and quantification. The significant gaps in the current research landscape are also highlighted, pointing towards future directions for elucidating the definitive roles of this rare fatty acid.

Introduction to this compound (C27:0)

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. As a member of the very-long-chain fatty acid (VLCFA) family (fatty acids with 22 or more carbons), and more specifically as an odd-chain fatty acid (OCFA), C27:0 possesses unique structural characteristics that distinguish it from the more abundant even-chain fatty acids in biological systems. While VLCFAs are known to be crucial components of cellular structures and signaling molecules, the specific functions of C27:0 are not well-defined in the scientific literature. Its investigation is often secondary to the study of other more prominent VLCFAs, such as C26:0, which is a key biomarker in certain peroxisomal disorders. This guide aims to synthesize the available information on C27:0 and extrapolate its potential significance based on the known biology of related fatty acids.

Natural Occurrence and Physicochemical Properties

The presence of C27:0 in nature is sparse and has been primarily documented in the plant kingdom and in certain marine organisms.

  • Plant Waxes: this compound is a constituent of the epicuticular wax of some plants. This waxy outer layer serves as a protective barrier against environmental stressors such as water loss, UV radiation, and pathogens.[1] The specific concentration of C27:0 within these waxes is not extensively quantified but it is generally a minor component.

  • Marine Sponges: Some studies on marine sponges have identified C27:0, occasionally in a hydroxylated form (2-OH-27:0), within their complex lipid profiles.[2] Marine sponges are known for their diverse and often unique fatty acid compositions, which may play a role in membrane structure and defense mechanisms.[3]

  • Other Organisms: The Human Metabolome Database mentions that this compound has been reported in organisms such as Loranthus tanakae and Artemisia igniaria.[4]

The physicochemical properties of C27:0 are characteristic of a long-chain saturated fatty acid, with low water solubility and a high melting point.

Metabolism of Odd-Chain and Very-Long-Chain Fatty Acids

Direct studies on the metabolism of C27:0 are scarce. However, its metabolic fate can be inferred from the established pathways for OCFAs and VLCFAs.

Synthesis and Elongation

The de novo synthesis of fatty acids in mammals primarily produces the C16:0 fatty acid, palmitate. The synthesis of VLCFAs occurs through the action of fatty acid elongase (ELOVL) enzymes, which are membrane-bound proteins primarily located in the endoplasmic reticulum. This elongation process involves a cycle of four reactions that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. While the synthesis of even-chain VLCFAs is well-characterized, the specific ELOVL enzymes responsible for the synthesis of a C27 fatty acid have not been definitively identified.

Odd-chain fatty acids can also be synthesized endogenously through the alpha-oxidation of an even-chain fatty acid. This process, which occurs in peroxisomes, involves the hydroxylation of the alpha-carbon of a fatty acid, followed by the removal of the original carboxyl carbon. For instance, the alpha-oxidation of a C28 fatty acid would yield C27:0.

alpha_oxidation cluster_peroxisome Peroxisome C28_FA Even-Chain Fatty Acid (e.g., C28:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) C28_FA->FA2H Hydroxylation Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Hydroxy_FA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxy_FA->HACL1 Cleavage C27_FA Odd-Chain Fatty Acid (C27:0) HACL1->C27_FA Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Alpha-oxidation pathway for the synthesis of odd-chain fatty acids.
Degradation: Beta-Oxidation of Odd-Chain Fatty Acids

The catabolism of straight-chain saturated fatty acids occurs primarily through beta-oxidation. For very-long-chain fatty acids, the initial cycles of beta-oxidation take place in the peroxisomes, with the shortened fatty acids then being further oxidized in the mitochondria.

The beta-oxidation of odd-chain fatty acids like C27:0 proceeds in the same manner as even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. However, the final round of beta-oxidation yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA in a three-step, vitamin B12-dependent pathway. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, making odd-chain fatty acids gluconeogenic.

beta_oxidation_odd_chain cluster_peroxisome_mito Peroxisome / Mitochondria cluster_mito Mitochondria C27_FA C27:0 Acyl-CoA Beta_Oxidation Beta-Oxidation Cycles C27_FA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x12) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA PCC Propionyl-CoA Carboxylase (PCC) (Biotin-dependent) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (Vitamin B12-dependent) Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Beta-oxidation of an odd-chain fatty acid (e.g., C27:0).

Potential Biological Significance of C27:0

Due to the lack of direct research, the biological roles of C27:0 can only be inferred from the functions of VLCFAs and OCFAs in general.

Role in Epidermal Barrier Function

The skin's outermost layer, the stratum corneum, provides a crucial barrier against water loss and external insults. This barrier is largely composed of a lipid matrix rich in ceramides, cholesterol, and free fatty acids. A significant portion of these lipids, particularly ceramides, contain very-long-chain fatty acids.[5][6] These VLCFAs are essential for the proper formation and function of the lamellar lipid structures that confer the skin's impermeability.[7][8] Given that C27:0 is a VLCFA, it is plausible that it could be a component of skin lipids, contributing to the integrity of the epidermal barrier.

Influence on Cell Membrane Properties

The fatty acid composition of phospholipids significantly influences the physical properties of cell membranes, such as fluidity, thickness, and curvature. Saturated fatty acids, particularly VLCFAs, tend to increase membrane rigidity and order due to their straight, tightly packing hydrocarbon chains.[9] While no studies have specifically examined the effect of C27:0 on membrane fluidity, it is expected to have a rigidifying effect. The incorporation of such rare fatty acids into membranes could potentially create specialized microdomains with distinct biophysical properties.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of quantitative data for this compound (C27:0) concentrations in human or mammalian tissues and fluids. While analytical methods are capable of detecting this fatty acid, it is often not included in standard fatty acid panels or is present at levels below the limit of quantification of the methods used. To provide a frame of reference, the following table presents typical concentrations of other relevant very-long-chain and odd-chain fatty acids in human plasma.

Fatty AcidCarbon NumberClassTypical Concentration in Human Plasma (nmol/mL)Notes
Pentadecanoic AcidC15:0OCFA2.94 ± 2.66[10]Often used as a biomarker for dairy fat intake.
Heptadecanoic AcidC17:0OCFAData available, often used as an internal standard.Also a biomarker for dairy fat intake.
Lignoceric AcidC24:0VLCFALevels are measured for peroxisomal disorder diagnosis.Elevated in X-linked adrenoleukodystrophy.
Hexacosanoic AcidC26:0VLCFALevels are a key diagnostic marker for peroxisomal disorders.Elevated in X-linked adrenoleukodystrophy.
This compound C27:0 OCFA, VLCFA Data not readily available in the literature. Expected to be present at very low concentrations.

Note: The presented values are for illustrative purposes and can vary significantly based on diet, age, and health status. The lack of data for C27:0 underscores the need for targeted quantitative studies.

Experimental Protocols for C27:0 Analysis

The analysis of C27:0, as a very-long-chain fatty acid, requires sensitive and specific analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the most common approach. The following is a generalized protocol for the quantification of total fatty acids, including C27:0, from a biological sample.

Principle

Total lipids are extracted from the biological matrix. The fatty acids within these lipids are then liberated through hydrolysis (saponification) and converted into volatile fatty acid methyl esters (FAMEs) through derivatization. The FAMEs are then separated and quantified by GC-MS, using an internal standard for accurate measurement.

Materials and Reagents
  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., deuterated C27:0 or another odd-chain fatty acid not expected in the sample, such as C23:0)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic NaOH

  • BF3-Methanol or HCl-Methanol

  • Hexane

  • Anhydrous sodium sulfate

  • FAME standards for calibration curve

Procedure
  • Sample Preparation and Lipid Extraction (Folch Method):

    • To a known amount of sample (e.g., 100 µL of plasma or 10-20 mg of tissue), add a precise amount of the internal standard.

    • Add 20 volumes of chloroform/methanol (2:1, v/v) and homogenize/vortex thoroughly.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to pellet any solid material and clarify the two phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification and Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic NaOH and heat at 100°C for 5-10 minutes to hydrolyze the lipids and form sodium salts of the fatty acids.

    • Cool the sample and add BF3-methanol or HCl-methanol. Heat again at 100°C for 5-10 minutes to methylate the fatty acids, forming FAMEs.

    • Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the hexane extract to a suitable volume.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A polar capillary column (e.g., DB-23, HP-88).

      • Carrier Gas: Helium.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C) to elute the VLCFAs.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for the methyl ester of C27:0 and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a C27:0 FAME standard and a fixed concentration of the internal standard.

    • Calculate the concentration of C27:0 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

gcms_workflow Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard (e.g., Deuterated C27:0) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Hydrolysis Saponification (Methanolic NaOH, Heat) Extraction->Hydrolysis Derivatization Methylation to FAMEs (BF3-Methanol, Heat) Hydrolysis->Derivatization FAME_Extraction Hexane Extraction of FAMEs Derivatization->FAME_Extraction GCMS GC-MS Analysis (SIM Mode) FAME_Extraction->GCMS Quant Quantification (Calibration Curve) GCMS->Quant

General experimental workflow for the GC-MS analysis of C27:0.

Conclusion and Future Directions

This compound (C27:0) remains a poorly characterized molecule in the landscape of lipid biology. While its existence is confirmed in certain natural sources, and its general metabolic pathways can be inferred, its specific biological significance in mammals is largely unknown. The lack of quantitative data and functional studies represents a significant knowledge gap.

Future research should focus on several key areas:

  • Targeted Quantitative Analysis: Development and application of sensitive analytical methods to accurately quantify C27:0 levels in a wide range of biological tissues and fluids in both healthy and diseased states. This would help to establish baseline levels and identify any potential associations with pathological conditions.

  • Elucidation of Synthetic Pathways: Identification of the specific elongase enzymes responsible for the synthesis of C27:0 and the conditions under which its production is regulated.

  • Functional Studies: Investigation of the effects of C27:0 on cell membrane properties, cellular signaling pathways, and overall cell physiology. This could involve supplementing cell cultures with C27:0 and observing the downstream effects.

  • Role as a Biomarker: Exploration of C27:0 as a potential biomarker for dietary intake, metabolic diseases, or exposure to specific environmental factors.

By addressing these research questions, the scientific community can begin to unravel the enigmatic role of this very-long-chain odd-chain fatty acid and determine its importance in health and disease.

References

Heptacosanoic Acid: A Technical Guide to Its Natural Occurrence, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), also known as carboceric acid, is a very long-chain saturated fatty acid (VLCFA). Unlike the more commonly studied even-chain and shorter odd-chain fatty acids, this compound is not a typical component of the human diet. Its presence is primarily documented in the botanical realm, where it functions as a plant metabolite. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural sources, detailed analytical methodologies, and known metabolic pathways. To provide a broader context for researchers interested in odd-chain fatty acids, this guide also includes comparative data and methodologies for heptadecanoic acid (C17:0), a dietarily relevant odd-chain fatty acid that is often a subject of interest in metabolic research.

Natural Occurrence and Dietary Sources

This compound (C27:0)

This compound is predominantly found in the plant kingdom. It has been identified as a constituent of various plant waxes and tissues. Direct dietary sources for humans are not well-documented, and its intake is likely negligible through common food consumption.

Table 1: Documented Natural Sources of this compound (C27:0)

Source OrganismPlant Part/ExtractReference
Pistia stratiotes (Water Lettuce)Hexane root extract[1]
Loranthus tanakaeNot specified[2]
Artemisia igniariaNot specified[2]
Heptadecanoic Acid (C17:0): A Dietary Odd-Chain Fatty Acid

In contrast to this compound, heptadecanoic acid (margaric acid) is a well-documented odd-chain fatty acid present in the human diet, primarily from ruminant and dairy fats.[3][4] It is often used as a biomarker for dairy fat intake.[5][6]

Table 2: Quantitative Data of Heptadecanoic Acid (C17:0) in Various Food Sources

Food SourceAmount (mg per 100g edible portion)Reference
Unsalted butter350[7]
Fermented butter330[7]
Salted butter330[7]
Cream (milk fat)200[7]
Whipping cream (milk fat)170[7]
Natural cheese (cheddar)150[7]
Process cheese140[7]
Natural cheese (cream)140[7]
Natural cheese (emmental)140[7]
Natural cheese (blue)130[7]
Natural cheese (parmesan)120[7]
Natural cheese (gouda)120[7]
Coffee whitener (powder, milk fat)120[7]
Cheese spread110[7]
Natural cheese (camembert)110[7]
Whole milk powder110[7]
Cream (milk and vegetable fat)100[7]
Natural cheese (edam)99[7]
Ruminant meat fatConstitutes 0.83% of total fat[5][6]
Milk fatConstitutes 0.61% of total fat[5][6]

Experimental Protocols for Analysis

Analysis of this compound (and other VLCFAs) from Plant Material

The analysis of very long-chain fatty acids like this compound from plant tissues involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 2.1.1: Lipid Extraction from Plant Leaves [8][9]

  • Sample Collection and Inactivation of Lipases: Immediately immerse 1-8 leaves (or up to 3 whole small plants) in 3 ml of preheated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT). Continue heating for 15 minutes to inactivate phospholipases.

  • Solvent Extraction: Add 1.5 ml of chloroform and 0.6 ml of water. Agitate at room temperature for 1 hour. Transfer the lipid extract to a new glass tube.

  • Repeated Extraction: Add 4 ml of chloroform/methanol (2:1, v/v) with 0.01% BHT to the plant material and shake for 30 minutes. Repeat this extraction until the plant tissue appears white.

  • Phase Separation: Combine all extracts and add 1 ml of 1 M KCl. Vortex and centrifuge to separate the phases. Discard the upper aqueous phase. An optional second wash with 2 ml of water can be performed to further clean the lipid sample.

  • Drying: Evaporate the solvent from the lower chloroform phase under a stream of nitrogen.

Protocol 2.1.2: Derivatization to FAMEs (Acid-Catalyzed Methylation) [10]

  • Reaction Mixture Preparation: To the dried lipid extract, add 1 ml of a 5% (v/v) solution of sulfuric acid in methanol.

  • Incubation: Seal the tube and heat at 85°C for 2 hours.

  • Extraction of FAMEs: After cooling to room temperature, add 800 µL of hexane and vortex. Allow the layers to separate.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2.1.3: GC-MS Analysis of VLCFA-FAMEs [10]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP88 Column (60 m x 0.25 mm x 0.2 µm) or equivalent polar capillary column.

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1 ml/min.

  • Injector: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 125°C.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 200°C at 3°C/min, hold for 20 minutes.

    • Ramp 3: Increase to 230°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 240°C.

    • Analysis Mode: Scan mode to identify FAMEs based on their mass spectra and retention times compared to standards.

G cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Plant Tissue Sampling B Lipase Inactivation (Hot Isopropanol + BHT) A->B C Solvent Extraction (Chloroform/Methanol) B->C D Phase Separation (KCl Wash) C->D E Dried Lipid Extract D->E Solvent Evaporation F Acid-Catalyzed Methylation (H2SO4 in Methanol) E->F G FAME Extraction (Hexane) F->G H GC-MS Analysis G->H Sample Injection I Data Interpretation (Quantification & Identification) H->I

Workflow for VLCFA analysis from plant tissue.
Analysis of Heptadecanoic Acid from Dairy and Biological Samples

The analysis of heptadecanoic acid typically involves direct transesterification of the sample, followed by GC analysis with Flame Ionization Detection (GC-FID).

Protocol 2.2.1: Direct Transesterification of Dairy/Serum Samples [11]

  • Sample Preparation: Place 100 µl of serum or an equivalent amount of homogenized dairy product into a glass vial.

  • Internal Standard: Add 50 µl of an internal standard, such as pentadecanoic acid (1 mg/ml), for quantification.

  • Methylation Reagent: Add 500 µl of 14% boron trifluoride (BF3) in methanol and 500 µl of n-hexane.

  • Reaction: Tightly seal the vial, vortex, and incubate at 100°C for 60 minutes.

  • Extraction of FAMEs: Cool the vial to room temperature, add 750 µl of water, vortex, and centrifuge for 5 minutes at 3500 rpm.

  • Sample for GC-FID: Transfer 100 µl of the upper n-hexane layer to a GC vial for analysis.

Protocol 2.2.2: GC-FID Analysis of C17:0-FAME [5][11]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector (FID).

  • Column: A highly polar capillary column such as SLB-IL111 or HP-88 is recommended for good separation of fatty acid isomers.

  • Carrier Gas: Nitrogen at a constant flow of 1 ml/min.

  • Injector: Splitless injection at 280°C.

  • Oven Temperature Program (example):

    • Initial temperature: 160°C.

    • Ramp to 240°C at 6°C/min, hold for 10 minutes.

  • Detector (FID): Temperature at 250°C with hydrogen and air flows optimized for the instrument.

  • Quantification: Calculate the concentration of heptadecanoic acid based on the peak area relative to the internal standard.

Metabolic and Signaling Pathways

Metabolism of this compound

As a very long-chain fatty acid, this compound is expected to be metabolized via peroxisomal beta-oxidation before the resulting shorter-chain fatty acids are further oxidized in the mitochondria. A key step in this process is the transport of the fatty acid into the mitochondrial matrix, which is facilitated by the carnitine shuttle system. In this system, the fatty acyl-CoA is converted to an acylcarnitine. For this compound, this would be heptacosanoylcarnitine.[12][13]

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix VLCFA This compound (VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL + ATP + CoA VLCFA_CoA Heptacosanoyl-CoA ACSL->VLCFA_CoA CPT1 CPT1 VLCFA_CoA->CPT1 + Carnitine CACT CACT CPT1->CACT Heptacosanoylcarnitine CPT2 CPT2 CACT->CPT2 VLCFA_CoA_matrix Heptacosanoyl-CoA CPT2->VLCFA_CoA_matrix + CoA BetaOx β-Oxidation VLCFA_CoA_matrix->BetaOx

Carnitine shuttle for VLCFA transport.
Signaling Pathways Involving Heptadecanoic Acid

Odd-chain fatty acids, including heptadecanoic acid, have been investigated for their roles in cellular signaling. One key area of research is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C17_0 Heptadecanoic Acid (C17:0) PPAR PPARα C17_0->PPAR Binds as Ligand RXR RXR PPAR->RXR Heterodimerizes with Complex PPARα/RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Nuclear Translocation TargetGenes Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->TargetGenes Activates Complex->PPRE Binds to

PPARα activation by a fatty acid ligand.

Additionally, some fatty acids have been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[16][17] While direct and specific actions of heptadecanoic acid on mTOR are still under investigation, it represents a potential area for future research.

Conclusion

This compound (C27:0) is a very long-chain saturated fatty acid with a primary role as a plant metabolite, making it an infrequent component of the human diet. Its analysis requires specialized protocols for the extraction and quantification of VLCFAs from plant matrices. In contrast, heptadecanoic acid (C17:0) is a dietarily relevant odd-chain fatty acid found in dairy and ruminant products, serving as a useful biomarker for the intake of these foods. The study of odd-chain fatty acids like heptadecanoic acid continues to be an active area of research, particularly concerning their roles in metabolic signaling pathways such as those involving PPARs. This guide provides researchers with the foundational knowledge and methodologies to investigate these distinct fatty acids in their respective biological contexts.

References

Heptacosanoic Acid: A Deep Dive into its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a naturally occurring metabolite in the plant kingdom. While less common than its even-chained counterparts, its presence in various plant species suggests specific physiological roles. This technical guide provides a comprehensive overview of this compound as a plant metabolite, summarizing its biosynthesis, putative functions, and involvement in plant stress responses. This document also outlines detailed experimental protocols for its extraction and analysis and presents key information in structured tables and diagrams to facilitate understanding and further research.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of plant lipids.[1][2] They are integral to the formation of various structural and signaling molecules essential for plant growth, development, and interaction with the environment.[1] this compound, a saturated fatty acid with a 27-carbon backbone, falls into this category. Although odd-chain fatty acids are generally less abundant than even-chain fatty acids in plants, their presence is not uncommon and they are thought to have specialized functions.[3] This guide will synthesize the current knowledge on this compound, offering a valuable resource for researchers exploring the vast landscape of plant lipidomics and its potential applications.

Biosynthesis of this compound in Plants

The synthesis of VLCFAs, including this compound, occurs in the endoplasmic reticulum (ER) through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[3] This complex extends shorter-chain fatty acids, typically C16 or C18, by adding two-carbon units from malonyl-CoA in a four-step cycle.

The biosynthesis of odd-chain VLCFAs like this compound is thought to proceed via two primary pathways:

  • Elongation of an odd-chain precursor: The FAE complex can elongate a shorter odd-chain fatty acid, such as propionyl-CoA, which serves as the initial building block instead of acetyl-CoA.

  • α-oxidation of an even-chain precursor: This pathway involves the removal of one carbon atom from a longer, even-chain fatty acid. For instance, octacosanoic acid (C28:0) could undergo α-oxidation to yield this compound (C27:0).

The key enzymes involved in the FAE complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction, which is the rate-limiting step.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

VLCFA Biosynthesis Pathway C16_C18 C16/C18 Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) C16_C18->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA CO2 KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NADPH Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD H2O Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NADPH VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA

Caption: General overview of the Very-Long-Chain Fatty Acid (VLCFA) elongation cycle in the endoplasmic reticulum.

Occurrence and Quantitative Data

This compound has been identified in various plant species, although quantitative data remains sparse in the literature. Its presence suggests a targeted biosynthesis and specific accumulation in certain tissues.

Plant SpeciesTissue/OrganConcentration/Relative AbundanceReference(s)
Loranthus tanakaeNot specifiedReported presence[4]
Artemisia igniariaNot specifiedReported presence[4]
Pistia stratiotesHexane extract of rootsDetected as 25-Methyl-Methyl Ester[5]
Rhododendron sochadzeaeNot specified0.2 weight-%[6]
Rhododendron ponticumNot specified0.3 weight-%[6]
Malus domesticaNot specifiedReported presence[6]

Note: The quantitative data available is very limited. Further research is required to establish the precise concentrations of this compound in different plant species and tissues under various physiological conditions.

Physiological Functions and Role in Stress Response

While specific functions of this compound are not well-documented, the roles of VLCFAs in general provide a framework for its potential physiological significance.

4.1. Structural Components of Cuticular Waxes and Suberin

VLCFAs are primary precursors for the biosynthesis of cuticular waxes and suberin, which are protective barriers on the surfaces of aerial and subterranean plant organs, respectively.[1][3] These layers play a critical role in preventing non-stomatal water loss, protecting against UV radiation, and forming a physical barrier against pathogens.[1][7] It is plausible that this compound is incorporated into these protective layers in the plants where it is found.

4.2. Membrane Composition and Signaling

VLCFAs are also components of membrane lipids, particularly sphingolipids, which are abundant in the plasma membrane.[2] The incorporation of VLCFAs can influence membrane fluidity, thickness, and the formation of microdomains, thereby affecting the function of membrane-associated proteins and signaling pathways.[8]

4.3. Role in Plant Defense and Stress Response

There is growing evidence that VLCFAs and their derivatives are involved in plant responses to both biotic and abiotic stresses.[2][8] Changes in the levels of specific VLCFAs have been observed under conditions of drought, cold, and pathogen attack.[8] These molecules may act as signals to trigger downstream defense responses. While direct evidence for this compound's role in stress signaling is lacking, its nature as a VLCFA suggests a potential involvement in these processes. For example, some fatty acids can prime the jasmonic acid and salicylic acid pathways, which are key in plant defense.[9][10]

VLCFA_Stress_Response Abiotic_Stress Abiotic Stress (Drought, Cold, Salinity) VLCFA_Biosynthesis VLCFA Biosynthesis (incl. This compound) Abiotic_Stress->VLCFA_Biosynthesis Biotic_Stress Biotic Stress (Pathogens, Herbivores) Biotic_Stress->VLCFA_Biosynthesis Cuticle_Suberin Cuticle & Suberin Formation VLCFA_Biosynthesis->Cuticle_Suberin Membrane_Modification Membrane Lipid Modification VLCFA_Biosynthesis->Membrane_Modification Signaling_Pathways Activation of Defense Signaling (JA, SA pathways) VLCFA_Biosynthesis->Signaling_Pathways Stress_Resistance Enhanced Stress Resistance Cuticle_Suberin->Stress_Resistance Membrane_Modification->Stress_Resistance Signaling_Pathways->Stress_Resistance

Caption: Putative roles of Very-Long-Chain Fatty Acids (VLCFAs) in plant stress responses.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

5.1. Extraction of Total Fatty Acids from Plant Tissue

This protocol outlines a general method for the extraction of total fatty acids, which can be adapted for the analysis of this compound.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube.

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the tissue. A common ratio is 20 volumes of solvent to 1 volume of tissue.

  • Vortex the mixture thoroughly for 2-5 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

  • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • The resulting lipid extract can be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

5.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5%) or BF3-methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Add methanolic HCl or BF3-methanol to the dried lipid extract.

  • Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to allow for transesterification.

  • After cooling to room temperature, add hexane and a saturated NaCl solution.

  • Vortex the mixture to extract the FAMEs into the upper hexane layer.

  • Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

5.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

Typical GC-MS Parameters:

  • Injection volume: 1 µL

  • Injector temperature: 250°C

  • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

  • MS transfer line temperature: 280°C

  • Ion source temperature: 230°C

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Scan range: m/z 50-600

Identification and Quantification:

  • This compound methyl ester can be identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification can be achieved by using an internal standard (e.g., a deuterated fatty acid or a fatty acid with a different chain length not present in the sample) and generating a calibration curve with a pure standard of this compound.

Experimental_Workflow Plant_Tissue Plant Tissue Collection & Freezing Extraction Lipid Extraction (Chloroform/Methanol) Plant_Tissue->Extraction Derivatization Derivatization to FAMEs (Methanolic HCl) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: A simplified workflow for the analysis of this compound from plant tissues.

Conclusion and Future Perspectives

This compound represents an understudied component of the plant lipidome. While its biosynthesis likely follows the general pathway of VLCFA elongation, the specific enzymes and regulatory mechanisms involved remain to be elucidated. Its presence in certain plant species points towards specialized functions, potentially in the formation of protective barriers and in mediating responses to environmental stresses.

Future research should focus on:

  • Quantitative profiling: A broader survey of plant species to determine the distribution and concentration of this compound in different tissues and under various conditions.

  • Functional characterization: Utilizing genetic and molecular approaches to elucidate the specific physiological roles of this compound. This could involve studying mutants with altered VLCFA profiles.

  • Enzyme identification: Identifying the specific KCS and other elongase enzymes responsible for the synthesis of C27 fatty acids.

  • Signaling roles: Investigating whether this compound or its derivatives act as signaling molecules in plant development or stress responses.

A deeper understanding of this compound and other odd-chain VLCFAs will not only expand our fundamental knowledge of plant biochemistry but may also open up new avenues for crop improvement and the development of novel bioactive compounds.

References

Methodological & Application

Quantification of Heptacosanoic Acid (C27:0) Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanoic acid (C27:0) is a saturated very-long-chain fatty acid (VLCFA). The quantification of VLCFAs is crucial in the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of fatty acids.[3] Due to the low volatility of fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, prior to GC-MS analysis.[4][5] This application note provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS.

Experimental Protocols

Sample Preparation: Lipid Extraction and Hydrolysis

This protocol is designed for the analysis of total this compound from plasma or serum.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of a VLCFA.

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • To 100 µL of plasma/serum, add 10 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • To hydrolyze the lipids and release the fatty acids, add 1 mL of 0.5 M methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

Derivatization: Fatty Acid Methyl Ester (FAME) Formation

For accurate quantification, fatty acids must be derivatized to increase their volatility for GC analysis.[4] Methylation is a common and effective method.

Materials:

  • BF3-Methanol (14%) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To the dried lipid extract from the previous step, add 1 mL of 14% BF3-Methanol.

  • Seal the vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer.

GC Conditions:

  • Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/min.

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.[6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM).[6][7]

  • Ions to Monitor for Methyl Heptacosanoate (C27:0-ME):

    • Quantifier Ion: m/z 87

    • Qualifier Ions: m/z 74, Molecular Ion (if detectable, though often weak for FAMEs).[8]

  • Dwell Time: 100 ms per ion.

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and structured format. The following table provides representative performance data for a validated GC-MS method for VLCFA analysis.

ParameterThis compound (C27:0)
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample is_addition Internal Standard Addition sample->is_addition extraction Lipid Extraction (Chloroform:Methanol) is_addition->extraction hydrolysis Hydrolysis (Methanolic HCl) extraction->hydrolysis derivatization Derivatization to FAMEs (BF3-Methanol) hydrolysis->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Overview of the sample preparation and analysis workflow.

Derivatization Signaling Pathway

derivatization_pathway heptacosanoic_acid This compound (C27H54O2) methyl_heptacosanoate Methyl Heptacosanoate (C28H56O2) (Volatile FAME) heptacosanoic_acid->methyl_heptacosanoate Methylation bf3_methanol BF3-Methanol gc_ms GC-MS System methyl_heptacosanoate->gc_ms Injection

Caption: Derivatization of this compound to its methyl ester.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and reliable for researchers in various scientific and clinical fields. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and sensitivity, which is critical for the low concentrations of VLCFAs often found in biological samples.

References

Application Note: Quantitative Analysis of Very-Long-Chain Fatty Acids in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. In mammalian cells, the most abundant species are C22 to C24, while those with 26 or more carbons are classified as ultra-long-chain fatty acids (ULCFAs) and are typically found in specific tissues like the brain, retina, and skin.[1] VLCFAs are critical components of cellular lipids, including sphingolipids and glycerophospholipids, and play essential roles in various cellular functions by affecting membrane fluidity, permeability, and lipid microdomain formation.[1]

The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation primarily via β-oxidation within peroxisomes.[1][2] Genetic defects in the peroxisomal β-oxidation pathway, such as mutations in the ABCD1 gene responsible for X-linked adrenoleukodystrophy (X-ALD), lead to the accumulation of VLCFAs.[3][4] Consequently, the quantitative analysis of VLCFAs in biological fluids like plasma, serum, and cerebrospinal fluid (CSF) is a crucial diagnostic tool for peroxisomal disorders.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for VLCFA analysis due to its high sensitivity, specificity, and suitability for complex biological matrices.[6][7] Unlike traditional gas chromatography-mass spectrometry (GC-MS), LC-MS/MS can offer simplified sample preparation and reduced run times.[8] Chemical derivatization is often employed to enhance ionization efficiency and chromatographic separation, enabling robust and reliable quantification even at low endogenous concentrations.[6][9]

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of VLCFAs from plasma using a validated LC-MS/MS method. It also explores key signaling pathways involving VLCFAs.

Experimental Workflow

The overall experimental workflow for VLCFA analysis involves several key stages, from sample preparation to data acquisition. The process is designed to release VLCFAs from complex lipids, purify them from the matrix, enhance their detectability, and perform precise quantification.

G Experimental Workflow for VLCFA Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample + Internal Standards Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release FAs Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Purify FAs Derivatization Chemical Derivatization Extraction->Derivatization Enhance Sensitivity LC_MS LC-MS/MS Analysis (UPLC-MRM) Derivatization->LC_MS Inject Data Data Processing & Quantification LC_MS->Data Acquire Data

Caption: High-level workflow for VLCFA quantification by LC-MS/MS.

Detailed Experimental Protocol

This protocol is adapted from established methods for the quantification of VLCFAs in plasma or serum.[3][4]

3.1. Materials and Reagents

  • VLCFA standards (C22:0, C24:0, C26:0)

  • Deuterated internal standards (e.g., C24:0-d4, C26:0-d4)

  • Oxalyl chloride

  • Dimethylaminoethanol (DMAE)

  • Methyl iodide

  • Toluene, Acetonitrile, Methanol, Water (HPLC grade)

  • Formic acid

  • Human plasma/serum samples

3.2. Sample Preparation: Hydrolysis and Extraction

  • Spiking: To 100 µL of plasma in a glass vial, add 100 µL of the deuterated internal standard solution prepared in toluene.

  • Hydrolysis: Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.[8]

  • Incubation: Tightly cap the vials and incubate at 90-100°C for 2 hours to hydrolyze fatty acid esters.

  • Cooling: Allow the vials to cool to room temperature.

  • Extraction: Add an extraction solvent (e.g., hexane or toluene), vortex thoroughly, and centrifuge to separate the phases.

  • Drying: Carefully transfer the organic (upper) layer containing the free fatty acids to a new tube and evaporate to dryness under a stream of nitrogen.[10]

3.3. Sample Preparation: Derivatization Derivatization is performed to create trimethyl-amino-ethyl (TMAE) iodide ester derivatives, which are readily ionized in positive ESI mode.[3][4]

  • Step 1: To the dried extract, add oxalyl chloride in a suitable solvent and incubate to form an acyl chloride.

  • Step 2: Evaporate the solvent and excess reagent under nitrogen.

  • Step 3: Add dimethylaminoethanol (DMAE) and incubate to form the DMAE ester.

  • Step 4: Evaporate the solvent and excess reagent under nitrogen.

  • Step 5: Add methyl iodide to quaternize the amine, forming the final TMAE iodide ester derivative.

  • Reconstitution: Evaporate the final mixture to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).[6]

3.4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Reversed-phase C8 or C18 column (e.g., Xbridge BEH C8, 2.1 x 50 mm, 2.5 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.[8]

  • Gradient: A suitable gradient from ~50% B to 100% B to elute the hydrophobic VLCFA derivatives.

  • Injection Volume: 5 µL.[6]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each VLCFA-TMAE derivative and its corresponding deuterated internal standard.

Quantitative Performance

The performance of a VLCFA assay is determined through a "fit-for-purpose" validation, establishing its accuracy and precision.[6] The following table summarizes example quantitative parameters for a VLCFA assay in human cerebrospinal fluid (CSF), which demonstrates the sensitivity achievable with modern LC-MS/MS methods.

ParameterC20:0 (nM)C22:0 (nM)C24:0 (nM)C26:0 (nM)
LLOQ QC 1.252.502.502.50
Low QC (LQC) 3.757.507.507.50
Mid QC (MQC) 37.575.075.075.0
High QC (HQC) 500100010001000
Table adapted from data for a CSF assay in Williams et al., 2020.[11] LLOQ: Lower Limit of Quantitation; QC: Quality Control.

For plasma samples, important diagnostic indicators often include the ratios of C24:0/C22:0 and C26:0/C22:0.[6][12]

VLCFA-Related Signaling Pathways

VLCFAs are not merely structural components; they and their derivatives are active participants in cellular signaling.

5.1. VLCFA Synthesis and Degradation

VLCFA homeostasis is maintained by a balance between synthesis and degradation. Synthesis occurs via elongation of long-chain fatty acids in the endoplasmic reticulum, while degradation is handled by peroxisomal β-oxidation.[1]

G VLCFA Metabolism Overview cluster_synthesis Endoplasmic Reticulum cluster_degradation Peroxisome LCFA LCFA-CoA (C16/C18) Elongase Elongase Complex (KCS, KCR, HCD, ECR) LCFA->Elongase Elongation Cycles VLCFA_CoA VLCFA-CoA (≥C22) Elongase->VLCFA_CoA Elongation Cycles VLCFA_Perox VLCFA-CoA VLCFA_CoA->VLCFA_Perox Transport (e.g., ABCD1) ACOX1 ACOX1 VLCFA_Perox->ACOX1 Rate-limiting step BetaOx β-Oxidation Spiral ACOX1->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Synthesis of VLCFAs in the ER and their degradation in the peroxisome.

5.2. PPARα Activation Pathway

VLCFA-CoAs, the activated form of VLCFAs, are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[13] This nuclear receptor acts as a transcription factor that upregulates the expression of genes involved in fatty acid oxidation, including the enzymes of the peroxisomal β-oxidation pathway. This creates a feedback loop where an excess of VLCFAs can signal for an increase in their own degradation.[13]

G PPARα Activation by VLCFA-CoA VLCFA_CoA VLCFA-CoA PPARa PPARα VLCFA_CoA->PPARa Binds & Activates PPRE PPRE (DNA Response Element) PPARa->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Transcription Gene Transcription PPRE->Transcription Enzymes β-Oxidation Enzymes (e.g., ACOX1) Transcription->Enzymes

Caption: VLCFA-CoAs activate PPARα to promote β-oxidation gene transcription.

5.3. Sphingolipid Synthesis and JNK Pathway

VLCFAs are essential precursors for the synthesis of sphingolipids, such as ceramides and gangliosides, which are critical for the integrity of myelin in the nervous system.[2] Additionally, the accumulation of saturated VLCFAs, particularly C26:0, has been shown to activate inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) stress kinase pathway, contributing to the pathology observed in diseases like X-ALD.[14]

G Role of VLCFAs in Other Pathways VLCFA VLCFA Sphingolipids Sphingolipids (Ceramides, etc.) VLCFA->Sphingolipids Myelin Myelin Sheath Formation Sphingolipids->Myelin C26_0 Accumulated C26:0 JNK JNK Stress Kinase Pathway C26_0->JNK Inflammation Pro-inflammatory Response JNK->Inflammation

Caption: VLCFAs are precursors for sphingolipids and can activate stress pathways.

Conclusion

The LC-MS/MS method detailed here provides a robust and sensitive platform for the quantitative analysis of very-long-chain fatty acids in biological samples. The protocol, involving acid hydrolysis, liquid-liquid extraction, and chemical derivatization, ensures reliable measurement critical for the diagnosis and monitoring of peroxisomal disorders. Furthermore, understanding the role of VLCFAs in cellular signaling pathways, from metabolic regulation via PPARα to their function as precursors for complex lipids, provides a deeper context for their importance in health and disease, guiding future research and therapeutic development.

References

Application Notes and Protocols for the Use of Heptacosanoic Acid and Other Odd-Chain Fatty Acids as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. To ensure accurate and reproducible quantification, internal standards are crucial. This document provides detailed application notes and protocols for the effective use of odd-chain fatty acids, with a focus on heptacosanoic acid, as internal standards in lipidomics workflows.

It is important to distinguish between This compound (C27:0) and the more commonly used heptadecanoic acid (C17:0) . While heptadecanoic acid is widely employed as an internal standard due to its low natural abundance in most biological samples, this compound, a very long-chain saturated fatty acid, is used less frequently.[1] However, the principles outlined here for odd-chain fatty acids are applicable to this compound, particularly in specialized applications where the analysis of very long-chain fatty acids is the focus, or to avoid any potential interference from endogenous C17:0.

The primary role of an internal standard is to correct for sample loss during extraction and variability in analytical detection.[1] An ideal internal standard is chemically similar to the analytes of interest, not naturally present in the sample, and does not interfere with the detection of endogenous lipids.[2] Odd-chain fatty acids like this compound and heptadecanoic acid fit these criteria for many lipidomics applications.

Principle of Internal Standardization

Internal standards are compounds that are chemically similar to the analytes of interest and are added in a known quantity to the sample before any processing steps. They co-elute with the analytes and experience similar extraction efficiencies and ionization responses. By comparing the signal of the endogenous lipid to the signal of the internal standard, accurate quantification can be achieved, correcting for both sample loss and analytical variability.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS Add Known Amount of This compound (IS) Sample_IS Sample + IS IS->Sample_IS Spiking Extraction Lipid Extraction Sample_IS->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Signal Detection Concentration Determine Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Principle of internal standardization workflow.

Data Presentation

The following tables provide a summary of commonly used odd-chain fatty acid internal standards and typical working concentrations.

Table 1: Common Odd-Chain Fatty Acid Internal Standards

Internal StandardAbbreviationCommon ApplicationNotes
Pentadecanoic AcidC15:0Analysis of medium-chain fatty acidsUseful when C17:0 might be endogenously present.
Heptadecanoic AcidC17:0General fatty acid profilingMost commonly used odd-chain fatty acid internal standard.[1][3]
Nonadecanoic AcidC19:0Fatty acid analysisAlternative to C17:0.
Heneicosanoic AcidC21:0Analysis of long-chain fatty acids
Tricosanoic AcidC23:0Analysis of very long-chain fatty acids
Lignoceric Acid-d4C24:0-d4Stable isotope-labeled standard for very long-chain fatty acidsDeuterated standards offer higher accuracy.
This compound C27:0 Targeted analysis of very long-chain fatty acids Less common, but suitable for specific applications.

Table 2: Example Concentrations for Internal Standard Stock and Working Solutions

StandardStock Solution ConcentrationSolventWorking Solution ConcentrationTypical Volume Added to Sample
Heptadecanoic Acid (C17:0)10 mg/mLEthanol or Methanol100 pmol/µL10 µL
Deuterated Fatty Acid Mix0.25 ng/µL of eachEthanol0.25 ng/µL100 µL
Nonadecanoic Acid Ethyl Ester-In Extraction Solvent0.15 mg/mL3 mL of extraction solvent

Experimental Protocols

The following protocols provide a general framework for the use of this compound or other odd-chain fatty acids as internal standards for the analysis of total fatty acids in biological samples, such as plasma, tissues, or cultured cells.

Protocol 1: Total Fatty Acid Analysis in Plasma using GC-MS

This protocol is adapted for the quantification of total fatty acids after hydrolysis and derivatization.

1. Materials and Reagents

  • This compound (or other odd-chain fatty acid) internal standard

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Isooctane

  • Methanolic HCl (1.25 M) or Boron trifluoride in methanol (14%)

  • Diisopropylethylamine

  • Pentafluorobenzyl (PFB) bromide

  • Acetonitrile

  • Ultrapure water

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2. Internal Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 pmol/µL) in methanol.

3. Sample Preparation and Lipid Extraction

  • Pipette 50 µL of plasma into a glass tube.

  • Add 10 µL of the this compound internal standard working solution.[3]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Add 500 µL of ultrapure water to induce phase separation.

  • Vortex again for 30 seconds and centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube.

4. Hydrolysis (Saponification)

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Add 500 µL of methanolic HCl.[3]

  • Cap the tube tightly and incubate at 80°C for 60 minutes to hydrolyze esterified fatty acids.

  • Allow the sample to cool to room temperature.

5. Fatty Acid Extraction

  • Add 1.5 mL of isooctane to the cooled sample tube.

  • Add 500 µL of water.

  • Vortex vigorously for 30 seconds to extract the free fatty acids into the upper organic phase.

  • Centrifuge at 3000 rpm for 3 minutes.

  • Carefully transfer the upper isooctane layer to a new tube.

6. Derivatization

  • Evaporate the isooctane to dryness under nitrogen.

  • To the dried residue, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile.[4]

  • Cap the tube and incubate at room temperature for 20 minutes to form PFB esters.

  • Dry the sample again under nitrogen.

  • Reconstitute the derivatized fatty acids in 50-100 µL of isooctane for GC-MS analysis.

7. GC-MS Analysis and Quantification

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Separate the fatty acid methyl esters (FAMEs) or PFB esters using an appropriate GC column and temperature program.

  • Quantify each fatty acid by comparing the peak area of its derivative to the peak area of the this compound internal standard derivative.

G cluster_prep Sample Preparation cluster_reaction Chemical Reactions cluster_analysis Analysis Start Start with Biological Sample (e.g., 50 µL Plasma) Add_IS Spike with this compound IS Start->Add_IS Extract Lipid Extraction (Chloroform:Methanol) Add_IS->Extract Dry1 Dry Down Extract Extract->Dry1 Hydrolyze Hydrolysis (Methanolic HCl, 80°C) Dry1->Hydrolyze Extract_FA Extract Free Fatty Acids (Isooctane) Hydrolyze->Extract_FA Dry2 Dry Down Fatty Acids Extract_FA->Dry2 Derivatize Derivatization (PFB Bromide) Dry2->Derivatize Dry3 Final Dry Down Derivatize->Dry3 Reconstitute Reconstitute in Isooctane Dry3->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Quantify Quantify using IS Peak Area Inject->Quantify

Caption: Experimental workflow for fatty acid analysis.

Conclusion

The use of odd-chain fatty acids, such as this compound and the more common heptadecanoic acid, as internal standards is a robust strategy for achieving accurate and reproducible quantification in lipidomics. The choice of internal standard should be guided by the specific fatty acids being analyzed and the biological matrix. While stable isotope-labeled standards are considered the gold standard for their ability to closely mimic the analyte's behavior, odd-chain fatty acids provide a cost-effective and reliable alternative for many applications. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these standards in their lipid analysis workflows.

References

Application Notes and Protocols for the Extraction of Heptacosanoic Acid from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanoic acid (C27:0) is a saturated very-long-chain fatty acid (VLCFA) that has been identified in various biological matrices. The accurate quantification of this compound is crucial for understanding its physiological roles and its potential as a biomarker in various diseases. This document provides detailed protocols for the extraction of this compound from biological tissues, along with a comparison of different extraction methodologies and subsequent analytical procedures.

Data Presentation: Comparison of Extraction Methods for Very-Long-Chain Fatty Acids

The selection of an appropriate extraction method is critical for the reliable quantification of this compound. The efficiency of extraction can vary depending on the biological matrix and the chosen solvent system. Below is a summary of common extraction methods and their performance characteristics for very-long-chain fatty acids. While specific quantitative data for this compound is limited, the following table provides a general comparison based on the extraction of VLCFAs.

Extraction MethodPrincipleTypical Yield (%) for VLCFAsPurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Modified Folch Liquid-liquid extraction using a chloroform:methanol mixture to solubilize lipids, followed by a wash to remove non-lipid contaminants.[1]>95%[1]High1-2 hoursModerateHigh lipid recovery, effective for a wide range of tissues.[1]Use of toxic chlorinated solvents.
Bligh-Dyer A modification of the Folch method using a smaller solvent-to-sample ratio, making it suitable for samples with high water content.[2]High, but can be lower than Folch for high-lipid samples.[2]High1-2 hoursLower than FolchRapid, suitable for samples with high water content.Can be less efficient for high-lipid tissues compared to Folch.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte of interest from a liquid sample, followed by elution with a suitable solvent.[3]90-98%Very High< 1 hourLowHigh selectivity, reduced solvent use, amenable to automation.[3]Can be more expensive, requires method development for specific analytes.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.[4]Variable, can be comparable to solvent extraction with optimization.High (tunable)30 mins - 4 hoursLow (solvent is recycled)"Green" solvent, mild extraction temperatures, tunable selectivity.[4]High initial equipment cost, requires high pressure.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction from Tissues (e.g., Liver)

This protocol is a widely used method for the total lipid extraction from solid tissues.[2][5]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizing tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.

  • Homogenize the tissue sample until a uniform suspension is obtained. For improved efficiency, sonication of the tissue homogenate can be performed.[5]

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the sample on a shaker for 20-30 minutes at room temperature.

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant (lipid extract) to a clean glass tube.

  • To the supernatant, add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to wash away non-lipid contaminants.

  • Vortex the mixture for 30 seconds and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • The lower chloroform phase, containing the purified lipids, is collected.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is suitable for the selective extraction of free fatty acids, including this compound, from plasma.[6]

Materials:

  • Plasma sample

  • Aminopropyl-bonded SPE cartridges

  • Hexane

  • 2% Formic acid in diethyl ether

  • Methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of hexane through the aminopropyl-bonded SPE cartridge, followed by 5 mL of chloroform. Do not allow the cartridge to dry out.

  • Load the sample: Acidify the plasma sample (e.g., 1 mL) with an equal volume of 0.1 M HCl. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of chloroform:2-propanol (2:1, v/v) to remove neutral lipids and phospholipids.

  • Elute the free fatty acids: Elute the free fatty acids, including this compound, with 5 mL of 2% formic acid in diethyl ether.

  • Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization and analysis.

Analytical Procedures

Derivatization of this compound for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of this compound must be derivatized to increase its volatility. A common method is the formation of fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • BF3-methanol (14%) or HCl-methanol (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3-methanol or 5% HCl-methanol.

  • Cap the tube tightly and heat at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS.

LC-MS/MS Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the direct analysis of underivatized fatty acids.

Procedure:

  • Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol and acetonitrile.

  • Separate the fatty acids using a C18 reversed-phase column with a gradient elution of mobile phases, typically water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol with formic acid.

  • Detect and quantify this compound using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Mandatory Visualization

Biosynthesis of Odd-Chain Fatty Acids via Alpha-Oxidation

This compound, as an odd-chain fatty acid, can be endogenously synthesized through the alpha-oxidation of a precursor even-chain fatty acid.[7] This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The key enzymes in this pathway are 2-hydroxyacyl-CoA lyases, HACL1 and HACL2.[6][8]

Alpha_Oxidation_Pathway Even_Chain_FA Even-Chain Fatty Acid (e.g., Octacosanoic Acid, C28:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Even_Chain_FA->Acyl_CoA_Synthetase + CoA + ATP Even_Chain_Acyl_CoA Even-Chain Acyl-CoA Acyl_CoA_Synthetase->Even_Chain_Acyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PHYH) Even_Chain_Acyl_CoA->Phytanoyl_CoA_Hydroxylase + O2 Hydroxyacyl_CoA 2-Hydroxyacyl-CoA Phytanoyl_CoA_Hydroxylase->Hydroxyacyl_CoA HACL 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) Hydroxyacyl_CoA->HACL Pristanal_analog Aldehyde (C27) HACL->Pristanal_analog Formyl_CoA Formyl-CoA HACL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_Dehydrogenase + NAD+ Heptacosanoic_Acid This compound (C27:0) Aldehyde_Dehydrogenase->Heptacosanoic_Acid

Caption: Biosynthesis of this compound via Alpha-Oxidation.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from biological tissues.

Experimental_Workflow Start Biological Tissue Sample (e.g., Plasma, Liver) Extraction Lipid Extraction Start->Extraction Folch Modified Folch Method Extraction->Folch SPE Solid-Phase Extraction (SPE) Extraction->SPE SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Total_Lipid_Extract Total Lipid Extract Folch->Total_Lipid_Extract SPE->Total_Lipid_Extract SFE->Total_Lipid_Extract Analysis_Choice Analytical Method Total_Lipid_Extract->Analysis_Choice GC_MS GC-MS Analysis Analysis_Choice->GC_MS Volatile Analytes LC_MS LC-MS/MS Analysis Analysis_Choice->LC_MS Non-Volatile Analytes Derivatization Derivatization (FAMEs) GC_MS->Derivatization Data_Analysis Data Acquisition & Quantification LC_MS->Data_Analysis Derivatization->Data_Analysis

Caption: Workflow for this compound Extraction and Analysis.

References

Solid-Phase Extraction for the Purification of Very-Long-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Very-Long-Chain Fatty Acids and the Importance of Purification

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. These molecules are crucial components of cellular lipids, playing significant roles in various biological processes, including membrane structure, energy storage, and cellular signaling. The accurate analysis of VLCFAs is paramount in biomedical research and drug development, particularly in the study of metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological hallmark.

Effective sample preparation is a critical step for the reliable quantification of VLCFAs. Biological matrices, such as plasma, serum, and tissues, are complex mixtures containing numerous compounds that can interfere with analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes these interfering substances, leading to cleaner extracts and more accurate and reproducible results. This document provides detailed application notes and protocols for the purification of VLCFAs from biological samples using two primary SPE methodologies: Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE).

Principles of Solid-Phase Extraction for Very-Long-Chain Fatty Acids

Solid-phase extraction separates components of a mixture based on their differential partitioning between a solid stationary phase (the sorbent) and a liquid mobile phase. The choice of sorbent and solvents allows for the selective retention of the analytes of interest while matrix interferences are washed away.

  • Reversed-Phase Solid-Phase Extraction (RP-SPE) : This technique utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase. Due to their long hydrophobic alkyl chains, VLCFAs are strongly retained on the nonpolar sorbent while more polar matrix components are washed away with a polar solvent. The retained VLCFAs are then eluted with a nonpolar organic solvent.

  • Anion-Exchange Solid-Phase Extraction (AX-SPE) : This method employs a stationary phase with positively charged functional groups, such as quaternary ammonium groups. At an appropriate pH, the carboxylic acid group of VLCFAs becomes negatively charged (carboxylate anion) and binds to the positively charged sorbent through ionic interactions. Neutral and cationic interferences are washed away, and the purified VLCFAs are eluted by disrupting the ionic interaction, typically by protonating the carboxylate group with an acidic eluent.

Data Presentation: Performance of SPE Methods for Fatty Acid Purification

The following table summarizes quantitative data on the performance of different SPE methods for the purification of fatty acids. While specific recovery and purity data for individual VLCFAs across various methods are not always available in a single comparative study, the presented data provides a strong indication of the efficacy of these techniques.

SPE MethodSorbent TypeAnalyte(s)Sample MatrixRecovery Rate (%)Purity/Interference RemovalReference
Anion-Exchange SPEAminopropylFree Fatty Acids (general)Lipid-rich seeds99.2%99.8% removal of triacylglycerols[1]
Reversed-Phase SPEC18Long-chain and Very-long-chain fatty acidsSerum89 - 120%Not specified[2]
Anion-Exchange ResinAmberlite IRA-67Laurate (C12:0)Aqueous SolutionHigh Adsorption Capacity (426 g/kg)Not specified[3]
Mixed-Mode ResinAmberlite IRA-402Laurate (C12:0)Aqueous SolutionHigh Adsorption Capacity (430 g/kg)Not specified[3]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the purification of VLCFAs from biological samples using RP-SPE and AX-SPE.

Diagram: Reversed-Phase SPE (RP-SPE) Workflow for VLCFA Purification

RP_SPE_Workflow cluster_prep Sample Preparation cluster_spe Reversed-Phase SPE cluster_analysis Downstream Analysis start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (e.g., with Methanol) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning 1. Conditioning (Methanol, then Water) supernatant->conditioning equilibration 2. Equilibration (Water) conditioning->equilibration sample_loading 3. Sample Loading (Supernatant) equilibration->sample_loading washing 4. Washing (e.g., Water, 50% Methanol) Removes polar interferences sample_loading->washing elution 5. Elution (e.g., Acetonitrile) Collects VLCFAs washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for VLCFA purification using Reversed-Phase SPE.

Protocol 1: Reversed-Phase SPE (RP-SPE) for VLCFA Purification from Plasma

Materials and Reagents:

  • C18 SPE cartridges (e.g., 100 mg/1 mL)

  • Plasma sample

  • Internal standard solution (e.g., deuterated VLCFAs)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. b. Add 200 µL of cold methanol to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading: a. Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing: a. Wash the cartridge with 1 mL of water to remove polar interferences. b. Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution: a. Elute the VLCFAs with 1 mL of acetonitrile. b. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS).

Diagram: Anion-Exchange SPE (AX-SPE) Workflow for VLCFA Purification

AX_SPE_Workflow cluster_prep Sample Preparation cluster_spe Anion-Exchange SPE cluster_analysis Downstream Analysis start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (e.g., with Methanol) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_prep Collect & Adjust Supernatant pH > 8.0 centrifugation->supernatant_prep conditioning 1. Conditioning (Methanol) supernatant_prep->conditioning equilibration 2. Equilibration (Water, pH > 8.0) conditioning->equilibration sample_loading 3. Sample Loading (pH-adjusted Supernatant) equilibration->sample_loading washing 4. Washing (Water pH > 8.0, then Methanol) Removes non-ionic interferences sample_loading->washing elution 5. Elution (Acidified Methanol) Collects VLCFAs washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for VLCFA purification using Anion-Exchange SPE.

Protocol 2: Anion-Exchange SPE (AX-SPE) for VLCFA Purification from Plasma

Materials and Reagents:

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg/1 mL)

  • Plasma sample

  • Internal standard solution (e.g., deuterated VLCFAs)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (for pH adjustment)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: a. Follow the same protein precipitation procedure as in Protocol 1 (steps 1a-1e). b. Adjust the pH of the collected supernatant to > 8.0 with ammonium hydroxide to ensure the VLCFAs are in their anionic form.

  • SPE Cartridge Conditioning: a. Place the SAX SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 1 mL of water with the pH adjusted to > 8.0.

  • Sample Loading: a. Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: a. Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences. b. Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution: a. Elute the VLCFAs with 1 mL of a solution of 2% formic acid in methanol. This protonates the fatty acids, disrupting the ionic interaction with the sorbent. b. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for the analytical instrument.

Conclusion

Solid-phase extraction is a powerful and versatile technique for the purification of very-long-chain fatty acids from complex biological matrices. Both reversed-phase and anion-exchange SPE methods offer excellent potential for high recovery and removal of interfering substances, which is essential for accurate and sensitive downstream analysis by LC-MS or GC-MS. The choice between RP-SPE and AX-SPE will depend on the specific VLCFAs of interest, the nature of the sample matrix, and the desired selectivity of the purification process. The protocols provided herein serve as a robust starting point for developing optimized VLCFA purification workflows in a research or clinical setting.

References

Heptacosanoic Acid: Industrial Chemistry Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptacosanoic acid (C27:0), a very long-chain saturated fatty acid, is emerging as a molecule of interest in various industrial applications. Its unique physical and chemical properties, stemming from its long, unbranched hydrocarbon tail, make it a valuable component in specialty chemicals, cosmetics, and potentially in pharmaceuticals. This document provides detailed application notes, experimental protocols, and an overview of the current understanding of this compound's role in industrial chemistry.

Physicochemical Properties

This compound, also known as carboceric acid, is a white crystalline solid at room temperature.[1] Its long alkyl chain confers high lipophilicity and a high melting point. These properties are key to its function in many of its applications.

PropertyValueReference
Molecular Formula C₂₇H₅₄O₂[1][2]
Molecular Weight 410.72 g/mol [1]
Melting Point 86-88 °C[3]
Boiling Point 458.37°C (estimated)[3]
Appearance White to almost white powder/crystal[1]
Solubility Insoluble in water, soluble in organic solvents[4]

Industrial Applications

Lubricants and Greases

This compound and its derivatives can function as high-performance lubricant additives.[1] The long, saturated alkyl chain forms a robust lubricating film on metal surfaces, reducing friction and wear.[5][6] This is particularly valuable in applications requiring high thermal stability.

Quantitative Performance Data (Representative for Very-Long-Chain Saturated Fatty Acids)

While specific data for this compound is limited, the following table provides representative values for the performance of very-long-chain fatty acids as lubricant additives.

ParameterBase OilBase Oil + VLCFA (e.g., Stearic/Eicosanoic Acid)Reference
Coefficient of Friction ~0.12~0.08 - 0.10[5]
Wear Scar Diameter (mm) ~0.50~0.35 - 0.45[5]
Oxidation Stability (Pressure Differential Scanning Calorimetry, Onset Temperature °C) ~180~160-170[5]
Surfactants and Emulsifiers

The salts of this compound, such as sodium or potassium heptacosanoate, can act as surfactants.[7] The molecule possesses a hydrophilic carboxylate head and a long hydrophobic tail, allowing it to reduce surface tension and form micelles in solution. These properties are useful in the formulation of industrial cleaners, emulsifiers, and dispersing agents.

Surfactant Properties of Long-Chain Fatty Acid Salts (Representative Values)

PropertyDescriptionTypical Values for Long-Chain Fatty Acid SaltsReference
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles. Lower CMC indicates higher efficiency.10⁻³ to 10⁻⁵ M[8]
Surface Tension at CMC (mN/m) The minimum surface tension achieved at the CMC.25 - 40[8]
Hydrophilic-Lipophilic Balance (HLB) A measure of the degree to which it is hydrophilic or lipophilic.Varies with the cation and formulation.[9]
Cosmetics and Personal Care

In cosmetic formulations, this compound functions as an emollient, thickener, and emulsion stabilizer.[1] Its high melting point contributes to the consistency and thermal stability of creams, lotions, and lipsticks.[10] Saturated fatty acids are known to soften the skin and lock in moisture.[11]

Typical Concentration of Saturated Fatty Acids in Cosmetic Formulations

Product TypeTypical Concentration Range (%)
Creams and Lotions1 - 10
Lipsticks5 - 15
Soaps10 - 50
Corrosion Inhibitors

This compound and its salts can act as corrosion inhibitors for metals, particularly steel, in various environments.[12][13] The fatty acid molecules adsorb onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.[14] Odd-numbered carbon chain fatty acids have been noted for their surprisingly effective corrosion inhibition.[15]

Potential Pharmaceutical Applications: Anti-inflammatory Agent

Recent research has explored the role of saturated fatty acids in inflammation. While some studies suggest that certain saturated fatty acids can induce an inflammatory response through pathways like the Toll-like receptor 4 (TLR4) signaling cascade, others indicate potential anti-inflammatory effects under specific conditions.[16][17][18] The precise mechanism of this compound's inflammatory or anti-inflammatory action is an active area of research.

Pro-inflammatory Signaling Pathway of Saturated Fatty Acids

The diagram below illustrates the generally accepted pro-inflammatory pathway activated by some saturated fatty acids.

pro_inflammatory_pathway SFA Saturated Fatty Acid (e.g., this compound) TLR4 Toll-like Receptor 4 (TLR4) SFA->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->genes Induces transcription of cytokines Pro-inflammatory Cytokines genes->cytokines Leads to production of malonic_ester_synthesis start Start deprotonation Deprotonation of Diethyl Malonate start->deprotonation alkylation Alkylation with 1-Bromopentacosane deprotonation->alkylation Forms enolate saponification Saponification alkylation->saponification Forms alkylated diester acidification Acidification saponification->acidification Forms dicarboxylate salt decarboxylation Decarboxylation acidification->decarboxylation Forms dicarboxylic acid purification Purification decarboxylation->purification Yields crude product end This compound purification->end lc_ms_analysis sample_prep Sample Preparation (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch method) sample_prep->extraction derivatization Derivatization (Optional) (e.g., for improved ionization) extraction->derivatization lc_separation LC Separation (Reversed-phase C18 column) derivatization->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against standard curve) ms_detection->data_analysis result Concentration of This compound data_analysis->result

References

Synthesis of Heptacosanoic Acid Methyl Ester for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanoic acid methyl ester is a long-chain fatty acid methyl ester (FAME) that serves as a critical analytical standard in various research and industrial settings. Its primary applications include its use as an internal standard for gas chromatography (GC) and mass spectrometry (MS) based lipidomic analyses, a calibration standard for quantifying very-long-chain fatty acids (VLCFAs), and as a reference material in the development and validation of analytical methods for biofuels and nutritional supplements. The high purity of synthesized this compound methyl ester is paramount for its function as a reliable analytical standard. This document outlines a detailed protocol for the synthesis, purification, and characterization of this compound methyl ester via Fischer esterification of this compound.

Synthesis Workflow

The synthesis of this compound methyl ester is achieved through the Fischer esterification of this compound with methanol, using sulfuric acid as a catalyst. The process involves the reaction under reflux, followed by a purification sequence to isolate the high-purity product.

Synthesis_Workflow Heptacosanoic_Acid This compound Reaction Fischer Esterification (Reflux) Heptacosanoic_Acid->Reaction Methanol Methanol (Excess) Methanol->Reaction H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reaction Crude_Product Crude this compound Methyl Ester Reaction->Crude_Product Yield: >90% (typical) Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Methyl Ester Purification->Pure_Product Purity: >99% Analysis Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: Workflow for the synthesis and analysis of this compound methyl ester.

Experimental Protocols

Materials
  • This compound (≥98%)

  • Anhydrous methanol (≥99.8%)

  • Concentrated sulfuric acid (95-98%)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Synthesis of this compound Methyl Ester via Fischer Esterification
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of hexane and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound methyl ester.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a hexane:ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The desired product, this compound methyl ester, will elute with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).[2]

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound methyl ester as a white solid.

Data Presentation

Table 1: Synthesis and Purification Data
ParameterValueReference
Starting MaterialThis compound-
Synthesis MethodFischer Esterification[1]
Typical Reaction Yield (Crude)>90%[3]
Purification MethodSilica Gel Column Chromatography[2]
Final Product Purity (by GC)>99%-
Physical AppearanceWhite Solid-
Table 2: Analytical Characterization Data
Analysis TechniqueParameterExpected Value/Observation
GC-MS Molecular Ion (M+)m/z 424.7
Key Fragment Ionsm/z 74 (McLafferty rearrangement), 87, 143, [M-31]+
¹H NMR (CDCl₃) -OCH₃ (singlet)~3.67 ppm
α-CH₂ (triplet)~2.30 ppm
β-CH₂ (multiplet)~1.63 ppm
-(CH₂)n- (multiplet)~1.25 ppm
Terminal -CH₃ (triplet)~0.88 ppm
¹³C NMR (CDCl₃) C=O (carbonyl)~174.4 ppm
-OCH₃~51.4 ppm
α-CH₂~34.1 ppm
Terminal -CH₃~14.1 ppm
-(CH₂)n-~22.7 - 31.9 ppm

Signaling Pathways and Logical Relationships

The Fischer esterification reaction proceeds via a series of protonation and nucleophilic attack steps, which can be visualized as a logical relationship diagram.

Fischer_Esterification Carboxylic_Acid This compound (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Activated_Carbonyl Activated Carbonyl [R-C(OH)₂]⁺ Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Carbonyl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Formation of H₂O Leaving Group Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester [R-COOCH₃]H⁺ Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester This compound Methyl Ester (R-COOCH₃) Deprotonation->Ester

Caption: Mechanism of Fischer Esterification for this compound Methyl Ester.

Conclusion

The Fischer esterification method detailed in this application note provides a reliable and high-yielding route to synthesize this compound methyl ester for use as an analytical standard. The described purification and analysis protocols ensure a final product of high purity, suitable for demanding applications in research and quality control. The provided data serves as a benchmark for the successful synthesis and characterization of this important very-long-chain fatty acid methyl ester.

References

Analysis of Heptacosanoic Acid in Plant Wax: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a very-long-chain saturated fatty acid (VLCFA) found as a component of plant cuticular waxes. Plant waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens and insects. The composition of these waxes, including the relative abundance of specific fatty acids like this compound, varies significantly between plant species, organs, and developmental stages, and is influenced by environmental conditions.

This document provides detailed application notes and protocols for the extraction, identification, and quantification of this compound from plant waxes. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of complex lipid mixtures.

Quantitative Data on this compound in Plant Waxes

This compound is typically a minor component of the total fatty acid profile in plant waxes. The following table summarizes the quantitative data found for related compounds in select plant species to provide context, as specific quantitative data for this compound is not widely reported in the literature. It is important to note that the presence and quantity of this compound can be highly variable.

Plant SpeciesOrganCompoundConcentration (% of Total Wax Extract)Analytical MethodReference
Quercus suber (Cork Oak)Leavesn-Heptacosane (C27)0.22 ± 0.07GC-MS[1]

Note: Data for n-heptacosane (the alkane derivative) is provided as a proxy, as specific quantitative data for this compound was not available in the cited literature. The concentration of the acid form may differ.

Experimental Protocols

A comprehensive protocol for the analysis of this compound in plant wax involves several key stages: extraction of the total wax, fractionation of the wax components, derivatization of the fatty acids, and subsequent analysis by GC-MS.

Protocol 1: Extraction of Cuticular Waxes

This protocol describes the extraction of total epicuticular wax from plant leaves.

Materials:

  • Fresh plant leaves

  • Chloroform (HPLC grade)

  • Glass beakers

  • Forceps

  • Rotary evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Carefully excise fresh, healthy leaves from the plant.

  • Determine the surface area of the leaves if quantification per unit area is required. This can be done using a leaf area meter or by scanning and analyzing the images.

  • Immerse the leaves (a known surface area or weight) in a beaker containing chloroform for 30-60 seconds. Agitate gently to ensure the entire surface is in contact with the solvent. This short immersion time is crucial to minimize the extraction of intracellular lipids.

  • Remove the leaves from the chloroform using forceps.

  • Filter the chloroform extract to remove any solid debris.

  • Evaporate the chloroform using a rotary evaporator at a temperature below 40°C until a waxy residue is obtained.

  • Redissolve the wax residue in a known volume of chloroform and transfer to a pre-weighed glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Dry the vial in a desiccator and weigh to determine the total wax yield.

  • Store the extracted wax at -20°C until further analysis.

Protocol 2: Fractionation of Wax Extract (Optional but Recommended)

For a more detailed analysis, the crude wax extract can be fractionated into different compound classes (e.g., alkanes, esters, fatty acids, and alcohols).

Materials:

  • Silica gel for column chromatography

  • Glass column

  • Hexane, Dichloromethane, Diethyl ether, Methanol (all HPLC grade)

  • Collected wax extract

Procedure:

  • Prepare a silica gel column by packing a glass column with silica gel slurried in hexane.

  • Dissolve the wax extract in a minimal amount of hexane and load it onto the column.

  • Elute the different compound classes sequentially using solvents of increasing polarity:

    • Fraction 1 (Alkanes): Elute with hexane.

    • Fraction 2 (Wax Esters): Elute with a mixture of hexane and dichloromethane (e.g., 9:1 v/v).

    • Fraction 3 (Aldehydes and Ketones): Elute with dichloromethane.

    • Fraction 4 (Primary Alcohols and Fatty Acids): Elute with a mixture of dichloromethane and methanol or diethyl ether.

  • Collect each fraction separately and evaporate the solvent. The fraction containing fatty acids will be used for derivatization.

Protocol 3: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, carboxylic acids need to be derivatized to their more volatile methyl esters.

Materials:

  • Wax extract or fatty acid fraction

  • BF3-Methanol (14% w/v) or Methanolic HCl (5%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Heater block or water bath

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • To the vial containing the dried wax extract or the fatty acid fraction, add 1-2 mL of BF3-Methanol or methanolic HCl.

  • Add an internal standard (e.g., heptadecanoic acid methyl ester) for quantification.

  • Seal the vial tightly and heat at 60-80°C for 1-2 hours.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex the mixture thoroughly and then allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 4: GC-MS Analysis of FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

    • Final hold: 10-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identification: Identify the this compound methyl ester peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound methyl ester will show a characteristic molecular ion peak (M+) at m/z 424.7 and a prominent fragment ion at m/z 74 (McLafferty rearrangement).

  • Quantification: Calculate the concentration of this compound by comparing the peak area of its methyl ester with the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound in plant wax.

experimental_workflow plant_material Plant Material (Leaves) extraction Wax Extraction (Chloroform Dip) plant_material->extraction crude_wax Crude Wax Extract extraction->crude_wax fractionation Fractionation (Column Chromatography) crude_wax->fractionation fatty_acid_fraction Fatty Acid Fraction fractionation->fatty_acid_fraction derivatization Derivatization (Methylation) fatty_acid_fraction->derivatization fames Fatty Acid Methyl Esters (FAMEs) derivatization->fames gcms GC-MS Analysis fames->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Workflow for the analysis of this compound from plant wax.

VLCFA Biosynthesis Pathway

This diagram outlines the general biosynthetic pathway of very-long-chain fatty acids in plants, which are the precursors to the components of cuticular wax.

vlcfa_biosynthesis cluster_fae FAE Complex Components c16_c18 C16/C18 Acyl-CoA (from Plastid) fae_complex Fatty Acid Elongase (FAE) Complex (in Endoplasmic Reticulum) c16_c18->fae_complex + Malonyl-CoA kcs β-ketoacyl-CoA synthase (KCS) kcr β-ketoacyl-CoA reductase (KCR) hcd β-hydroxyacyl-CoA dehydratase (HCD) ecr enoyl-CoA reductase (ECR) vlcfa Very-Long-Chain Acyl-CoA (e.g., C27:0-CoA) fae_complex->vlcfa 2C Elongation Cycles modification Modification Pathways vlcfa->modification alkanes Alkanes modification->alkanes alcohols Primary Alcohols modification->alcohols fatty_acids Free Fatty Acids (e.g., this compound) modification->fatty_acids esters Wax Esters alcohols->esters

Caption: Biosynthesis pathway of very-long-chain fatty acids in plants.

References

Heptacosanoic Acid in the Study of Peroxisomal Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by the dysfunction of peroxisomes, essential organelles for various metabolic processes. A key function of peroxisomes is the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. Deficiencies in peroxisomal biogenesis or in specific peroxisomal enzymes lead to the accumulation of VLCFAs in plasma and tissues, a hallmark biochemical abnormality used for diagnosis.

While even-chain VLCFAs, particularly hexacosanoic acid (C26:0), are well-established biomarkers, there is growing interest in the role of odd-chain VLCFAs, such as heptacosanoic acid (C27:0), in the pathophysiology and diagnosis of these disorders. These application notes provide an overview of the role of this compound in the context of peroxisomal disorders and detailed protocols for its analysis.

The Role of this compound in Peroxisomal Disorders

This compound (C27:0) is a saturated odd-chain very-long-chain fatty acid. Like other VLCFAs, its metabolism is primarily dependent on peroxisomal beta-oxidation. In healthy individuals, peroxisomes shorten the carbon chain of C27:0, and the resulting shorter-chain fatty acids are further metabolized in the mitochondria.

In peroxisomal disorders, such as Zellweger spectrum disorders (ZSD), X-linked adrenoleukodystrophy (X-ALD), and single enzyme deficiencies of the beta-oxidation pathway, the impaired function of peroxisomes leads to the accumulation of VLCFAs, including, presumably, this compound. While the primary diagnostic focus has been on even-chain VLCFAs, the analysis of odd-chain VLCFAs may provide additional insights into the metabolic dysregulation in these conditions. However, it is important to note that specific quantitative data on this compound levels in various peroxisomal disorders are not as extensively documented in the literature as for even-chain VLCFAs.

Data Presentation: Very-Long-Chain Fatty Acid Levels in Peroxisomal Disorders

The following table summarizes the typical findings for the most commonly measured VLCFAs in the plasma of patients with peroxisomal disorders. While specific data for this compound (C27:0) is limited, its levels are expected to be elevated in conjunction with other VLCFAs in these conditions.

Fatty AcidControl (μg/mL)Zellweger Syndrome (μg/mL)X-Linked Adrenoleukodystrophy (μg/mL)
Docosanoic Acid (C22:0)20.0 - 90.0Often within normal range or slightly elevatedOften within normal range or slightly elevated
Tetracosanoic Acid (C24:0)30.0 - 100.0ElevatedElevated
Hexacosanoic Acid (C26:0)0.4 - 1.3Markedly ElevatedMarkedly Elevated
This compound (C27:0) Not routinely reported Expected to be elevated Expected to be elevated
Ratio C24:0/C22:0 < 1.3ElevatedElevated
Ratio C26:0/C22:0 < 0.023Markedly ElevatedMarkedly Elevated

Note: The concentration ranges are approximate and can vary between laboratories. The accumulation of VLCFAs is a key diagnostic indicator for peroxisomal disorders[1][2][3][4].

Experimental Protocols

The following protocols are adapted from established methods for the analysis of VLCFAs in biological samples and are applicable for the quantification of this compound.

Protocol 1: Extraction and Derivatization of Fatty Acids from Plasma for GC-MS Analysis

This protocol describes the extraction of total fatty acids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma sample

  • Internal Standard (e.g., C17:0 or deuterated C27:0)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • BF3-methanol (14% w/v) or Acetyl chloride

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a glass tube, add 100 µL of plasma.

  • Internal Standard Addition: Add a known amount of internal standard to the plasma sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen at 40-50°C.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Alternatively, add 1 mL of methanol:acetyl chloride (20:1, v/v) and heat at 100°C for 60 minutes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying and Reconstitution:

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the dried FAMEs in a small, known volume of hexane (e.g., 50-100 µL) for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (splitless injection)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Data Analysis:

  • Identify the FAME peaks based on their retention times and mass spectra by comparing them to known standards and library data.

  • Quantify this compound and other VLCFAs by integrating the peak areas and normalizing them to the peak area of the internal standard.

Mandatory Visualizations

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The following diagram illustrates the general pathway for the beta-oxidation of VLCFAs within the peroxisome. Odd-chain fatty acids like this compound enter this pathway and are chain-shortened.

Peroxisomal_Beta_Oxidation VLCFA VLCFA (e.g., C27:0) in Cytosol ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP -> AMP+PPi ABCD1 ABCD1 Transporter VLCFA_CoA VLCFA-CoA in Peroxisome ABCD1->VLCFA_CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA FAD -> FADH2 O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_VLCFA_CoA Shortened Acyl-CoA (C25:0-CoA) Ketoacyl_CoA->Shortened_VLCFA_CoA CoA-SH Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA CoA-SH Mitochondria Mitochondria Shortened_VLCFA_CoA->Mitochondria Further Oxidation Propionyl_CoA->Mitochondria Further Metabolism ACSL->ABCD1 ACOX1 Acyl-CoA Oxidase 1 DBP D-Bifunctional Protein Thiolase Thiolase

Caption: Peroxisomal beta-oxidation of an odd-chain VLCFA.

Experimental Workflow for VLCFA Analysis

The following diagram outlines the key steps in the analysis of this compound and other VLCFAs from biological samples.

VLCFA_Analysis_Workflow Sample Biological Sample (Plasma, Fibroblasts) Extraction Lipid Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: Workflow for VLCFA analysis.

Conclusion

The analysis of very-long-chain fatty acids is crucial for the diagnosis and study of peroxisomal disorders. While this compound (C27:0) is not as commonly reported as its even-chain counterparts, its measurement can provide a more comprehensive picture of the metabolic disturbances in these diseases. The protocols and information provided here offer a framework for researchers and clinicians to include odd-chain VLCFAs in their investigations of peroxisomal disorders. Further research is warranted to establish the specific clinical significance and quantitative ranges of this compound in this group of debilitating genetic conditions.

References

Application Note: Targeted Lipidomics of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids containing an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). While present in lower concentrations than their even-chain counterparts, typically around 1% of total fatty acids in human plasma, they are gaining significant attention in biomedical research.[1][2] Epidemiological studies have linked higher circulating levels of OCFAs with a lower risk for various metabolic diseases.[1][3] Sources of OCFAs are diverse, including diet (ruminant fats and dairy products), production by gut microbiota, and endogenous metabolism.[3][4]

The accurate quantification of these low-abundance fatty acids and the complex lipids that contain them is critical for understanding their biological roles. Targeted lipidomics, employing technologies like mass spectrometry, provides the necessary sensitivity and specificity for this purpose. This document outlines detailed protocols for the extraction, derivatization, and analysis of OCFAs from biological samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Challenges and Strategies

The primary challenges in OCFA analysis are their low physiological concentrations and the need to distinguish them from more abundant even-chain fatty acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and reliable technique for the quantitative analysis of total fatty acid profiles.[5][6] It requires a chemical derivatization step to convert the fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs), which improves chromatographic separation and detection.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is ideal for analyzing intact complex lipids containing odd-chain acyl chains, such as triglycerides and phospholipids, without prior hydrolysis.[1][9] It allows for a more comprehensive understanding of how OCFAs are incorporated into different lipid species. A targeted LC-MS method can screen for hundreds of lipid species containing odd-chain fatty acyl residues.[1]

Experimental Protocols

Protocol 1: Total Odd-Chain Fatty Acid Analysis by GC-MS

This protocol details the extraction of total lipids from a biological sample, their conversion to Fatty Acid Methyl Esters (FAMEs), and subsequent analysis by GC-MS.

A. Lipid Extraction (Adapted from Folch Method)

  • Sample Homogenization: For tissue samples, weigh approximately 1 mg of tissue and homogenize it on ice in 500 μL of methanol.[5] For plasma, use 10 μL and bring the volume to 200 μL with PBS.[5]

  • Internal Standard Spiking: Add an appropriate amount of an isotope-labeled or an odd-chain fatty acid internal standard not expected to be in the sample (e.g., C19:0 if not a target analyte).

  • Solvent Addition: Add 2 parts chloroform to the 1 part methanol homogenate (e.g., 1 mL of chloroform to the 500 μL methanol suspension) for a final ratio of Chloroform:Methanol (2:1, v/v).

  • Extraction: Vortex the mixture vigorously for 10 minutes to ensure complete extraction.[5]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 300 μL), vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) reagent to the dried lipid extract.[7][10]

  • Reaction: Tightly cap the tube and heat at 100°C for 15 minutes. The optimal time may vary, so testing different durations (e.g., 5-30 minutes) is recommended.[7]

  • Cooling & Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water.

  • FAME Extraction: Shake the tube vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.[7] Allow the layers to settle.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

C. GC-MS Analysis

  • Injection: Inject 1 μL of the FAMEs extract into the GC-MS system.

  • Chromatography: Use a suitable capillary column (e.g., HP-5) for separation. A typical temperature program starts at a lower temperature and ramps up to around 280°C.[6]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[6] For quantitative analysis, use selected ion monitoring (SIM) mode for target FAMEs and internal standards. A full scan mode (e.g., m/z 50-450) can be used for identification.[6]

Protocol 2: Targeted Analysis of OCFA-Containing Lipids by LC-MS/MS

This protocol is designed to identify and quantify intact lipid species that contain odd-chain fatty acyl groups using a targeted approach.

A. Lipid Extraction (High-Throughput Single-Phase Method)

  • Sample Preparation: To 10 μL of tissue homogenate or plasma, add 10 μL of internal standards.

  • Extraction Solvent: Add 200 μL of an extraction solvent mixture of Chloroform:Methanol (2:1, v/v).[11] A novel single-phase extraction using Chloroform:Methanol:Acetone (~7:3:4) has also been shown to be effective for high-throughput applications.[12]

  • Extraction: Mix on a rotary mixer for 10 minutes, followed by sonication in a water bath for 30 minutes.[11]

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes.[11]

  • Supernatant Collection: Transfer the single-phase supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Liquid Chromatography: Use a reverse-phase C18 column to separate lipid species based on both their head group polarity and the length and saturation of their acyl chains.[12]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI), operating in both positive and negative modes to detect a wider range of lipid classes.[1]

    • Targeted Analysis: Employ a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] Precursor-product ion pairs specific to OCFA-containing lipids are monitored.

    • Method Development: A targeted method can be built based on predicting retention times and MRM transitions for potential OCFA-lipids.[1] This allows for the screening of hundreds of specific lipid species in a single run.

Data Presentation

Quantitative results from targeted lipidomics experiments should be presented clearly for comparison.

Table 1: Example Quantitative Data for OCFAs in Human Plasma

Fatty AcidConcentration Range (µM)Analytical MethodLimit of Detection (µg/mL)Reference
Pentadecanoic acid (C15:0)5 - 25GC-MS~0.03[13] (for similar short-chains)
Heptadecanoic acid (C17:0)10 - 50GC-MS~0.03[13] (for similar short-chains)
Propionic Acid (C3:0)1 - 10GC-MS0.03 - 0.12[13]

Note: Concentrations can vary significantly based on diet, genetics, and health status.

Table 2: Example of Targeted OCFA-Containing Lipid Species Detected by LC-MS/MS

Lipid ClassExample Species DetectedESI ModeReference
Phosphatidylcholine (PC)PC(15:0/18:1)Positive[1]
Phosphatidylethanolamine (PE)PE(17:0/20:4)Positive/Negative[1]
Triacylglycerol (TG)TG(15:0/16:0/18:1)Positive (as adduct)[1]
Phosphatidylserine (PS)PS(17:0/18:2)Negative[1]
Ceramide (Cer)Cer(d18:1/17:0)Positive[1]

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Deriv Derivatization (for GC-MS) Extract->Deriv FAMEs LCMS LC-MS/MS Analysis Extract->LCMS Intact Lipids GCMS GC-MS Analysis Deriv->GCMS FAMEs Quant Quantification GCMS->Quant LCMS->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: General workflow for targeted OCFA lipidomics from sample preparation to analysis.

Metabolic Pathway of Odd-Chain Fatty Acids

G cluster_conversion Conversion to Succinyl-CoA cluster_fates Metabolic Fates OCFA Odd-Chain Fatty Acid (e.g., C17:0) BetaOx β-Oxidation OCFA->BetaOx AcetylCoA Acetyl-CoA (n) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA (3C) BetaOx->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA + CO2 Biotin (B7) Epimerase Epimerase MethylmalonylCoA->Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA Epimerase->L_MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase L_MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA Mutase->SuccinylCoA Vitamin B12 TCA TCA Cycle SuccinylCoA->TCA Gluco Gluconeogenesis SuccinylCoA->Gluco Heme Heme Synthesis SuccinylCoA->Heme

Caption: Metabolic fate of OCFAs via β-oxidation to propionyl-CoA and succinyl-CoA.

References

Heptacosanoic Acid: Applications in Synthetic Lubricants and Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), a saturated very-long-chain fatty acid, presents unique physicochemical properties that make it a valuable precursor for the synthesis of high-performance synthetic lubricants and specialty surfactants. Its long alkyl chain, high melting point, and thermal stability contribute to the desirable characteristics of its derivatives in various industrial and research applications. These notes provide an overview of the role of this compound in these fields, along with detailed protocols for the synthesis and evaluation of this compound-based lubricants and surfactants.

This compound in Synthetic Lubricants

The long, saturated hydrocarbon chain of this compound is the primary feature that imparts excellent lubricating properties to its derivatives. When esterified with polyols, such as neopentyl glycol (NPG), trimethylolpropane (TMP), or pentaerythritol (PE), it forms polyol esters that serve as high-performance lubricant base stocks. These esters are characterized by a high viscosity index, low volatility, and excellent thermal and oxidative stability, making them suitable for demanding applications where conventional mineral oils may fail.

Properties of this compound-Based Lubricant Base Stocks

Table 1: Projected Physicochemical Properties of this compound-Based Polyol Esters (Illustrative)

PropertyExpected Value RangeSignificance in Lubrication
Kinematic Viscosity @ 40°C (cSt)100 - 250Influences fluid friction and film thickness.
Kinematic Viscosity @ 100°C (cSt)15 - 30Indicates viscosity at operating temperatures.
Viscosity Index (VI)> 150Measures the stability of viscosity over a range of temperatures. A higher VI is desirable.
Pour Point (°C)< -20The lowest temperature at which the lubricant will flow.
Flash Point (°C)> 250The lowest temperature at which vapors will ignite. A higher flash point indicates lower volatility and greater safety.
Oxidative Stability (hours)> 500Resistance to degradation at high temperatures in the presence of oxygen.

Note: The values in this table are hypothetical and are intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocol: Synthesis of this compound-Based Trimethylolpropane (TMP) Triester

This protocol describes a general method for the synthesis of a polyol ester lubricant base stock from this compound and trimethylolpropane.

Materials:

  • This compound

  • Trimethylolpropane (TMP)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask, combine this compound and trimethylolpropane in a molar ratio of 3.3:1 (a slight excess of the fatty acid is used to drive the reaction to completion).

  • Catalyst and Solvent Addition: Add the acid catalyst (e.g., p-TSA, approximately 1-2% by weight of the reactants) and toluene (to facilitate water removal).

  • Esterification Reaction: Heat the mixture to reflux (typically 120-140°C) with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Neutralization and Washing: After cooling, the reaction mixture is neutralized by washing with a 5% sodium bicarbonate solution to remove the acid catalyst. Subsequently, wash with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. The toluene is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Protocol: Evaluation of Tribological Properties

The lubricating performance of the synthesized this compound-based ester can be evaluated using standard tribological tests.

Apparatus:

  • Four-ball tribometer

Procedure (based on ASTM D4172):

  • Sample Preparation: The synthesized lubricant is placed in the test cup of the four-ball tribometer.

  • Test Conditions: The test is conducted under a specified load (e.g., 40 kgf), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • Data Acquisition: The coefficient of friction is recorded throughout the test.

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the average wear scar diameter (WSD) is measured using a microscope. A smaller WSD indicates better anti-wear properties.

This compound in Surfactants

The amphiphilic nature of molecules derived from this compound, possessing a long hydrophobic tail and a polar hydrophilic headgroup, allows them to function as surfactants. These surfactants can be anionic, cationic, non-ionic, or zwitterionic, depending on the nature of the headgroup. The very long alkyl chain of this compound is expected to lead to surfactants with a very low critical micelle concentration (CMC) and excellent surface activity.

Properties of this compound-Based Surfactants

Surfactants derived from this compound are anticipated to exhibit strong emulsifying, dispersing, and foaming properties due to the significant hydrophobic character of the C27 alkyl chain.

Table 2: Projected Performance Characteristics of a this compound-Based Anionic Surfactant (Illustrative)

PropertyExpected ValueSignificance in Surfactant Performance
Critical Micelle Concentration (CMC) (mol/L)10⁻⁵ - 10⁻⁶The concentration at which surfactant molecules begin to form micelles. A lower CMC indicates higher efficiency.
Surface Tension at CMC (mN/m)25 - 35The degree to which the surfactant can reduce the surface tension of water. A lower value indicates greater surface activity.
Foaming AbilityHighThe ability to generate foam.
Emulsification Index (E24) (%)> 60A measure of the ability to stabilize an oil-in-water emulsion.

Note: The values in this table are hypothetical and are intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocol: Synthesis of a Sodium Heptacosanoyl Sarcosinate (Anionic Surfactant)

This protocol outlines the synthesis of an N-acyl amino acid-based anionic surfactant.

Materials:

  • This compound

  • Thionyl chloride

  • Sarcosine

  • Sodium hydroxide (NaOH)

  • Toluene or other suitable inert solvent

  • Ice bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Acid Chloride Formation: Convert this compound to heptacosanoyl chloride by reacting it with an excess of thionyl chloride in an inert solvent like toluene. The reaction is typically carried out at reflux until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure.

  • Schotten-Baumann Reaction: In a separate flask, dissolve sarcosine in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Acylation: Slowly add the previously prepared heptacosanoyl chloride to the alkaline sarcosine solution with vigorous stirring, while maintaining a low temperature and alkaline pH.

  • Precipitation and Purification: Upon completion of the reaction, the sodium heptacosanoyl sarcosinate may precipitate. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of the synthesized surfactant can be determined by measuring the surface tension of its aqueous solutions at various concentrations.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized surfactant in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the point of inflection in the curve, where the surface tension becomes relatively constant with increasing concentration.

Visualizations

Lubricant_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_purification Purification Heptacosanoic_Acid This compound Reaction_Vessel Reaction Vessel (with Catalyst & Solvent) Heptacosanoic_Acid->Reaction_Vessel Polyol Polyol (e.g., TMP) Polyol->Reaction_Vessel Neutralization Neutralization & Washing Reaction_Vessel->Neutralization Crude Ester Drying Drying Neutralization->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Final_Product Purified Polyol Ester Solvent_Removal->Final_Product

Caption: Workflow for the synthesis of a this compound-based polyol ester lubricant.

Surfactant_Performance_Evaluation cluster_synthesis Surfactant Synthesis cluster_evaluation Performance Evaluation Heptacosanoic_Acid This compound Synthesis Chemical Synthesis Heptacosanoic_Acid->Synthesis Headgroup_Precursor Hydrophilic Headgroup Precursor Headgroup_Precursor->Synthesis CMC_Determination CMC Determination (Tensiometry) Synthesis->CMC_Determination Purified Surfactant Surface_Tension Surface Tension Measurement Synthesis->Surface_Tension Emulsification_Test Emulsification Index (E24) Synthesis->Emulsification_Test Foaming_Test Foamability & Stability Synthesis->Foaming_Test Performance_Data Performance Data Table CMC_Determination->Performance_Data Surface_Tension->Performance_Data Emulsification_Test->Performance_Data Foaming_Test->Performance_Data

Caption: Logical flow for the synthesis and performance evaluation of a this compound-based surfactant.

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of Very-Long-Chain Fatty Acids (VLCFAs) in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VLCFA analysis by gas chromatography?

A1: Very-long-chain fatty acids in their free form are highly polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to poor peak shape, tailing, and potential adsorption issues within the GC system.[1] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), is a critical step to neutralize the polar carboxyl group.[2] This process increases the volatility and thermal stability of the VLCFAs, making them suitable for GC analysis and allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[3]

Q2: What are the most common derivatization methods for preparing VLCFA methyl esters (FAMEs)?

A2: The most common methods for preparing FAMEs from VLCFAs are acid-catalyzed and base-catalyzed esterification/transesterification.[3]

  • Acid-catalyzed esterification often employs reagents like boron trifluoride in methanol (BF3-methanol) or methanolic hydrochloric acid (HCl-methanol).[4][5] These methods are effective for both free fatty acids and those bound in complex lipids.[4]

  • Base-catalyzed transesterification with reagents like sodium methoxide or potassium hydroxide in methanol is another common approach, particularly for transesterifying acylglycerols.[2]

  • Silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is an alternative that converts fatty acids into their trimethylsilyl (TMS) esters, which are also volatile.[3]

Q3: Which GC column is best suited for VLCFA analysis?

A3: For the analysis of FAMEs, highly polar stationary phases are generally recommended to achieve the best separation of VLCFAs.[6] Columns with polyethylene glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl silicone (e.g., CP-Sil 88, HP-88, SP-2560) stationary phases are excellent choices.[6][7] These polar columns allow for the separation of FAMEs based on their carbon number and degree of unsaturation.[7] For resolving complex mixtures, including cis/trans isomers, highly polar cyanopropyl columns are often preferred.[3][7]

Q4: How does the oven temperature program affect the resolution of VLCFA peaks?

A4: The oven temperature program is a critical parameter for optimizing the separation of VLCFAs. A slower temperature ramp rate generally leads to better resolution of closely eluting peaks by increasing the interaction time of the analytes with the stationary phase.[8] Conversely, a faster ramp rate can decrease analysis time but may compromise resolution.[8] For complex mixtures of VLCFAs, a multi-step temperature program with slow ramps during the elution window of the target analytes can significantly improve separation.

Q5: What are the initial steps to take when observing co-eluting or poorly resolved VLCFA peaks?

A5: When faced with co-eluting or poorly resolved peaks, a systematic troubleshooting approach is recommended. Start by confirming peak purity using a mass spectrometry (MS) detector if available; different mass spectra across a single chromatographic peak indicate co-elution.[5] Next, review and optimize your GC method, particularly the temperature program.[5] A slower ramp rate or an isothermal hold at a specific temperature can often resolve overlapping peaks. Also, ensure your sample preparation, including the derivatization step, is complete and consistent. Finally, check for system issues such as contamination or leaks.[5]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Active Sites in the Inlet or Column: The polar carboxyl group of underivatized VLCFAs or other polar contaminants can interact with active sites (e.g., silanol groups) in the liner or at the head of the column.- Ensure complete derivatization: Review your derivatization protocol to confirm all free fatty acids have been converted to FAMEs. - Use a deactivated inlet liner: Replace the liner with a new, deactivated one. - Perform column maintenance: Trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.
Column Contamination: Buildup of non-volatile sample matrix components at the head of the column.- Implement sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components before derivatization. - Trim the column: As mentioned above, trimming the front end of the column can remove contaminants.
Peak Fronting Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.- Dilute the sample: Reduce the concentration of your sample before injection. - Decrease injection volume: Inject a smaller volume of the sample. - Use a higher split ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
Inappropriate Injection Temperature: An injection temperature that is too low may cause slow sample vaporization, while one that is too high can cause sample degradation.- Optimize injector temperature: The ideal temperature depends on the boiling points of the VLCFA FAMEs. A typical starting point is 250 °C.[7]
Guide 2: Co-eluting or Poorly Resolved Peaks
Symptom Potential Cause Recommended Solution
Overlapping Peaks Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient time for separation.- Decrease the ramp rate: A slower ramp rate (e.g., 2-5 °C/min) during the elution of the VLCFAs can improve resolution.[8] - Introduce an isothermal hold: A hold at a specific temperature just before the elution of the critical pair can enhance their separation.
Inadequate Column Selectivity: The stationary phase may not be suitable for separating the specific VLCFA isomers.- Use a highly polar column: Switch to a column with a cyanopropyl or polyethylene glycol stationary phase, which are known to provide excellent selectivity for FAMEs.[6][7] - Increase column length: A longer column provides more theoretical plates and can improve resolution, although it will also increase analysis time.
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions.- Optimize the flow rate: Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column diameter to maximize efficiency.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Stationary PhasePolarityKey Advantages for VLCFA AnalysisRecommended Column Examples
Cyanopropyl SiliconeHighExcellent for separating cis/trans isomers and positional isomers of unsaturated FAMEs.[3][7]CP-Sil 88, HP-88, SP-2560[6]
Polyethylene Glycol (PEG)HighGood general-purpose polar phase for separating FAMEs by carbon number and degree of unsaturation.[7]DB-WAX, HP-INNOWax[6]
Phenyl MethylpolysiloxaneIntermediateCan provide alternative selectivity compared to highly polar phases.DB-17, DB-225
DimethylpolysiloxaneNon-polarNot generally recommended for complex VLCFA mixtures as it primarily separates based on boiling point, leading to co-elution of unsaturated FAMEs with their saturated counterparts.DB-1, HP-1

Table 2: Effect of Temperature Program on Peak Resolution

Note: Specific resolution values are highly dependent on the specific analytes, column, and instrument conditions. The following table provides a qualitative and general trend.

Temperature Ramp RateEffect on ResolutionEffect on Analysis TimeRecommended Use Case
Slow (e.g., 2-5 °C/min) Higher Resolution: Provides more time for analytes to interact with the stationary phase, improving separation of closely eluting peaks.[8]LongerAnalysis of complex mixtures with many isomeric or closely related VLCFAs.
Moderate (e.g., 10-15 °C/min) Moderate Resolution: A good starting point for method development, balancing resolution and analysis time.ModerateRoutine analysis of less complex VLCFA profiles.
Fast (e.g., >20 °C/min) Lower Resolution: Can lead to co-elution of peaks.[8]ShorterRapid screening where baseline separation of all components is not critical.

Table 3: Comparison of Derivatization Methods for VLCFAs

Derivatization MethodReagent(s)Typical Reaction TimeAdvantagesDisadvantages
Acid-Catalyzed (BF3) 14% Boron Trifluoride in Methanol10-15 minutesFast and effective for a wide range of lipids, including free fatty acids and glycerolipids.[4]Reagent is sensitive to moisture. May cause isomerization of some fatty acids.[5]
Acid-Catalyzed (HCl) Methanolic HCl60 minutesCost-effective and provides good derivatization efficiency for various lipid classes.[4][5]Longer reaction time compared to BF3-methanol.[2]
Base-Catalyzed KOH or NaOH in Methanol5-10 minutesRapid transesterification of glycerolipids.Ineffective for derivatizing free fatty acids.[4]
Silylation BSTFA + 1% TMCS30-60 minutesDerivatizes multiple functional groups, not just carboxylic acids.Reagents are highly sensitive to moisture.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of VLCFAs using BF3-Methanol

This protocol describes the conversion of VLCFAs to their corresponding fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.

Materials:

  • Sample containing VLCFAs (1-25 mg)

  • 14% Boron trifluoride-methanol solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution or water

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the dried sample into a screw-cap reaction vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution (or water) to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane phase containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Esterification of VLCFAs using Methanolic HCl

This protocol provides an alternative acid-catalyzed method for preparing FAMEs.

Materials:

  • Sample containing VLCFAs (1-25 mg)

  • 5% Methanolic HCl solution

  • Hexane

  • Water

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials (5-10 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the dried sample into a screw-cap reaction vial.

  • Add 2 mL of 5% methanolic HCl to the vial.

  • Tightly cap the vial and heat at 80-100°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 2 mL of water to the vial.

  • Vortex the mixture to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.

  • The derivatized sample is ready for GC injection.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Peak Resolution (Tailing, Fronting, or Co-elution) check_derivatization Verify Complete Derivatization start->check_derivatization check_injection Review Injection Parameters check_derivatization->check_injection Derivatization OK end_good Resolution Improved check_derivatization->end_good Incomplete Derivatization Found & Corrected optimize_gc Optimize GC Method check_injection->optimize_gc Injection OK check_injection->end_good Injection Issue Found & Corrected column_maintenance Perform Column Maintenance optimize_gc->column_maintenance Method Optimized, Still Poor Resolution optimize_gc->end_good Resolution Improved change_column Consider Different Column column_maintenance->change_column Maintenance Done, Still Poor Resolution column_maintenance->end_good Resolution Improved change_column->end_good Resolution Improved end_bad Issue Persists: Consult Instrument Specialist change_column->end_bad New Column, Still Poor Resolution Derivatization_Workflow start Dried Sample (VLCFAs) add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) start->add_reagent heat Heat Reaction Vial add_reagent->heat extract Extract with Non-Polar Solvent (e.g., Hexane) heat->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry end FAMEs Ready for GC Analysis dry->end

References

Technical Support Center: Overcoming Low Recovery of Heptacosanoic Acid During Lipid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of heptacosanoic acid (C27:0) and other very-long-chain fatty acids (VLCFAs) during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often low during lipid extraction?

A1: this compound is a very-long-chain saturated fatty acid (VLCFA). Several factors contribute to its low recovery during standard lipid extraction procedures:

  • High Hydrophobicity: Its long carbon chain (27 carbons) makes it extremely nonpolar. This can lead to poor solubility in extraction solvents that are not optimized for VLCFAs.

  • Solid Nature: At room temperature, this compound is a solid, which can make its complete dissolution and extraction challenging.

  • Matrix Interactions: In biological samples, VLCFAs can be tightly associated with other lipids, proteins, and cellular structures. Incomplete disruption of these interactions can lead to poor extraction efficiency.

  • Adsorption: Due to its hydrophobic nature, this compound can adsorb to plasticware and glassware surfaces, leading to losses during sample processing.

Q2: Which are the most common lipid extraction methods, and how do they compare for VLCFA recovery?

A2: The most common methods are the Folch and Bligh-Dyer solvent extraction techniques. Other methods like Soxhlet extraction, solid-phase extraction (SPE), and supercritical fluid extraction (SFE) are also used. Their suitability for VLCFA recovery varies:

  • Folch and Bligh-Dyer: These are considered "gold standard" methods for total lipid extraction.[1] They use a chloroform:methanol solvent system to extract a broad range of lipids.[1] For samples with high lipid content, the Folch method, which uses a larger solvent-to-sample ratio, may provide better recovery than the Bligh-Dyer method.[2]

  • Soxhlet Extraction: This method is effective for solid samples and can provide high extraction yields. However, the prolonged heating involved can potentially lead to the degradation of thermally sensitive lipids.

  • Solid-Phase Extraction (SPE): SPE can be highly selective and provide cleaner extracts. Reversed-phase (e.g., C18) or anion-exchange cartridges can be used to isolate fatty acids.

  • Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2 as a solvent. While effective for nonpolar lipids, the recovery of more polar lipids might require the addition of a co-solvent like ethanol.

Troubleshooting Guide for Low this compound Recovery

This guide addresses specific issues that can lead to low recovery of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low overall lipid yield Incomplete cell/tissue disruption.- Ensure thorough homogenization of the sample. For tough tissues, consider cryogenic grinding (grinding in liquid nitrogen).- Sonication of the sample in the extraction solvent can improve cell lysis and lipid release.[3]
Inappropriate solvent-to-sample ratio.- For methods like Folch, a solvent-to-sample ratio of 20:1 (v/w) is recommended for optimal recovery, especially in high-lipid samples.[2]
Insufficient extraction time.- Increase the incubation or agitation time of the sample with the extraction solvent to ensure complete lipid solubilization.
Selective loss of this compound Suboptimal solvent polarity.- this compound is highly nonpolar. Ensure the solvent system has a sufficiently nonpolar character. For Folch and Bligh-Dyer, the chloroform phase is key. For SPE, ensure the elution solvent is strong enough (e.g., a higher percentage of a nonpolar solvent).
Incomplete phase separation in liquid-liquid extraction.- Centrifuge the sample for a longer duration or at a higher speed to achieve a clear separation between the aqueous and organic phases.- The addition of salt (e.g., 0.9% NaCl) can help break emulsions and improve phase separation.
Adsorption to labware.- Use glass tubes and vials instead of plastic wherever possible.- Pre-rinse glassware and pipette tips with the extraction solvent to minimize surface binding.
Analyte Degradation Oxidation.- Although saturated fatty acids are less prone to oxidation than unsaturated ones, it's good practice to work under an inert atmosphere (e.g., nitrogen) and to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Thermal degradation.- Avoid prolonged exposure to high temperatures, especially during solvent evaporation. Use a gentle stream of nitrogen or a rotary evaporator at a moderate temperature.

Data on Lipid Extraction Method Performance

While specific quantitative data for this compound recovery is scarce in the literature, the following table summarizes the general performance of common extraction methods for long-chain and very-long-chain fatty acids. Recovery rates can be highly dependent on the sample matrix and the specific protocol used.

Extraction Method Principle Typical Recovery for LCFAs/VLCFAs Advantages Disadvantages
Folch Liquid-liquid extraction with chloroform:methanol (2:1 v/v).High (>95% for total lipids)[4]Gold standard, high recovery for a broad range of lipids.Use of toxic chloroform, relatively large solvent volumes.
Bligh & Dyer A modification of the Folch method with a lower solvent-to-sample ratio.High, but can be lower than Folch for high-lipid samples (>2%).[5]Faster than Folch, uses less solvent.Lower recovery for high-fat samples, uses chloroform.
Soxhlet Continuous solid-liquid extraction with a recirculating solvent.High, but can be variable.Exhaustive extraction, well-established.Time-consuming, large solvent volume, potential for thermal degradation.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and selective elution.Generally high (can be >90% with optimization).High selectivity, cleaner extracts, potential for automation.Method development can be required, potential for analyte breakthrough or irreversible binding.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2).Variable, dependent on co-solvent and parameters."Green" solvent, tunable selectivity, mild extraction temperatures.High initial equipment cost, may require a co-solvent for polar lipids.

Experimental Protocols

Modified Folch Method for VLCFA Extraction

This protocol is a standard method for total lipid extraction and is suitable for a wide range of biological samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 1 gram of the homogenized tissue sample into a glass centrifuge tube.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenize the sample in the solvent mixture for 2 minutes.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[1]

  • Centrifuge at 2000 x g for 10 minutes to pellet the solid residue.

  • Carefully transfer the supernatant to a clean glass tube.

  • Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent for further analysis.

Bligh-Dyer Method for Lipid Extraction

This method is a faster alternative to the Folch method, particularly suitable for samples with high water content.[2]

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Chloroform

  • Methanol

  • Deionized water

Procedure:

  • To 1 mL of aqueous sample (e.g., cell suspension, homogenate) in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[6]

  • Vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.[6]

  • Add 1.25 mL of deionized water and vortex for 30 seconds.[6]

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • Evaporate the solvent and reconstitute the lipid extract as described in the Folch method.

Visualizations

Experimental Workflow: Modified Folch Method

Folch_Workflow start Sample Homogenization extraction Add Chloroform:Methanol (2:1) & Agitate start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant wash Add 0.9% NaCl & Vortex supernatant->wash centrifuge2 Centrifugation for Phase Separation wash->centrifuge2 collect_lipid Collect Lower Chloroform Phase centrifuge2->collect_lipid dry Dry with Na2SO4 & Evaporate Solvent collect_lipid->dry end Lipid Extract dry->end

Caption: Workflow of the modified Folch method for lipid extraction.

Metabolic Pathway: Beta-Oxidation of this compound

This compound, as an odd-chain fatty acid, undergoes beta-oxidation, yielding acetyl-CoA and a final propionyl-CoA molecule.

Beta_Oxidation heptacosanoic_acid This compound (C27:0) activation Activation to Heptacosanoyl-CoA heptacosanoic_acid->activation beta_oxidation_cycle Beta-Oxidation Cycles (12 cycles) activation->beta_oxidation_cycle acetyl_coa 12 Acetyl-CoA beta_oxidation_cycle->acetyl_coa propionyl_coa Propionyl-CoA (C3) beta_oxidation_cycle->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle

References

Minimizing matrix effects in Heptacosanoic acid LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of Heptacosanoic acid and other very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex biological samples like plasma, serum, or tissues, these components can include phospholipids, salts, proteins, and other endogenous molecules.[3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantification.[1][5][6]

Q2: Why are very-long-chain fatty acids (VLCFAs) like this compound particularly susceptible to matrix effects?

A2: VLCFAs present unique challenges. Their analysis often requires extraction from lipid-rich biological matrices, which contain high concentrations of potentially interfering substances like phospholipids.[3][4] Furthermore, underivatized fatty acids often exhibit poor ionization efficiency in common LC-MS modes, making their signal more susceptible to suppression by more easily ionized matrix components.[7][8]

Q3: What is the most effective strategy to counteract matrix effects?

A3: The most robust strategy is the use of a stable isotope-labeled (SIL) internal standard (IS).[9][10][11] A SIL-IS, such as this compound-¹³C₂₇ or this compound-d₅₃, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][11] This allows for accurate correction, as the ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity varies.[1] When a specific SIL-IS is unavailable, an odd-chain fatty acid isotopologue can be considered, though it may not perform as ideally.[12]

Q4: Can derivatization help in minimizing matrix effects?

A4: Yes, chemical derivatization is a powerful technique for improving the LC-MS/MS analysis of fatty acids.[8] By converting the carboxylic acid group to a derivative with a permanently charged moiety or a more easily ionizable group, you can significantly enhance ionization efficiency.[7][8][13] This increased signal intensity makes the analyte less susceptible to ion suppression from matrix components.[14] This approach allows for detection in positive ion mode, which can be more sensitive and selective for the derivative.[13][15]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Ion Suppression

Question: My signal for this compound is much lower in the sample matrix compared to the pure standard. How can I confirm and mitigate this?

Answer: This is a classic sign of ion suppression. Co-eluting matrix components are likely interfering with the ionization of your target analyte.[9]

Confirmation:

  • Post-Column Infusion: This experiment helps identify regions of ion suppression in your chromatogram. A constant flow of your analyte standard is introduced into the mobile phase after the analytical column. When a blank matrix extract is injected, any dip in the analyte's signal baseline indicates a retention time where ion suppression is occurring.[2]

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[1][4]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) to selectively isolate fatty acids while washing away interfering compounds like phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent system to improve the selective partitioning of this compound away from matrix components.[16]

  • Optimize Chromatography: Adjust your LC method to achieve better separation between this compound and the interfering matrix components.[1][9] This could involve using a longer column, a different column chemistry, or modifying the mobile phase gradient.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][9] However, this may compromise sensitivity if the analyte concentration is already low.

  • Chemical Derivatization: As mentioned in the FAQs, derivatizing the carboxylic acid can significantly boost the signal, making it more robust against suppression.[8]

Issue 2: Poor Reproducibility and High Variability (%RSD > 15%)

Question: My results for replicate samples show high variability. What is the likely cause?

Answer: High variability is often a symptom of inconsistent matrix effects between samples, frequently stemming from the sample preparation stage.[9]

Troubleshooting Steps:

  • Standardize Sample Preparation: Manual sample preparation, especially LLE, can introduce significant variability.[9]

    • Ensure consistent pipetting, vortexing times, and phase separation techniques for every sample.

    • Consider automating the sample preparation process if possible. SPE often provides better reproducibility than manual LLE.[9]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most critical step for ensuring reproducibility. A SIL-IS is added at the very beginning of the sample preparation process and corrects for variability in both extraction efficiency and matrix-induced ion suppression/enhancement.[11][12][17]

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that there is no carryover from previous injections, which can cause inconsistent results.

Issue 3: High Background Noise or Extraneous Peaks

Question: My chromatograms are noisy, and I see many unknown peaks, making integration difficult. What can I do?

Answer: High background noise and extraneous peaks are typically caused by insufficient sample cleanup or contamination.

Solutions:

  • Enhance Sample Cleanup: The presence of many other compounds indicates that your sample preparation is not selective enough.

    • Switch from a simple protein precipitation method to a more rigorous technique like SPE or LLE to obtain a cleaner extract.[3][18][19]

  • Check Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.[11]

  • Implement a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components that might slowly bleed off and contribute to background noise.[20]

  • Optimize MS Parameters: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS). This is a highly selective detection technique that filters out most chemical noise by monitoring a specific precursor-to-product ion transition for your analyte.[20][21]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the characteristics of common techniques.

TechniqueSelectivity & CleanupThroughputEase of UseTypical Matrix Effect ReductionTypical Analyte Recovery
Protein Precipitation (PPT) LowHighVery EasyPoorGood to Excellent
Liquid-Liquid Extraction (LLE) ModerateModerateModerateFair to GoodGood
Solid-Phase Extraction (SPE) HighModerate to HighRequires Method DevelopmentGood to ExcellentVery Good
Supported Liquid Extraction (SLE) ModerateHighEasyFair to GoodVery Good

This table provides a generalized comparison. Actual performance depends heavily on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for extracting VLCFAs from a plasma matrix. Optimization is required for specific applications.

  • Sample Pre-treatment:

    • Thaw 100 µL of plasma on ice.

    • Add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d₅₃ in methanol).

    • Add 200 µL of 0.1 M HCl to acidify the sample and release fatty acids from albumin. Vortex for 30 seconds.

  • SPE Column Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of LC-MS grade water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent under gravity or gentle vacuum.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of water to remove salts.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and SIL-IS from the cartridge using 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water). Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for Enhanced Sensitivity

This protocol uses 3-nitrophenylhydrazine (3-NPH), a common derivatizing agent for carboxylic acids, to improve ionization efficiency.[22]

  • Preparation: This step follows the elution and dry-down from the SPE protocol. The dried extract should be reconstituted in 40 µL of a 50:50 acetonitrile/water mixture.

  • Derivatization Reaction:

    • To the reconstituted extract, add 20 µL of 200 mM 3-NPH solution (in 50:50 ACN/water).

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine (in 50:50 ACN/water).[22]

  • Incubation:

    • Vortex the mixture gently and incubate at 40°C for 30 minutes.[22]

  • Final Preparation:

    • After incubation, dilute the sample as needed (e.g., to 200 µL) with the initial mobile phase.

    • Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial for LC-MS/MS analysis in negative ion mode.

Visualization

The following diagram illustrates a logical workflow for diagnosing and addressing common issues related to matrix effects in LC-MS/MS analysis.

Troubleshooting_Workflow start Problem Encountered: Inaccurate or Imprecise Results q1 Is Signal Intensity Low or Suppressed? start->q1 q2 Is Reproducibility Poor? (%RSD > 15%) q1->q2 No sol_low_signal Mitigate Ion Suppression q1->sol_low_signal Yes q3 Is Background Noise High? q2->q3 No sol_repro Address Inconsistency q2->sol_repro Yes sol_noise Reduce Contamination q3->sol_noise Yes end_node Re-evaluate Method Performance q3->end_node No act_cleanup Improve Sample Cleanup (e.g., use SPE) sol_low_signal->act_cleanup act_chrom Optimize Chromatography (separate analyte from matrix) sol_low_signal->act_chrom act_deriv Use Chemical Derivatization (to boost signal) sol_low_signal->act_deriv act_cleanup->end_node act_chrom->end_node act_deriv->end_node act_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) sol_repro->act_is act_sop Standardize Sample Prep (SOPs, Automation) sol_repro->act_sop act_is->end_node act_sop->end_node act_cleanup2 Switch to Cleaner Prep Method (e.g., PPT -> SPE) sol_noise->act_cleanup2 act_solvents Use High-Purity LC-MS Grade Solvents sol_noise->act_solvents act_mrm Use Selective Detection (MRM on MS/MS) sol_noise->act_mrm act_cleanup2->end_node act_solvents->end_node act_mrm->end_node

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Injection Port Derivatization for Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of injection port derivatization of Heptacosanoic Acid (C27:0). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful GC analysis of this very-long-chain fatty acid (VLCFA).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, like other very-long-chain fatty acids, is a polar compound with low volatility. Direct injection onto a GC column would result in poor peak shape, tailing, and late elution times due to its tendency to form hydrogen bonds and interact with active sites in the GC system.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, which improves chromatographic separation and provides more accurate and reproducible results.

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing very-long-chain fatty acids like this compound are silylation and esterification.[2]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[3] This creates a less polar and more volatile TMS ester.

  • Esterification (specifically, methylation): This involves converting the fatty acid into its fatty acid methyl ester (FAME). Common reagents for this include boron trifluoride in methanol (BF3-methanol), hydrochloric acid in methanol, or sulphuric acid in methanol.[1][2]

Q3: How do I choose the right derivatization reagent for this compound?

A3: The choice of reagent depends on several factors, including the complexity of your sample matrix and the desired speed and safety of the procedure.

  • For speed and broad applicability: Silylation reagents like BSTFA or MSTFA react rapidly and can also derivatize other functional groups like hydroxyls, which can be an advantage if analyzing multiple analyte types in one run.[3][4]

  • For cost-effectiveness and FAME analysis: Acid-catalyzed methylation with reagents like sulphuric acid-methanol or BF3-methanol is a common and effective choice.[1][2] A study on very-long-chain fatty acids (C24:0-C36:0) found the sulphuric acid-methanol method to be the most appropriate considering costs, speed, safety, and GC response.[1]

  • Safety Considerations: Diazomethane is a highly effective methylating agent that reacts rapidly with few by-products, but it is also highly toxic and explosive, requiring special handling precautions.[1]

Q4: What is injection port derivatization (IPD) and what are its advantages?

A4: Injection port derivatization, also known as on-line derivatization, is a technique where the derivatization reaction occurs directly in the heated GC inlet.[5] This is achieved by co-injecting the sample with the derivatization reagent. The high temperature of the injection port facilitates a rapid reaction. Advantages of this method include reduced sample preparation time, minimized sample loss, and lower reagent consumption.[6]

Troubleshooting Guides

Issue 1: Poor or No Derivatization of this compound

  • Question: I am not seeing a peak for my derivatized this compound, or the peak is very small. What could be the cause?

  • Answer: This issue often points to incomplete or failed derivatization. Several factors could be at play:

    • Presence of Water: Silylation and esterification reactions are highly sensitive to moisture. Water in your sample or reagents can inhibit the reaction or hydrolyze the derivatives back to the original acid.[3] Solution: Ensure your sample is completely dry before adding reagents. Use high-purity, anhydrous solvents and reagents.

    • Inadequate Reagent Concentration: The derivatization reagent should be in excess to drive the reaction to completion. A general rule for silylation is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens. Solution: Increase the concentration of your derivatization reagent.

    • Insufficient Reaction Time or Temperature: While injection port derivatization is rapid, some derivatization methods require specific heating times and temperatures to proceed to completion, especially for sterically hindered molecules. Solution: If performing an offline derivatization, ensure you are following the recommended reaction time and temperature for your chosen method. For injection port derivatization, you may need to optimize the inlet temperature and residence time.[5][7]

    • Sample Solubility: The this compound needs to be dissolved for the derivatization to occur efficiently. If the dried sample residue does not dissolve in the derivatization reagent/solvent, the reaction will likely not proceed effectively. Solution: Consider adding a solvent like pyridine or ethyl acetate to aid in dissolving the analyte before or during the addition of the derivatization reagent.

Issue 2: Peak Tailing for Derivatized this compound

  • Question: My derivatized this compound peak is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for derivatized fatty acids is typically caused by interactions between the analyte and active sites within the GC system or by issues with the derivatization itself.

    • Active Sites in the GC System: Free silanol groups in the GC inlet liner, on the column, or in fittings can interact with any remaining polarity in the derivatized analyte, causing tailing. Solution: Use a deactivated inlet liner. If the problem persists, the column may be degrading and require replacement. Conditioning the column at a high temperature can also help passivate active sites.

    • Incomplete Derivatization: If the derivatization is not complete, the underivatized, polar this compound will interact strongly with the column, leading to significant peak tailing. Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion. This may involve increasing the reagent concentration, reaction time, or temperature.

    • Hydrolysis of Derivatives: Silylated derivatives are susceptible to moisture. The presence of water in the sample or carrier gas can cause the derivatives to revert to their original polar form, resulting in peak tailing. Solution: Ensure anhydrous conditions throughout your sample preparation and analysis. Use moisture traps for your carrier gas.

Issue 3: Extraneous Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram after derivatization. What is their origin?

  • Answer: Extraneous peaks can arise from several sources:

    • Contaminated Reagents or Solvents: Impurities in your derivatizing agents, solvents, or glassware can appear as extra peaks. Solution: Use high-purity reagents and solvents. Thoroughly clean all glassware. Prepare a reagent blank (all reagents without the sample) to identify any contaminants originating from the reagents.

    • By-products from the Derivatization Reaction: The derivatization reaction itself can produce by-products. For example, silylation reagents can produce by-products that may need to be eluted with a solvent delay. Solution: Optimize your reaction conditions to minimize the formation of by-products. Consult the literature for your specific reagent to understand its common by-products.

    • Column Bleed: A rising baseline, especially at higher temperatures, can indicate column bleed, where the stationary phase of the column degrades and elutes. Solution: Ensure your column's maximum operating temperature is not exceeded. If the column is old or has been damaged, it may need to be replaced.

Data Presentation

Table 1: Comparison of Reaction Times for Derivatization of Very-Long-Chain Fatty Acids (VLCFAs)

Derivatization MethodReagentReaction Time (minutes)
DiazomethaneDiazomethane10
Sulphuric Acid-MethanolSulphuric Acid in Methanol10
Hydrochloric Acid-MethanolHydrochloric Acid in Methanol90
Boron Trifluoride-MethanolBoron Trifluoride in Methanol10
SilylationN-methyl-N-trimethylsilyltrifluoroacetamide10

Data adapted from a study on the derivatization of a mixture of very-long-chain fatty acids (C24:0-C36:0).[1][2]

Experimental Protocols

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

This protocol is a general guideline and may require optimization for your specific sample and instrumentation.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure (Offline Derivatization):

  • Place the dried this compound sample in a clean, dry autosampler vial.

  • Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS. A 10x molar excess of the reagent is recommended.[3]

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[8]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Procedure (Injection Port Derivatization):

  • Prepare a solution of your this compound sample in an appropriate anhydrous solvent.

  • In a separate vial, have your BSTFA + 1% TMCS reagent ready.

  • Using the autosampler, perform a "sandwich" injection: a. Draw up a small amount of solvent. b. Draw up your desired volume of derivatization reagent (e.g., 1 µL). c. Draw up a small air bubble. d. Draw up your sample solution (e.g., 1 µL). e. Draw up another small air bubble.

  • Inject the entire sequence into the heated GC inlet (e.g., 250-300°C). The derivatization will occur rapidly in the hot inlet.[6]

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

Materials:

  • Dried this compound sample

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Place the dried this compound sample in a clean, dry autosampler vial.

  • Add 100 µL of a suitable solvent (e.g., acetonitrile) if the sample is not already in solution.

  • Add 50 µL of 14% BF3-Methanol. A 10x molar excess is recommended.[3]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60-75°C for 30-60 minutes.[1]

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane to extract the fatty acid methyl esters (FAMEs). Vortex and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Repeat the hexane extraction twice more, combining the hexane layers.

  • The sample is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow start Start: Dried This compound Sample add_solvent Add Anhydrous Solvent (Optional) start->add_solvent add_reagent Add Derivatization Reagent (e.g., BSTFA) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 60-75°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Workflow for offline derivatization of this compound.

Troubleshooting_Tree start Problem: Poor Peak Shape or No Peak check_derivatization Is Derivatization Complete? start->check_derivatization check_moisture Check for Moisture in Sample/Reagents check_derivatization->check_moisture No check_system Is Peak Tailing Observed? check_derivatization->check_system Yes increase_reagent Increase Reagent Concentration/Time/Temp check_moisture->increase_reagent increase_reagent->start Re-run active_sites Check for Active Sites: - Use Deactivated Liner - Condition/Replace Column check_system->active_sites Yes good_peak Good Peak Shape: Analysis Successful check_system->good_peak No hydrolysis Check for Hydrolysis: - Ensure Anhydrous Conditions - Use Carrier Gas Trap active_sites->hydrolysis hydrolysis->start Re-run

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Heptacosanoic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptacosanoic acid methyl ester.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound methyl ester.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no this compound methyl ester. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound methyl ester can stem from several factors, primarily related to reaction conditions and reagent quality. Due to the long-chain nature of this compound, its esterification can be slower compared to shorter-chain fatty acids.[1][2]

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Very-long-chain fatty acids (VLCFAs) may require longer reaction times or higher temperatures to achieve high conversion.[3] For acid-catalyzed esterification, consider extending the reaction time or moderately increasing the temperature. For instance, reactions can be run overnight at a moderate temperature (e.g., 50°C) or for a shorter duration at a higher temperature (e.g., 100°C for 1-1.5 hours).[4]

    • Poor Solubility of this compound: this compound is a solid with limited solubility in methanol at room temperature. Ensure the reaction mixture is adequately heated and stirred to dissolve the fatty acid. The use of a co-solvent like toluene or hexane can improve solubility.[4]

  • Catalyst Issues:

    • Inactive or Insufficient Catalyst: Ensure the acid or base catalyst is fresh and used in the correct concentration. For acid-catalyzed reactions using methanolic HCl, the concentration is typically around 1.2% (w/v).[4] For base-catalyzed transesterification, the presence of free fatty acids or water can neutralize the catalyst.[3][5]

    • Inappropriate Catalyst Choice: While base-catalyzed transesterification is rapid, it is not suitable for the direct esterification of free fatty acids like this compound.[6] An acid catalyst is the preferred choice for this starting material.

  • Presence of Water:

    • Reversible Reaction: Fischer esterification is a reversible reaction where water is a byproduct.[7] The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield. Use anhydrous reagents and solvents. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[7]

  • Reagent Quality:

    • Purity of this compound: Impurities in the starting material can interfere with the reaction. Ensure the this compound is of high purity.

    • Methanol Quality: Use anhydrous methanol to avoid introducing water into the reaction.

Troubleshooting Workflow:

G start Low or No Yield check_reaction_conditions Verify Reaction Time and Temperature start->check_reaction_conditions check_solubility Assess Solubility of this compound check_reaction_conditions->check_solubility Conditions OK increase_time_temp Increase Reaction Time/Temperature check_reaction_conditions->increase_time_temp Insufficient check_catalyst Evaluate Catalyst Activity and Concentration check_solubility->check_catalyst Solubility OK add_cosolvent Add Co-solvent (Toluene/Hexane) check_solubility->add_cosolvent Poor check_water Check for Water Contamination check_catalyst->check_water Catalyst OK use_fresh_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->use_fresh_catalyst Inactive/Insufficient check_reagents Verify Reagent Purity check_water->check_reagents No Water use_anhydrous_reagents Use Anhydrous Reagents check_water->use_anhydrous_reagents Water Present purify_starting_material Purify Starting Material check_reagents->purify_starting_material Impure end Improved Yield check_reagents->end Purity OK increase_time_temp->end add_cosolvent->end use_fresh_catalyst->end use_anhydrous_reagents->end purify_starting_material->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Product Purity Issues and Side Reactions

Question: My final product is impure. What are the likely contaminants and how can I improve the purity of my this compound methyl ester?

Answer:

Impurities in the final product can include unreacted starting material, byproducts from side reactions, and residual catalyst or solvents.

Common Impurities and Purification Strategies:

  • Unreacted this compound: Due to its high melting point and potential for incomplete reaction, unreacted this compound is a common impurity.

    • Purification: The product can be purified by silica gel column chromatography. A non-polar solvent system, such as hexane with a small amount of ethyl acetate, can effectively separate the less polar methyl ester from the more polar carboxylic acid. Alternatively, washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

  • Side Reaction Products:

    • Saponification: If a base catalyst is used in the presence of water, saponification (formation of the sodium or potassium salt of the fatty acid) can occur, leading to purification difficulties.[5] This is why acid catalysis is generally preferred for the direct esterification of free fatty acids.

  • Catalyst Residues:

    • Acid or Base Catalyst: Residual acid or base catalyst should be removed during the work-up. This is typically achieved by washing the organic phase with water or a neutralizing solution (e.g., dilute sodium bicarbonate for an acid catalyst, or dilute acid for a base catalyst).

Purification Workflow:

G start Impure Product workup Aqueous Work-up start->workup neutralize_wash Neutralize and Wash with Water workup->neutralize_wash extract Extract with Organic Solvent neutralize_wash->extract dry Dry Organic Layer extract->dry purification Purification dry->purification column_chromatography Silica Gel Column Chromatography purification->column_chromatography recrystallization Recrystallization purification->recrystallization end Pure this compound Methyl Ester column_chromatography->end recrystallization->end

Caption: General purification workflow for this compound methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound methyl ester?

A1: The most common and reliable method for the synthesis of this compound methyl ester from this compound is acid-catalyzed Fischer esterification . This method involves reacting the fatty acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) in methanol.[4][8] Base-catalyzed transesterification is not suitable for free fatty acids.[6]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) . A small aliquot of the reaction mixture is spotted on a TLC plate and developed in a suitable solvent system (e.g., hexane:ethyl acetate 9:1 v/v). The starting material (this compound) is more polar and will have a lower Rf value than the product (this compound methyl ester). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the typical analytical techniques used to characterize the final product?

A3: The primary analytical technique for the characterization and purity assessment of this compound methyl ester is Gas Chromatography-Mass Spectrometry (GC-MS) .[9][10]

  • Gas Chromatography (GC) separates the components of the sample, and the retention time can be compared to a standard of this compound methyl ester for identification.

  • Mass Spectrometry (MS) provides the mass spectrum of the eluted compound, which will show a characteristic fragmentation pattern and the molecular ion peak, confirming the identity of the product.

Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid hydroxyl group (O-H stretch).

Q4: What are the expected physical properties of this compound methyl ester?

A4: this compound methyl ester is a solid at room temperature. Its physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₈H₅₆O₂
Molecular Weight 424.74 g/mol [11]
CAS Number 55682-91-2[11]
Appearance Solid

Data Presentation

Table 1: Comparison of Reaction Conditions for Fatty Acid Methyl Ester (FAME) Synthesis

ParameterAcid-Catalyzed EsterificationBase-Catalyzed Transesterification
Starting Material Free Fatty Acids (e.g., this compound)Triglycerides, Esters
Catalyst H₂SO₄, HCl in Methanol, BF₃-Methanol[4][6]NaOH, KOH, Sodium Methoxide
Temperature 45°C - 100°C[4]Room Temperature to 65°C
Reaction Time 1 - 16 hours[4]30 minutes - 2 hours
Methanol to Oil Molar Ratio Excess Methanol6:1 is common[5]
Advantages Effective for free fatty acids.[6]Fast reaction rate.
Disadvantages Slower reaction rate, reversible.[7]Not suitable for free fatty acids, risk of saponification.[6]

Experimental Protocols

Protocol: Acid-Catalyzed Esterification of this compound

This protocol describes a general procedure for the synthesis of this compound methyl ester using an acid catalyst.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl Chloride

  • Toluene or Hexane (co-solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

    • Add anhydrous methanol in a significant excess (e.g., 20-50 equivalents).

    • Add a co-solvent such as toluene or hexane to aid in the dissolution of the fatty acid (e.g., 20% of the methanol volume).

  • Catalyst Addition:

    • Slowly and carefully add the acid catalyst to the stirred mixture.

      • For H₂SO₄: Add a catalytic amount (e.g., 1-2% of the weight of the fatty acid).

      • For HCl in Methanol: Prepare by carefully adding acetyl chloride dropwise to cold anhydrous methanol to generate a solution of approximately 1.25 M HCl.

  • Reaction:

    • Heat the reaction mixture to reflux (around 65-70°C for methanol) and maintain for 4-16 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and co-solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or hexane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the crude product is relatively clean, it can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Experimental Workflow Diagram:

G start Start add_reactants Add this compound, Methanol, and Co-solvent start->add_reactants add_catalyst Add Acid Catalyst add_reactants->add_catalyst reflux Reflux for 4-16h add_catalyst->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete workup Aqueous Work-up monitor_tlc->workup Complete purify Purify by Chromatography or Recrystallization workup->purify characterize Characterize by GC-MS, NMR, FTIR purify->characterize end Pure this compound Methyl Ester characterize->end

Caption: Experimental workflow for this compound methyl ester synthesis.

References

Technical Support Center: Analysis of Silylated Heptacosanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC analysis of silylated heptacosanoic acid and other very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

This compound, like other fatty acids, has low volatility due to its high molecular weight and the polar nature of its carboxylic acid group. This polarity can also lead to interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and late elution times. Silylation is a derivatization technique that replaces the active hydrogen in the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[1][2]

Q2: What are the recommended silylating reagents for this compound?

For the derivatization of fatty acids, including this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective reagent.[1][2] It is often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance its reactivity, especially for sterically hindered compounds.[1] Another common reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

Q3: How long are the silylated derivatives of this compound stable?

Q4: How can I confirm that my this compound has been successfully silylated?

Successful silylation can be confirmed by GC-MS analysis. The resulting trimethylsilyl ester of this compound will have a different retention time compared to the underivatized acid. Furthermore, the mass spectrum of the derivatized product will show characteristic fragments. While a specific mass spectrum for trimethylsilyl heptacosanoate is not available in public databases, we can predict its key features based on the fragmentation of homologous saturated fatty acid TMS esters, such as trimethylsilyl heptadecanoate (the TMS derivative of C17:0 acid).[4][5][6][7]

The mass spectrum is expected to show:

  • A molecular ion (M+) peak.

  • A prominent peak at M-15, corresponding to the loss of a methyl group from the TMS moiety.

  • A characteristic fragment ion at m/z 73, which corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺.

  • Other fragment ions resulting from the cleavage of the fatty acid chain.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for silylated this compound 1. Incomplete Derivatization: The reaction may not have gone to completion due to insufficient reagent, time, or temperature. Very-long-chain fatty acids can be less reactive than shorter-chain acids.2. Hydrolysis of Derivative: The silylated derivative may have been exposed to moisture, causing it to revert to the original acid.3. Injector Issues: The high molecular weight of the derivative may cause discrimination in the injector.1. Increase the molar excess of the silylating reagent (e.g., BSTFA + 1% TMCS). Ensure the reaction is carried out at an appropriate temperature (e.g., 60-80°C) for a sufficient duration (e.g., 60 minutes). Consider extending the reaction time for VLCFAs.2. Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before adding the silylation reagent. Store the derivatized sample under an inert atmosphere (e.g., nitrogen) and analyze as soon as possible.3. Use a hot injector (e.g., 250-300°C) and a splitless injection mode to ensure complete transfer of the analyte to the column.
Peak Tailing 1. Active Sites in the GC System: Free silanol groups in the injector liner, column, or fittings can interact with any remaining polar character of the analyte.2. Incomplete Derivatization: The presence of underivatized this compound will lead to significant peak tailing.1. Use a deactivated injector liner. Ensure the column is in good condition and has been properly conditioned. Trim the front end of the column if it has become contaminated.2. Optimize the derivatization procedure as described above to ensure complete conversion to the TMS ester.
Peak Broadening 1. Low Injector Temperature: The injector temperature may be too low to rapidly vaporize the high-boiling point derivative.2. Suboptimal Oven Temperature Program: A slow temperature ramp can lead to band broadening as the analyte moves through the column.1. Increase the injector temperature to ensure rapid and complete vaporization of the silylated this compound.2. Optimize the oven temperature program. A faster ramp rate to the elution temperature of the analyte can help to maintain peak sharpness.
Extraneous Peaks in the Chromatogram 1. Silylating Reagent Byproducts: The silylating reagent and its byproducts are volatile and can produce peaks in the chromatogram.2. Contamination: Contamination from solvents, glassware, or the sample itself can introduce extra peaks.1. Use a high-quality silylating reagent. While byproducts are often more volatile and elute early, a solvent delay can be used in the MS acquisition to avoid detecting them.2. Use high-purity solvents. Ensure all glassware is thoroughly cleaned and dried. Consider a sample cleanup step (e.g., solid-phase extraction) if the matrix is complex.

Stability of Silylated this compound Derivatives

As a general guideline, the stability of TMS derivatives is limited. The following table, based on data for other silylated compounds, illustrates the expected trend in stability under different storage conditions.

Storage Condition Time Expected Stability Recommendation
Room Temperature (~25°C)HoursLow; significant degradation can occur rapidly.Avoid storing samples at room temperature. Analyze immediately after derivatization.
Refrigerated (4°C)Up to 12 hoursModerate; suitable for short-term storage within a single workday.[3]If immediate analysis is not possible, store samples in a refrigerator for same-day analysis.
Frozen (-20°C)Up to 72 hoursGood; provides the best stability for short to medium-term storage.[3]For analysis over several days, store derivatized samples in a freezer.

Note: The stability data presented is based on studies of other classes of silylated compounds and should be used as a general guideline. It is recommended to perform a stability study for silylated this compound under your specific experimental conditions if quantitative accuracy is critical. For optimal quantitative results, it is always best to analyze derivatized samples as soon as possible.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general procedure for the silylation of very-long-chain fatty acids for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

  • Inert gas (e.g., nitrogen)

Procedure:

  • Place 1-10 mg of the dried this compound sample into a clean, dry reaction vial.

  • Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).

  • Add a molar excess of BSTFA + 1% TMCS. A general starting point is to add 50-100 µL of the reagent.

  • Cap the vial tightly, ensuring a good seal.

  • Vortex the mixture for 10-30 seconds.

  • Heat the vial at 60-80°C for 60 minutes in a heating block or oven. For VLCFAs, a higher temperature and longer reaction time may be necessary to ensure complete derivatization.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent before injection.

Visualizations

experimental_workflow Experimental Workflow for GC Analysis of Silylated this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with this compound Sample dry Dry Sample Completely start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-80°C, 60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing and Analysis detect->process

Caption: Workflow for the silylation and GC-MS analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape (Tailing/Broadening) check_derivatization Is derivatization complete? start->check_derivatization check_moisture Was the sample completely dry? start->check_moisture check_gc_system Is the GC system inert? check_derivatization->check_gc_system Yes optimize_derivatization Optimize Derivatization: - Increase reagent excess - Increase temperature/time check_derivatization->optimize_derivatization No deactivate_system Deactivate GC System: - Use a new, deactivated liner - Trim the column check_gc_system->deactivate_system No optimize_gc_params Optimize GC Parameters: - Increase injector temperature - Adjust oven ramp rate check_gc_system->optimize_gc_params Yes good_peak Good Peak Shape optimize_derivatization->good_peak check_moisture->check_derivatization Yes dry_sample Ensure rigorous drying of sample and solvents check_moisture->dry_sample No dry_sample->optimize_derivatization deactivate_system->good_peak optimize_gc_params->good_peak

Caption: Decision tree for troubleshooting poor peak shape in GC analysis.

References

Addressing cholesterol interference in VLCFA quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of very long-chain fatty acids (VLCFAs). The following information is designed to help you address challenges related to cholesterol interference in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is cholesterol a concern in VLCFA quantification?

A1: Cholesterol is a highly abundant neutral lipid in many biological samples, such as plasma and tissue extracts.[1] During the analysis of VLCFAs, particularly by gas chromatography-mass spectrometry (GC-MS), high concentrations of cholesterol can cause several issues:

  • Co-elution: Derivatized cholesterol or its byproducts may have similar retention times to VLCFA derivatives, leading to overlapping peaks in the chromatogram. This can result in the inaccurate quantification and overestimation of VLCFA levels.[2]

  • Ion Source Contamination: High amounts of cholesterol injected into a GC-MS or LC-MS system can contaminate the ion source, leading to a decrease in sensitivity and performance over time.

  • Matrix Effects in LC-MS: In liquid chromatography-mass spectrometry (LC-MS), high concentrations of co-eluting lipids like cholesterol can cause ion suppression, which reduces the signal intensity of the target VLCFA analytes and affects the accuracy of quantification.[3][4]

Q2: What are the signs of cholesterol interference in my GC-MS data?

A2: Signs of cholesterol interference in your GC-MS chromatogram can include:

  • Broad or Tailing Peaks: You may observe broad or tailing peaks for your VLCFA analytes, which can be a sign of column overload or interaction with active sites in the system, sometimes exacerbated by the presence of a large amount of co-injected cholesterol.[5][6]

  • Unexpected Peaks: The appearance of unexpected peaks in the chromatogram, especially large ones, could be due to cholesterol or its derivatives.[7]

  • Poor Peak Resolution: Difficulty in separating the peaks of your target VLCFAs from adjacent peaks can be a result of co-eluting cholesterol-related compounds.

Q3: When should I consider implementing a cholesterol removal step?

A3: A cholesterol removal step is recommended when:

  • You are working with samples known to have a high cholesterol-to-VLCFA ratio, such as plasma from patients with certain metabolic disorders.

  • You observe chromatographic issues like peak co-elution, broad peaks, or a high baseline that you suspect are due to cholesterol.

  • You are unable to achieve the desired sensitivity and accuracy in your VLCFA quantification due to matrix effects.

Q4: Can derivatization help in mitigating cholesterol interference?

A4: Yes, derivatization is a crucial step that can help separate cholesterol from VLCFAs during GC-MS analysis.[2][8] By converting fatty acids to their methyl esters (FAMEs) and cholesterol to a trimethylsilyl (TMS) ether, their chromatographic properties are altered, which can improve their separation on the GC column.[9] However, in samples with very high cholesterol content, derivatization alone may not be sufficient to completely resolve the interference.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during VLCFA quantification that may be related to cholesterol interference.

Issue 1: Poor Peak Shape (Tailing or Broad Peaks) for VLCFA Analytes
Possible Cause Suggested Solution
Column Overload The injection of a sample with a high concentration of total lipids, including cholesterol, can lead to broad peaks. Dilute your sample extract before derivatization and injection.
Active Sites in the GC System Active sites in the injector liner or the GC column can interact with derivatized VLCFAs, causing peak tailing. Use a deactivated liner and/or trim the first few centimeters of the column.[5][6]
Incomplete Derivatization Incomplete derivatization can leave polar, underivatized fatty acids that interact strongly with the GC system. Optimize your derivatization protocol (e.g., reaction time, temperature, reagent concentration).[11]
Co-elution with Cholesterol A large, broad cholesterol peak can obscure smaller VLCFA peaks. Implement a cholesterol removal step using Solid-Phase Extraction (SPE) prior to derivatization.
Issue 2: Inaccurate and Inconsistent VLCFA Quantification
Possible Cause Suggested Solution
Co-eluting Cholesterol Peak A co-eluting cholesterol peak can artificially inflate the peak area of a VLCFA. Confirm the identity of all peaks using mass spectrometry. If co-elution is confirmed, use a cholesterol removal method like SPE.
Ion Suppression (LC-MS) High levels of cholesterol can suppress the ionization of VLCFAs in the MS source.[4] Improve chromatographic separation to ensure cholesterol elutes separately from your VLCFAs. Alternatively, use an SPE cleanup to remove the bulk of the cholesterol.
Matrix Effects The sample matrix, including high lipid content, can affect quantification. Use a stable isotope-labeled internal standard for each VLCFA to correct for matrix effects and variations in sample preparation and injection.

Data Presentation

The following tables provide a summary of representative data related to VLCFA and cholesterol.

Table 1: Representative VLCFA Levels in Plasma (µg/mL)

AnalyteHealthy ControlPatient with X-ALD
C22:0 (Behenic Acid)20 - 5030 - 60
C24:0 (Lignoceric Acid)25 - 6080 - 250
C26:0 (Cerotic Acid)0.3 - 1.03.0 - 15.0
C24:0/C22:0 Ratio0.8 - 1.21.5 - 4.0
C26:0/C22:0 Ratio0.01 - 0.030.05 - 0.30

Note: These values are for illustrative purposes and may vary between laboratories and patient populations. A significant positive correlation between total serum cholesterol and VLCFA levels has been observed in X-ALD patients.[12][13]

Table 2: Effect of Cholesterol Depletion on C26:0 Levels in Fibroblasts from X-ALD Patients

Culture ConditionC26:0 Level (nmol/mg protein)
Standard Medium (with lipoproteins)~1.5
Lipoprotein-deficient Medium~1.2

Data suggests that cholesterol depletion in vitro can lead to a decrease in saturated VLCFA levels.[14]

Experimental Protocols

Protocol 1: Total Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample or cell pellet in a chloroform/methanol mixture (2:1, v/v). For plasma or serum, add the sample directly to the solvent mixture.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Lipid Collection: The lower chloroform phase contains the total lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein interface.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Protocol 2: Cholesterol Removal using Solid-Phase Extraction (SPE)

This protocol describes the separation of neutral lipids (including cholesterol) from other lipid classes.

  • SPE Cartridge Conditioning: Condition a silica or aminopropyl-bonded SPE cartridge by washing with a non-polar solvent (e.g., hexane) followed by the elution solvent for the first fraction.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of a non-polar solvent (e.g., chloroform or hexane) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids, including cholesterol and cholesterol esters, with a non-polar solvent or a mixture of low polarity solvents (e.g., chloroform/isopropanol). This fraction is typically discarded if the goal is to analyze the remaining fatty acids.

  • Elution of Fatty Acids: Elute the free fatty acids and other more polar lipids using a more polar solvent system (e.g., diethyl ether with 2% acetic acid for free fatty acids, followed by methanol for phospholipids).

  • Drying and Derivatization: Collect the fatty acid-containing fraction, dry it down under nitrogen, and proceed with derivatization to FAMEs for GC-MS analysis.

Protocol 3: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol is for the conversion of fatty acids to their more volatile methyl esters for GC-MS analysis.[11]

  • Reagent Preparation: Prepare a solution of 14% boron trifluoride in methanol (BF3-methanol).

  • Reaction: Add the BF3-methanol reagent to the dried lipid extract containing the fatty acids.

  • Incubation: Heat the mixture at 100°C for 30 minutes in a sealed tube.

  • Extraction: After cooling, add water and a non-polar solvent like hexane to the tube. Vortex to extract the FAMEs into the hexane layer.

  • Collection and Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) LipidExtraction Total Lipid Extraction Sample->LipidExtraction SPE Solid-Phase Extraction (Cholesterol Removal) LipidExtraction->SPE Optional Step Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Without Cholesterol Removal SPE->Derivatization With Cholesterol Removal GCMS GC-MS Quantification Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for VLCFA quantification with an optional cholesterol removal step.

Troubleshooting_Tree Start Inaccurate VLCFA Results? CheckChroma Examine Chromatogram for Co-elution or Poor Peak Shape Start->CheckChroma Coelution Co-elution or Broad Peaks Observed? CheckChroma->Coelution ImplementSPE Implement Cholesterol Removal (SPE) Coelution->ImplementSPE Yes CheckInternalStd Verify Internal Standard Recovery Coelution->CheckInternalStd No OptimizeDeriv Optimize Derivatization Protocol ImplementSPE->OptimizeDeriv End Re-analyze Sample OptimizeDeriv->End MatrixEffects Suspect Matrix Effects (LC-MS)? CheckInternalStd->MatrixEffects DiluteSample Dilute Sample Extract MatrixEffects->DiluteSample Yes MatrixEffects->End No DiluteSample->End

Caption: Troubleshooting decision tree for addressing inaccurate VLCFA quantification results.

References

Technical Support Center: Analysis of Low-Abundance Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance very-long-chain fatty acids (VLCFAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of VLCFAs.

Issue 1: Low or No Signal Intensity for VLCFAs

Q: I am not seeing a signal, or the signal for my VLCFA analytes is very weak in my LC-MS/MS or GC-MS analysis. What are the possible causes and solutions?

A: Low or no signal intensity is a common issue when dealing with low-abundance analytes like VLCFAs. Here are several potential causes and troubleshooting steps:

  • Inefficient Extraction: VLCFAs may be tightly bound to complex lipids and proteins.

    • Solution: Ensure complete hydrolysis to release free fatty acids. Both acid and base hydrolysis steps can be employed. Optimize your extraction solvent system; a common choice is a 2:3 isopropanol/hexane mixture.

  • Poor Ionization Efficiency: Underivatized VLCFAs have poor ionization efficiency in both electrospray ionization (ESI) and electron ionization (EI).

    • Solution: Derivatization is crucial for enhancing sensitivity. Reagents that introduce a readily ionizable group can significantly boost signal intensity. For instance, cholamine derivatization has been shown to increase sensitivity by up to 2000-fold.[1][2][3]

  • Suboptimal Derivatization Reaction: The derivatization reaction may be incomplete.

    • Solution: Optimize reaction conditions such as temperature, time, and reagent concentration. Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.

  • Instrumental Issues: The problem might lie with the mass spectrometer.

    • Solution: Check the instrument's tuning and calibration. Ensure the ion source is clean and that there are no blockages in the sample path. For LC-MS, verify the ESI spray stability.

  • Sample Degradation: VLCFAs can degrade if not handled and stored properly.

    • Solution: Store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My VLCFA peaks are showing significant tailing or fronting in my chromatogram. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification. Here are some common causes and remedies:

  • Active Sites in the GC Inlet or Column: Free carboxyl groups of underivatized fatty acids can interact with active sites in the GC system.

    • Solution: Ensure complete derivatization to cap the polar carboxyl group. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis.

  • Column Overload (LC and GC): Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue after dilution, consider optimizing other aspects of your method, such as derivatization or instrument parameters.

  • Inappropriate Mobile/Stationary Phase (LC): The choice of column and mobile phase is critical for good peak shape in LC.

    • Solution: For reversed-phase LC, ensure the mobile phase has sufficient organic content to elute the hydrophobic VLCFAs. The addition of a small amount of an acid (e.g., formic acid) or an ion-pairing agent can improve peak shape for underivatized acids.

  • Extra-column Volume (LC): Excessive volume in tubing and connections can cause peak broadening.

    • Solution: Use tubing with the smallest possible inner diameter and keep the length to a minimum, especially between the column and the mass spectrometer.

Issue 3: High Background Noise or Matrix Effects

Q: I am observing high background noise or significant ion suppression in my LC-MS analysis. What can I do to minimize these effects?

A: High background and matrix effects are common challenges in complex biological samples. Here are some strategies to mitigate them:

  • Insufficient Sample Cleanup: Biological matrices like plasma and tissue homogenates contain numerous compounds that can interfere with VLCFA analysis.

    • Solution: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is an effective technique for removing interfering substances.

  • Co-eluting Matrix Components: Compounds that co-elute with your VLCFAs can suppress their ionization.

    • Solution: Optimize your chromatographic separation to resolve VLCFAs from interfering matrix components. Adjusting the gradient profile or using a different stationary phase can be effective.

  • Contamination: Contamination from solvents, reagents, or labware can contribute to high background noise.

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all labware. A blank injection (injecting only the final solvent) can help identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VLCFA analysis?

A1: Derivatization is a critical step for enhancing the sensitivity and improving the chromatographic performance of VLCFAs for several reasons:

  • Increased Volatility for GC Analysis: VLCFAs in their free acid form are not volatile enough for GC analysis. Esterification, most commonly to fatty acid methyl esters (FAMEs), increases their volatility.

  • Improved Ionization Efficiency for MS Analysis: The carboxyl group of fatty acids ionizes poorly. Derivatization adds a functional group that is more easily ionized, leading to a significant increase in signal intensity in the mass spectrometer.

  • Enhanced Chromatographic Separation: Derivatization reduces the polarity of the fatty acids, leading to better peak shapes and improved separation on common GC and LC columns.

Q2: What are the most common analytical platforms for VLCFA analysis?

A2: The two most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is a well-established and robust method, particularly for the clinical diagnosis of peroxisomal disorders where specific VLCFA ratios are measured.[4] It typically involves the analysis of VLCFAs as their methyl esters.

  • LC-MS/MS offers greater flexibility, especially for complex biological matrices.[5] It can be used for both derivatized and, in some cases, underivatized VLCFAs, and is well-suited for high-throughput analyses.[6]

Q3: How are VLCFAs typically extracted from biological samples like plasma or tissues?

A3: A common procedure involves the following steps:

  • Homogenization: Tissues are homogenized in an appropriate buffer.

  • Hydrolysis: To release VLCFAs from complex lipids, a hydrolysis step is necessary. This can be an acid-catalyzed or a base-catalyzed (saponification) reaction. Often, a combination of both is used for complete hydrolysis.[7]

  • Extraction: The hydrolyzed sample is then extracted with an organic solvent, such as a mixture of isopropanol and hexane, to isolate the lipids, including the free VLCFAs.

  • Cleanup: A cleanup step, such as solid-phase extraction (SPE), may be used to remove interfering substances before derivatization and analysis.

Q4: What are the critical diagnostic markers for X-linked adrenoleukodystrophy (X-ALD)?

A4: The biochemical diagnosis of X-ALD relies on the detection of elevated levels of saturated VLCFAs in plasma or other tissues.[8][9] The most important diagnostic markers are the absolute concentration of hexacosanoic acid (C26:0) and the ratios of C26:0 to docosanoic acid (C22:0) (C26:0/C22:0) and C26:0 to tetracosanoic acid (C24:0) (C24:0/C22:0).[4][10] These ratios are used to improve diagnostic accuracy.[4]

Q5: What is the role of the ABCD1 transporter in VLCFA metabolism?

A5: The ABCD1 gene provides instructions for producing the adrenoleukodystrophy protein (ALDP), which is an ATP-binding cassette (ABC) transporter located in the membrane of peroxisomes.[3] ALDP is responsible for transporting VLCFAs from the cytoplasm into the peroxisomes, where they are broken down via β-oxidation.[3] In X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a non-functional ALDP, causing VLCFAs to accumulate in tissues and body fluids.[3][11]

Data Presentation

Table 1: Comparison of Derivatization Reagents for Enhancing Sensitivity of Fatty Acid Analysis

Derivatization ReagentPrincipleReported Sensitivity IncreaseTypical ApplicationReference
Cholamine Amidation of the carboxyl group, introducing a permanently charged quaternary amine.Up to 2000-foldLC-MS/MS[1][2][3]
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine Reacts with the carboxyl group to form a stable derivative with high ionization efficiency.Significant signal enhancementLC-MS/MS[1]
Boron Trifluoride (BF₃)-Methanol Acid-catalyzed esterification to form fatty acid methyl esters (FAMEs).Standard method for GC, improves volatility and chromatography.GC-MS
Trimethyl-amino-ethyl (TMAE) iodide esters Multi-step derivatization to create a positively charged derivative.Enables analysis in positive electrospray ionization mode.LC-MS/MS[12]

Experimental Protocols

Protocol 1: Total VLCFA Extraction and Derivatization from Plasma for GC-MS Analysis

This protocol is a generalized procedure based on established methods.

1. Sample Preparation and Hydrolysis: a. To 100 µL of plasma in a glass tube, add internal standards (e.g., deuterated C22:0, C24:0, and C26:0). b. Add 1 mL of 2:3 (v/v) isopropanol/hexane and vortex thoroughly. c. Incubate at room temperature with shaking for 1 hour. d. Perform acid hydrolysis followed by base hydrolysis, each for 45 minutes at 100°C. e. After cooling, re-acidify the sample and extract the fatty acids with hexane. f. Evaporate the hexane extract to dryness under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried extract, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol. b. Tightly cap the tube and heat at 60°C for 10 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 1 mL of hexane. e. Vortex vigorously to extract the FAMEs into the hexane layer. f. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 2: Cholamine Derivatization for High-Sensitivity LC-MS/MS Analysis

This protocol is based on a rapid derivatization method.[1][2][3]

1. Fatty Acid Extraction: a. Extract fatty acids from the biological sample using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction). b. Dry the extract completely under nitrogen.

2. Derivatization: a. Reconstitute the dried extract in a solution of acetonitrile. b. Add a coupling reagent (e.g., HATU) and an activator (e.g., HOBt). c. Add the cholamine derivatization reagent. d. Vortex and incubate at room temperature for 1 minute. e. The reaction is quenched by the addition of a suitable reagent or by direct dilution for LC-MS/MS analysis.

Visualizations

VLCFA_Metabolism VLCFA Metabolism and the Role of ABCD1 Transporter cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome LongChainFA Long-Chain Fatty Acids (C16-C20) ELOVL ELOVL Elongases LongChainFA->ELOVL Elongation VLCFA_CoA VLCFA-CoA ABCD1_deficient ABCD1 Transporter (Defective in X-ALD) VLCFA_CoA->ABCD1_deficient Transport Blocked accumulation Accumulation of VLCFA-CoA in Cytoplasm VLCFA_CoA->accumulation ELOVL->VLCFA_CoA ABCD1_functional ABCD1 Transporter (Functional) beta_oxidation β-oxidation ABCD1_functional->beta_oxidation Transport Shorter_FAs Shorter Chain Fatty Acids beta_oxidation->Shorter_FAs

Caption: VLCFA metabolism and the impact of ABCD1 deficiency in X-linked adrenoleukodystrophy.

Experimental_Workflow General Experimental Workflow for VLCFA Analysis cluster_analysis Analysis Options start Biological Sample (Plasma, Tissue) extraction 1. Extraction & Hydrolysis start->extraction derivatization 2. Derivatization extraction->derivatization analysis 3. Instrumental Analysis derivatization->analysis gcms GC-MS analysis->gcms lcms LC-MS/MS analysis->lcms data_processing 4. Data Processing end Quantification & Interpretation data_processing->end gcms->data_processing lcms->data_processing

Caption: A generalized workflow for the analysis of very-long-chain fatty acids.

References

Preventing degradation of Heptacosanoic acid samples during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of heptacosanoic acid samples during storage.

Troubleshooting Guide: Common Issues with this compound Storage

This guide addresses specific problems users may encounter, offering potential causes and solutions in a question-and-answer format.

Issue 1: Discoloration or Change in Physical Appearance of the Sample

  • Question: My this compound powder, which was initially a white crystalline solid, has developed a yellowish tint and appears clumpy. What could be the cause?

  • Answer: This is often an indication of degradation, likely due to oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate the oxidation of this compound. The resulting byproducts can cause discoloration and changes in the physical form. High humidity can also contribute to clumping.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am observing significant variability in my experimental outcomes when using different aliquots from the same batch of this compound. Could this be related to sample degradation?

  • Answer: Yes, inconsistent results are a common consequence of using degraded this compound. The presence of impurities, such as shorter-chain fatty acids, aldehydes, or ketones resulting from oxidation, can alter the physicochemical properties of the compound and interfere with your experiments. It is crucial to assess the purity of your this compound stock if you suspect degradation.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., GC-MS)

  • Question: My GC-MS analysis of a stored this compound sample shows several unexpected peaks that are not present in the reference spectrum of a fresh sample. What are these peaks?

  • Answer: These additional peaks are likely degradation products. While this compound is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, degradation can still occur over time, especially under suboptimal storage conditions. These peaks may correspond to shorter-chain fatty acids or other oxidative byproducts. To confirm their identity, it is recommended to run analytical standards of suspected degradation products.

Frequently Asked Questions (FAQs) on this compound Storage

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • This compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.[1] The container should be made of an inert material, such as amber glass, with a Teflon-lined cap to prevent interactions with the container material and to protect it from light.

  • Is it necessary to store this compound under an inert atmosphere?

    • Yes, to minimize the risk of oxidation, it is highly recommended to store this compound under an inert gas like argon or nitrogen.[2][3] This is particularly important for long-term storage or if the sample will be opened and closed multiple times.

  • Can I store this compound at room temperature?

    • While short-term storage at room temperature may be acceptable for a stable, saturated fatty acid like this compound, long-term storage at ambient conditions increases the risk of degradation, especially if the container is not perfectly sealed or is exposed to light and humidity. Saturated fats are generally solid at room temperature.[4][5][6]

Degradation and Stability

  • What is the primary degradation pathway for this compound?

    • The primary degradation pathway for fatty acids, including saturated ones, is oxidation. This process is initiated by factors such as heat, light, and the presence of metal ions, and it leads to the formation of various degradation products.

  • How can I detect degradation in my this compound sample?

    • Degradation can be detected through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method to identify and quantify degradation products.[7] Changes in the physical appearance of the sample (e.g., color, texture) can also be an initial indicator of degradation.

  • How does temperature affect the stability of this compound?

    • Lower temperatures significantly slow down the rate of chemical reactions, including oxidation. Therefore, storing this compound at low temperatures (-20°C or even -80°C for very long-term storage) is crucial for maintaining its stability.[8]

Data Presentation: Impact of Storage Conditions on Stability

The following tables summarize the expected impact of different storage conditions on the stability of long-chain saturated fatty acids like this compound. Note: This data is illustrative and based on general principles of fatty acid stability. Actual degradation rates will vary depending on the specific conditions and purity of the sample.

Table 1: Effect of Temperature on this compound Degradation Over One Year

Storage Temperature (°C)Expected Purity (%)Common Observations
25 (Room Temperature)95 - 98%Potential for slight discoloration and clumping.
4 (Refrigerated)98 - 99%Minimal physical changes.
-20 (Frozen)> 99%Recommended for long-term storage; excellent stability.[1]
-80 (Ultra-low)> 99.5%Ideal for archival samples; virtually no degradation.[8]

Table 2: Efficacy of Protective Measures in Preventing Oxidation

Protective MeasureExpected Purity after 1 Year at 4°C (%)Mechanism of Protection
Standard Capping (Air)98.0%Minimal protection from atmospheric oxygen.
Inert Gas (Argon/Nitrogen)99.5%Displaces oxygen, preventing oxidative reactions.[2][3]
Addition of Antioxidant (e.g., BHT 0.01%)99.2%Scavenges free radicals, inhibiting the initiation of oxidation.
Inert Gas + Antioxidant> 99.7%Combination of oxygen displacement and free radical scavenging provides maximum protection.

Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Testing (Rancimat Method)

This method is used to determine the oxidative stability of fats and oils under accelerated conditions.

  • Principle: The sample is heated in the presence of a continuous stream of purified air. Volatile acids formed during oxidation are collected in water, and the change in conductivity of the water is measured. The time until the rapid increase in conductivity is the induction time, which is a measure of oxidative stability.

  • Apparatus: Rancimat apparatus, reaction vessels, measuring vessels, air pump, heating block.

  • Procedure:

    • Weigh 3 g of the this compound sample directly into the reaction vessel.

    • Place the reaction vessel into the heating block of the Rancimat, which has been preheated to the desired temperature (e.g., 110°C).

    • Fill the measuring vessel with 60 mL of deionized water and place the electrode in the vessel.

    • Connect the air supply to the reaction vessel and the outlet to the measuring vessel.

    • Start the measurement. The instrument will automatically record the conductivity and determine the induction time.

  • Interpretation: A longer induction time indicates greater oxidative stability.

Protocol 2: Quantification of this compound Purity by GC-MS

This protocol allows for the quantification of this compound and the detection of potential degradation products.

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 10 mg of the this compound sample into a glass tube with a Teflon-lined screw cap.

    • Add an internal standard (e.g., nonadecanoic acid, C19:0) at a known concentration.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Seal the tube and heat at 50°C for 15 minutes.

    • Cool to room temperature and add 2 mL of 14% boron trifluoride in methanol.

    • Seal and heat at 50°C for another 15 minutes.

    • Cool and add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless injection.

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan mode from m/z 50 to 500.

  • Data Analysis:

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

    • Quantify the purity by comparing the peak area of this compound methyl ester to the peak area of the internal standard.

    • Analyze any additional peaks to identify potential degradation products by comparing their mass spectra to a library.

Visualizations

DegradationFactors cluster_storage Storage Conditions cluster_degradation Degradation Pathway Temperature Temperature Initiation Initiation (Free Radical Formation) Temperature->Initiation Atmosphere Atmosphere Atmosphere->Initiation Light Light Exposure Light->Initiation Container Container Material Container->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination DegradationProducts Degradation Products (Aldehydes, Ketones, etc.) Termination->DegradationProducts HeptacosanoicAcid This compound HeptacosanoicAcid->Initiation Factors ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample This compound Sample Weighing Weigh Sample Sample->Weighing InternalStandard Add Internal Standard Weighing->InternalStandard Derivatization Derivatize to FAMEs InternalStandard->Derivatization Extraction Extract with Hexane Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProcessing Data Processing GCMS->DataProcessing Purity Purity Quantification DataProcessing->Purity DegradationProducts Identification of Degradation Products DataProcessing->DegradationProducts

References

Technical Support Center: Optimal Separation of C27:0 and C28:0 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal chromatographic column and troubleshooting issues related to the separation of C27:0 (Heptacosanoic acid) and C28:0 (Octacosanoic acid) fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C27:0 and C28:0 fatty acids challenging?

A1: The separation of C27:0 and C28:0 fatty acids is challenging due to their very similar chemical and physical properties. They are both very long-chain saturated fatty acids (VLCFAs), differing by only a single methylene group. This small difference in chain length results in very close boiling points and similar polarity, making their resolution difficult with standard chromatographic methods.

Q2: Is Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) better for separating C27:0 and C28:0?

A2: Both GC and HPLC can be used for the analysis of C27:0 and C28:0, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC) is a powerful technique for separating fatty acids, but it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[1] GC, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with Mass Spectrometry (LC-MS), is also highly effective and does not always require derivatization, which can simplify sample preparation.[2] Reversed-phase HPLC is the most common approach for fatty acid separation.

Q3: Why is derivatization necessary for GC analysis of C27:0 and C28:0?

A3: Derivatization is a critical step in the GC analysis of fatty acids for two main reasons:

  • Increased Volatility: Fatty acids in their free form are not volatile enough to be analyzed by GC. Converting them to their corresponding methyl esters (FAMEs) significantly increases their volatility, allowing them to be vaporized in the GC inlet and travel through the column.[1]

  • Improved Peak Shape: The polar carboxyl group of free fatty acids can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced resolution. Esterification neutralizes this polar group, resulting in sharper, more symmetrical peaks.[3]

Q4: What are the most common derivatization methods for C27:0 and C28:0?

A4: The most common methods involve esterification to form FAMEs. These include:

  • Acid-catalyzed methylation: Using reagents like boron trifluoride in methanol (BF3-methanol), methanolic HCl, or sulfuric acid in methanol.

  • Base-catalyzed transesterification: Using reagents like sodium methoxide or potassium hydroxide in methanol for lipids that are already esterified (e.g., triglycerides).

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) esters.

Column Selection Guide

Optimal separation of C27:0 and C28:0 requires careful column selection for both GC and HPLC.

Gas Chromatography (GC) Column Selection

For the separation of C27:0 and C28:0 as FAMEs, highly polar stationary phases are recommended. The increased polarity enhances the interaction with the FAMEs, allowing for separation based on the subtle differences in their chain lengths.

Stationary Phase TypeRecommended ColumnsKey Characteristics
High-Content Cyanopropyl Silicone Agilent J&W DB-FastFAME, CP-Sil 88, HP-88Excellent selectivity for saturated and unsaturated FAMEs, including positional isomers. Often available in longer lengths for high-resolution separations.[4][5]
Biscyanopropyl Polysiloxane Restek Rt-2560Highly polar phase specifically designed for FAME analysis, offering good resolution for complex mixtures.[6]
Polyethylene Glycol (Wax) DB-WAX, HP-INNOWaxThese are highly polar columns suitable for FAME analysis, though cyanopropyl phases often provide superior resolution for very long-chain saturated fatty acids.

Key Consideration for GC Column Dimensions:

  • Length: Longer columns (e.g., 60 m or 100 m) provide higher theoretical plates and are often necessary to achieve baseline separation of C27:0 and C28:0.[5][7]

  • Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) generally provides better resolution.

  • Film Thickness: A standard film thickness (e.g., 0.20 - 0.25 µm) is typically suitable.

High-Performance Liquid Chromatography (HPLC) Column Selection

For HPLC separation of C27:0 and C28:0, reversed-phase chromatography is the method of choice.

Stationary Phase TypeRecommended ColumnsKey Characteristics
C18 (Octadecylsilane) Agilent ZORBAX, Waters ACQUITY UPLC BEH C18The most common reversed-phase chemistry, providing good hydrophobic retention for long-chain fatty acids.
C8 (Octylsilane) Waters ACQUITY UPLC BEH C8Offers slightly less retention than C18, which can be advantageous for very long-chain fatty acids, potentially leading to sharper peaks and shorter run times.[8][9]
Phenyl-Hexyl Provides alternative selectivity through π-π interactions, which can be useful if co-elution is observed on C8 or C18 columns.

Experimental Protocols

GC-FID/MS Protocol for C27:0 and C28:0 FAMEs

1. Sample Derivatization (Acid-Catalyzed Methylation with BF3-Methanol):

  • Weigh approximately 1-5 mg of the lipid extract or sample into a screw-cap glass tube.

  • Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID/MS Conditions:

ParameterRecommended Setting
GC Column Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temp: 150°C, hold for 2 min; Ramp 1: 3°C/min to 240°C; Hold at 240°C for 15 min.[10][11]
Detector FID or MS
FID Temperature 260°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
MS Scan Range m/z 50-500
HPLC-MS Protocol for C27:0 and C28:0

1. Sample Preparation:

  • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in the initial mobile phase (e.g., 90:10 Acetonitrile:Water).

2. HPLC-MS Conditions:

ParameterRecommended Setting
HPLC Column ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate
Gradient Program Start at 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[12]
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 2-5 µL
Mass Spectrometer ESI source, negative ion mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Scan Range m/z 300-500

Troubleshooting Guides

GC Troubleshooting

Issue: Poor resolution between C27:0 and C28:0 peaks.

Potential CauseSolution
Suboptimal oven temperature program. Decrease the temperature ramp rate (e.g., from 3°C/min to 1-2°C/min) to increase the time the analytes spend in the column and improve separation.[13]
Column is too short or has low efficiency. Use a longer column (e.g., 100 m) with a highly polar stationary phase specifically designed for FAME analysis.[7]
Carrier gas flow rate is not optimal. Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.
Column contamination. Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.

Issue: No peaks or very small peaks observed.

Potential CauseSolution
Incomplete derivatization. Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[14]
Sample degradation in the inlet. Lower the inlet temperature, although for VLCFAs, a relatively high temperature is needed for volatilization.
Leak in the system. Check for leaks at the septum, fittings, and column connections.
Detector issue (FID). Ensure the FID is lit and that hydrogen and air/oxygen flows are correct.
HPLC Troubleshooting

Issue: Peak tailing for C27:0 and C28:0.

Potential CauseSolution
Secondary interactions with the stationary phase. Use a well-end-capped column. Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to saturate active sites.
Column overload. Reduce the injection volume or dilute the sample.
Column contamination. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

Issue: Inconsistent retention times.

Potential CauseSolution
Poor column equilibration. Ensure the column is adequately equilibrated with the initial mobile phase between runs.
Mobile phase composition changes. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump issues. Check for leaks in the pump and ensure check valves are functioning correctly.
Fluctuations in column temperature. Use a column oven to maintain a stable temperature.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC Inlet GC Inlet Derivatization (FAMEs)->GC Inlet GC Column GC Column GC Inlet->GC Column Detector (FID/MS) Detector (FID/MS) GC Column->Detector (FID/MS) Chromatogram Chromatogram Detector (FID/MS)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution HPLC Injector HPLC Injector Reconstitution->HPLC Injector HPLC Column HPLC Column HPLC Injector->HPLC Column MS Detector MS Detector HPLC Column->MS Detector Mass Spectrum Mass Spectrum MS Detector->Mass Spectrum Peak Integration Peak Integration Mass Spectrum->Peak Integration Quantification Quantification Peak Integration->Quantification Troubleshooting_Logic Poor Separation Poor Separation Check Column Check Column Poor Separation->Check Column Is Column Appropriate? Is Column Appropriate? Check Column->Is Column Appropriate? Optimize Method Optimize Method Is Method Optimized? Is Method Optimized? Optimize Method->Is Method Optimized? Check Sample Prep Check Sample Prep Is Sample Prep Correct? Is Sample Prep Correct? Check Sample Prep->Is Sample Prep Correct? Is Column Appropriate?->Optimize Method Yes Select New Column Select New Column Is Column Appropriate?->Select New Column No Is Method Optimized?->Check Sample Prep Yes Adjust Gradient/Temp Program Adjust Gradient/Temp Program Is Method Optimized?->Adjust Gradient/Temp Program No Review Derivatization Review Derivatization Is Sample Prep Correct?->Review Derivatization No Problem Solved Problem Solved Is Sample Prep Correct?->Problem Solved Yes Select New Column->Problem Solved Adjust Gradient/Temp Program->Problem Solved Review Derivatization->Problem Solved

References

Technical Support Center: Enhancing Ionization Efficiency of Heptacosanoic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of heptacosanoic acid in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why is analyzing this compound by ESI-MS challenging?

A1: The analysis of free fatty acids (FFAs) like this compound by ESI-MS can be difficult due to their chemical properties. In typical reversed-phase liquid chromatography (LC) setups, acidic mobile phases are used for good chromatographic separation. However, this acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is necessary for efficient ionization in the commonly used negative ion mode, leading to low sensitivity and poor signal intensity.[1][2]

Q2: What is the difference between analyzing this compound in positive versus negative ion mode?

A2:

  • Negative Ion Mode: This is the more intuitive approach for fatty acid analysis as the carboxylic acid group readily loses a proton (deprotonation) to form a negative ion ([M-H]⁻).[1][2] However, the acidic mobile phases often required for optimal chromatography can suppress this process, thereby reducing sensitivity.[1] Furthermore, deprotonated fatty acid anions may undergo undesirable fragmentation during collision-induced dissociation (CID).[2]

  • Positive Ion Mode: In this mode, this compound can be detected as a protonated molecule ([M+H]⁺) or as an adduct with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). While direct protonation of underivatized this compound is not very efficient, this mode becomes highly advantageous when using derivatization techniques that introduce a permanent positive charge or an easily chargeable group onto the molecule.[1][2] This approach often leads to significantly higher sensitivity and more stable signals.[1]

Q3: What are the primary strategies to enhance the ionization efficiency of this compound?

A3: The main strategies to improve this compound ionization in ESI-MS include:

  • Chemical Derivatization: This involves chemically modifying the carboxylic acid group to make it more amenable to ionization. This is often the most effective method for significant sensitivity gains.[1]

  • Adduct Formation: Encouraging the formation of adducts with metal ions or other small molecules can enhance signal intensity.[3][4]

  • Optimization of Mobile Phase Modifiers: The choice of additives in the LC mobile phase can substantially impact ionization efficiency.[5][6]

Q4: What is charge-reversal derivatization and why is it effective for this compound?

A4: Charge-reversal derivatization is a technique where the carboxylic acid group of a fatty acid is chemically modified to carry a permanent positive charge. A common reagent for this is N-(4-aminomethylphenyl)pyridinium (AMPP). By converting the analyte to a positively charged species, the analysis can be performed in the more sensitive positive ion mode, avoiding the signal suppression issues associated with negative mode analysis in acidic conditions. This method can increase detection sensitivity by several orders of magnitude.[1]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low or no signal for this compound in negative ion mode. Suppression of ionization by acidic mobile phase.[1]Consider a compromise on the mobile phase pH if possible. Alternatively, switch to a method that utilizes positive ion mode detection, such as after derivatization.
Insufficient concentration of this compound.Concentrate the sample or inject a larger volume if your method allows.[7]
Contamination in the system or solvent.Abundant fatty acids like oleic, palmitic, and stearic acids are common contaminants. Ensure all glassware is thoroughly cleaned (e.g., baked at 450°C) and use high-purity solvents.[1]
Poor desolvation in the ESI source.Optimize source parameters such as gas flow, temperature, and capillary voltage to ensure efficient droplet desolvation.[1][8]
Poor chromatographic peak shape (e.g., tailing, broad peaks). Column overload.Injecting too much sample can lead to broad, asymmetric peaks. Dilute the sample and reinject.[1][8]
Inappropriate column chemistry.Ensure the chosen column (e.g., C8, C18) is suitable for long-chain fatty acid analysis.[1]
Incompatible injection solvent.The solvent used to dissolve the final extract may be too strong compared to the mobile phase, causing peak fronting or splitting. If possible, dissolve the sample in the initial mobile phase.[8]
Difficulty in distinguishing this compound from isomers. Insufficient chromatographic separation.Employ specialized chromatographic techniques or consider alternative chromatographic methods that may offer better separation of isomers.[1]
High background noise. Contaminated solvents, reagents, or system components.Use high-purity solvents (LC-MS grade) and flush the system thoroughly.[8]
Matrix effects from complex samples.Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering compounds.[8]

Experimental Protocols

Protocol 1: Enhancing Negative Ion Mode Signal with Acetic Acid

This protocol is adapted from studies showing improved lipid signal intensity with acetic acid as a mobile phase additive.[5]

  • Sample Preparation: Prepare your this compound standard or sample extract in an appropriate solvent (e.g., isopropanol/acetonitrile/water).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.02% (v/v) acetic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.02% (v/v) acetic acid.

  • LC-MS/MS Analysis:

    • Use a suitable C18 or C8 reversed-phase column.

    • Set up a gradient elution from a lower to a higher percentage of Mobile Phase B.

    • Analyze in negative ion ESI mode.

    • Monitor for the [M-H]⁻ ion of this compound.

Protocol 2: Charge-Reversal Derivatization with AMPP

This protocol is a generalized procedure based on the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP).[1]

  • Sample Preparation:

    • Extract the lipids, including this compound, from your sample matrix using a suitable method (e.g., Folch extraction).

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of organic solvent (e.g., dichloromethane/methanol).

  • Derivatization Reaction:

    • Add the AMPP reagent and a coupling agent (e.g., a carbodiimide) to the sample.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction if necessary.

  • Purification:

    • Perform a solid-phase extraction (SPE) to remove excess reagents and purify the derivatized this compound.

    • Elute the derivatized fatty acid and dry the eluate.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase for LC-ESI-MS analysis.

    • Analyze in positive ion mode, monitoring for the positively charged derivative of this compound.

Quantitative Data Summary

ParameterRecommended Value/ConditionExpected OutcomeReference
Mobile Phase Additive (Negative Mode) 0.02% (v/v) Acetic AcidIncreased lipid signal intensity (2- to 19-fold for some lipid subclasses) and improved lipid coverage (21-50%) compared to ammonium acetate.[5]
Derivatization (Positive Mode) Charge-reversal derivatization with AMPPSensitivity improvement of up to four orders of magnitude compared to underivatized fatty acids in negative ion mode.[1]
ESI Source Parameters (General) Optimized capillary voltage, gas flow, and temperature.Efficient droplet desolvation and reduced in-source fragmentation.[1][9]

Visualizations

experimental_workflow Experimental Workflow for Enhancing this compound Ionization cluster_sample_prep Sample Preparation cluster_analysis_paths Analytical Approaches cluster_negative_mode Negative Ion Mode cluster_positive_mode Positive Ion Mode (with Derivatization) cluster_data_analysis Data Analysis start Start with Sample Containing This compound extraction Lipid Extraction (e.g., Folch) start->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in Appropriate Solvent drying->reconstitution neg_lcms LC-ESI-MS/MS Analysis (Negative Mode with Acetic Acid Additive) reconstitution->neg_lcms Direct Analysis derivatization Charge-Reversal Derivatization (e.g., with AMPP) reconstitution->derivatization For Enhanced Sensitivity data_processing Data Processing and Quantification neg_lcms->data_processing purification Purification (e.g., SPE) derivatization->purification pos_lcms LC-ESI-MS/MS Analysis (Positive Mode) purification->pos_lcms pos_lcms->data_processing

Caption: Workflow for enhancing this compound analysis by ESI-MS.

troubleshooting_guide Troubleshooting Low Signal for this compound start Low or No Signal for This compound check_mode Are you in Negative Ion Mode? start->check_mode check_mobile_phase Is the mobile phase acidic? check_mode->check_mobile_phase Yes check_concentration Is the sample concentration sufficient? check_mode->check_concentration No (in Positive Mode) solution_ph Consider pH compromise or switch to positive mode with derivatization. check_mobile_phase->solution_ph Yes check_mobile_phase->check_concentration No solution_concentrate Concentrate sample or increase injection volume. check_concentration->solution_concentrate No check_source Are ESI source parameters optimized? check_concentration->check_source Yes solution_optimize_source Optimize gas flow, temperature, and capillary voltage. check_source->solution_optimize_source No consider_derivatization For significant sensitivity enhancement, consider charge-reversal derivatization. check_source->consider_derivatization Yes, but still low signal

Caption: Decision tree for troubleshooting low signal intensity.

References

Validation & Comparative

Heptacosanoic acid certified reference material for analytical standards.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) and analytical standards are crucial for ensuring the quality and validity of these measurements. This guide provides a comparative overview of available analytical standards for heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid. Due to the limited availability of this compound as a formal Certified Reference Material, this guide will compare a commercially available this compound analytical standard with a well-characterized CRM of a structurally related long-chain fatty acid, methyl heptadecanoate (C17:0). This comparison will highlight the key differences in product specifications, certification, and documentation that are critical for analytical method validation and quality control.

Comparison of Analytical Standards

The selection of an appropriate analytical standard depends on the specific requirements of the application. For quantitative analysis, a CRM with a certified purity value and associated uncertainty is ideal. For qualitative identification, an analytical standard with a confirmed structure may be sufficient.

FeatureThis compound (Analytical Standard)Methyl Heptadecanoate (Certified Reference Material)
Product Name This compoundMethyl heptadecanoate, TraceCERT®
Supplier MOLNOVASigma-Aldrich
Purity 98% (by HPLC)Certified value with uncertainty provided on Certificate of Analysis
Certification Certificate of Analysis states purity and NMR consistency.Produced and certified under ISO/IEC 17025 and ISO 17034.
Traceability Not explicitly stated.Traceable to primary material from a National Metrology Institute (e.g., NIST).
Format Not specified (likely solid).Neat (pure substance).
Documentation Certificate of Analysis with purity and NMR data.[]Comprehensive Certificate of Analysis with certified value, uncertainty, expiry date, and traceability statement.

Experimental Protocols

Accurate quantification of this compound in a sample matrix typically involves extraction, derivatization, and chromatographic analysis. As fatty acids are often analyzed as their more volatile methyl esters, a derivatization step is standard practice.

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract total lipids from the sample matrix.

  • Protocol: A modified Folch extraction method is commonly used.

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain fatty acid not present in the sample).

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a 0.9% NaCl solution.

    • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert the extracted fatty acids to their corresponding methyl esters for GC analysis.

  • Protocol:

    • Re-dissolve the dried lipid extract in a known volume of toluene.

    • Add 1% sulfuric acid in methanol.

    • Heat the mixture at 50°C for 2 hours.

    • After cooling, add a saturated NaCl solution and hexane.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify the this compound methyl ester.

  • Protocol:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

    • Quantification: Prepare a calibration curve using the this compound CRM (or analytical standard) and the internal standard.

Visualizing Analytical Workflows

Logical Workflow for Selecting an Analytical Standard

The following diagram illustrates the decision-making process for selecting an appropriate analytical standard based on the analytical requirements.

A Define Analytical Need B Qualitative Analysis (e.g., Identification) A->B Identification C Quantitative Analysis (e.g., Concentration Measurement) A->C Quantification D Select Analytical Standard with Confirmed Structure B->D E Is a Certified Reference Material (CRM) Available? C->E F Use CRM with Certified Purity and Uncertainty E->F Yes G Use Analytical Standard with Highest Available Purity and Thorough Documentation E->G No H Qualify Standard In-House (e.g., Purity Assessment) G->H

Caption: Decision tree for analytical standard selection.

Experimental Workflow for Fatty Acid Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound.

A Sample Collection and Homogenization B Lipid Extraction (e.g., Folch Method) A->B C Derivatization to Fatty Acid Methyl Esters (FAMEs) B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E F Result Reporting E->F

Caption: Workflow for fatty acid quantification.

References

Cross-Validation of GC-MS and LC-MS Methods for the Quantitative Analysis of Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is critical in various research and clinical settings, particularly in the study of metabolic disorders. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Methodology at a Glance: A Tale of Two Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] Since fatty acids like this compound are non-volatile, a crucial derivatization step is required to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1] This method offers excellent chromatographic separation and high sensitivity.[1]

In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) has the significant advantage of being able to analyze many compounds without the need for derivatization.[1] This simplifies the sample preparation workflow and makes it particularly suitable for a broader range of fatty acids, including those that are thermally labile or more polar.[1]

Quantitative Performance: A Head-to-Head Comparison

Performance ParameterGC-MS (as FAME)LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column0.001 - 5 ng/mL
Limit of Quantification (LOQ) 0.1 - 5.0 pg on column0.003 - 15 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85 - 115%80 - 120%

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.

GC-MS Analysis of this compound (as FAME)

This protocol involves the extraction of total fatty acids from a biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Add an internal standard (e.g., a deuterated version of a fatty acid not present in the sample) to correct for extraction losses and variations in derivatization efficiency.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Saponification and Derivatization (Methylation):

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to saponify the fatty acid esters.

  • Add a methylation reagent, such as boron trifluoride (BF₃) in methanol, and heat to convert the free fatty acids to their corresponding FAMEs.

  • Stop the reaction by adding water and extract the FAMEs with a non-polar solvent like hexane.

  • Collect the hexane layer containing the FAMEs and dry it again under nitrogen.

  • Reconstitute the sample in a small volume of hexane for GC-MS injection.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: Typically a polar capillary column (e.g., DB-23, SP-2330).

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 220°C) at a controlled rate.[2]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific ions corresponding to this compound methyl ester, or full scan mode for qualitative analysis.

LC-MS/MS Analysis of this compound (Direct)

This protocol outlines the direct analysis of this compound in a biological matrix without derivatization.

1. Sample Preparation and Extraction:

  • To a known amount of the sample (e.g., plasma), add an internal standard (e.g., deuterated this compound).

  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant containing the fatty acids to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column (e.g., C18 or C8) is commonly used for the separation of fatty acids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typical flow rates are in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the deprotonated molecule [M-H]⁻ of this compound as the precursor ion and monitoring a specific fragment ion after collision-induced dissociation.

Visualizing the Workflow and Cross-Validation Logic

To better illustrate the analytical processes and the logic behind a cross-validation study, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Homogenization Homogenization & Lipid Extraction Sample->Homogenization Derivatization Saponification & Methylation Homogenization->Derivatization Extraction FAME Extraction Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation & Extraction Sample->Protein_Precipitation Reconstitution Reconstitution Protein_Precipitation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis GC_MS GC-MS Method Linearity Linearity GC_MS->Linearity LOD_LOQ LOD/LOQ GC_MS->LOD_LOQ Precision Precision GC_MS->Precision Accuracy Accuracy GC_MS->Accuracy Recovery Recovery GC_MS->Recovery LC_MS LC-MS/MS Method LC_MS->Linearity LC_MS->LOD_LOQ LC_MS->Precision LC_MS->Accuracy LC_MS->Recovery Data_Comparison Quantitative Data Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Precision->Data_Comparison Accuracy->Data_Comparison Recovery->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection

References

A Comparative Analysis of Heptacosanoic Acid (C27:0) and Montanic Acid (C28:0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Heptacosanoic acid and Montanic acid (also known as Octacosanoic acid), two very-long-chain saturated fatty acids (VLCFAs) that are closely related in structure. While direct comparative experimental studies are not prevalent in published literature, this document synthesizes available data to highlight their individual properties, biological roles, and analytical methodologies, offering a valuable resource for research and development.

Physicochemical Properties

This compound and Montanic acid share many characteristics typical of VLCFAs, such as high melting points and low water solubility. Their primary distinction lies in the single additional carbon in Montanic acid's aliphatic chain, which subtly influences their physical properties. A summary of their key physicochemical data is presented below.

PropertyThis compound (C27:0)Montanic Acid (C28:0)
Synonyms Carboceric acid, Heptacosylic acid[1]Octacosanoic acid, n-Octacosanoic acid[2][3][4]
Chemical Formula C₂₇H₅₄O₂[5][6]C₂₈H₅₆O₂[2][3][7]
Molar Mass 410.7 g/mol [5][6]424.7 g/mol [3]
Melting Point 84 - 88 °C[6]90.9 °C to 93 °C[2][7][8]
Appearance White to almost white powder/crystal[6]White flakes[3]
Solubility Partly miscible in water[1]Insoluble in water[7]; Soluble in chloroform (50 mg/mL)[2][8]
Density Not specified0.819 - 0.875 g/cm³[2][7]

Biological Roles and Applications

Both fatty acids are classified as very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms[9]. They are found in various natural sources and have distinct, though sometimes overlapping, applications.

This compound (C27:0):

  • Biological Role: this compound is a plant metabolite and has been identified in follicular casts, suggesting a potential role in the preclinical lesions of acne vulgaris[1][5][10]. It is classified as a very long-chain fatty acid[1][5]. There is also interest in its potential anti-inflammatory properties for drug development[6].

  • Natural Occurrence: It has been reported in plants such as Loranthus tanakae and Artemisia igniaria[5].

  • Applications: This fatty acid is utilized in the production of high-performance surfactants and lubricants due to its high melting point and stability[6]. In the cosmetics industry, it serves as an emollient in skincare products[6]. It is also explored as a food additive and a substrate in microbial fermentation for biofuel production[6].

Montanic Acid (C28:0):

  • Biological Role: Montanic acid is a plant metabolite and a very-long-chain fatty acid found in the human brain and visceral organs[3][8]. It is the primary component of D-003, a mixture of acids purified from sugar cane wax that has demonstrated antiplatelet and cholesterol-lowering activities in animal models[11].

  • Natural Occurrence: It is predominantly found in montan wax, beeswax, and Chinese wax[7][8]. It has also been identified in plants like Gentiana macrophylla and Samanea saman[3][8].

  • Applications: Esters of Montanic acid are used as protective coatings on fruit skins and in other food applications, where it is known by the E number E912[7][8]. It also serves as a pharmaceutical intermediate[2].

Metabolic Pathways of Very-Long-Chain Fatty Acids

VLCFAs like Heptacosanoic and Montanic acid are synthesized from shorter-chain fatty acids through a process of elongation and are primarily broken down in peroxisomes.

Synthesis and Elongation: The de novo synthesis of fatty acids primarily produces palmitic acid (16:0)[9]. Longer-chain saturated fatty acids are formed through the action of fatty acid elongase enzymes located in the endoplasmic reticulum, which sequentially add two-carbon units from malonyl-CoA[9].

Degradation (Peroxisomal β-Oxidation): Due to their length, VLCFAs cannot be directly metabolized in the mitochondria. They are first transported into peroxisomes, a process facilitated by transporters like the ATP-binding cassette (ABC) transporter ABCD1[12]. Inside the peroxisome, they undergo β-oxidation to shorten the chain. The resulting shorter-chain fatty acids can then be transported to the mitochondria for complete oxidation to generate ATP. Deficiencies in this pathway can lead to the accumulation of VLCFAs, which is a biochemical hallmark of diseases like X-linked adrenoleukodystrophy[12][13].

VLCFA_Metabolism cluster_synthesis Endoplasmic Reticulum (Elongation) cluster_degradation Peroxisome (β-Oxidation) Palmitate Palmitic Acid (16:0) Elongases Fatty Acid Elongases Palmitate->Elongases + Malonyl-CoA VLCFA VLCFA (C22:0+) Elongases->VLCFA VLCFA_cyto VLCFA-CoA (Cytosol) VLCFA->VLCFA_cyto Cellular Utilization & Transport MalonylCoA Malonyl-CoA ABCD1 ABCD1 Transporter VLCFA_cyto->ABCD1 VLCFA_pero VLCFA-CoA (Peroxisome) ABCD1->VLCFA_pero BetaOx β-Oxidation Enzymes VLCFA_pero->BetaOx SCFA Medium/Short- Chain Fatty Acids BetaOx->SCFA Mitochondria Mitochondria SCFA->Mitochondria To Mitochondria for complete oxidation

Fig. 1: Simplified overview of VLCFA synthesis and degradation pathways.

Experimental Protocols for VLCFA Analysis

The quantitative analysis of VLCFAs from biological samples is crucial for both research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method[13][14].

Protocol: GC-MS Analysis of VLCFAs in Plasma

This protocol provides a representative method for the extraction, derivatization, and quantification of VLCFAs.

  • 1. Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C26:0).

    • Perform lipid extraction using a 2:1 (v/v) chloroform:methanol solvent system (Folch method).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • 2. Hydrolysis/Methanolysis:

    • To release fatty acids from complex lipids, perform hydrolysis.

    • Add 1 mL of 5% HCl in methanol to the dried lipid extract.

    • Seal the tube and heat at 90°C for 2 hours. This process simultaneously hydrolyzes ester linkages and converts the free fatty acids into fatty acid methyl esters (FAMEs)[12][13].

  • 3. FAME Extraction:

    • After cooling, add 1 mL of hexane and 0.5 mL of water to the sample.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer, now containing the FAMEs, is carefully transferred to a new vial for analysis.

    • Repeat the hexane extraction to maximize yield.

  • 4. GC-MS Analysis:

    • Inject 1-2 µL of the FAME extract into the GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for FAME separation (e.g., a polar column). Program the oven with a temperature gradient to separate the FAMEs based on their boiling points and chain lengths.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) for sensitive and specific quantification of target FAMEs by comparing their peak areas to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Plasma Sample + Internal Standard LipidExtract Lipid Extraction (e.g., Folch Method) Start->LipidExtract Hydrolysis Acidic Hydrolysis & Methylation (FAMEs) LipidExtract->Hydrolysis FAME_Extract FAME Extraction (Hexane) Hydrolysis->FAME_Extract GCMS GC-MS Injection FAME_Extract->GCMS GC Gas Chromatography (Separation) GCMS->GC MS Mass Spectrometry (Detection & ID) GC->MS Quant Quantification (Peak Area Integration) MS->Quant Report Result Reporting (e.g., µg/mL) Quant->Report

References

A Comparative Guide to the Biological Activity of Odd-Chain vs. Even-Chain Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbons, play crucial roles in cellular structure and function. While even-chain VLCFAs are the more common dietary and cellular components, odd-chain VLCFAs are gaining increasing attention for their distinct metabolic pathways and potential health benefits. This guide provides an objective comparison of the biological activities of odd-chain and even-chain VLCFAs, supported by experimental data, to inform future research and drug development.

At a Glance: Key Differences

FeatureOdd-Chain Very-Long-Chain Fatty Acids (OC-VLCFAs)Even-Chain Very-Long-Chain Fatty Acids (EC-VLCFAs)
Example Tricosanoic acid (C23:0)Lignoceric acid (C24:0)
Metabolic Fate β-oxidation yields propionyl-CoA (glucogenic) and acetyl-CoA.β-oxidation yields only acetyl-CoA.
Health Associations Higher circulating levels are generally associated with a reduced risk of cardiometabolic diseases, type 2 diabetes, and all-cause mortality.[1][2]Accumulation is linked to certain genetic disorders like X-linked adrenoleukodystrophy. However, some studies suggest protective effects against cardiovascular diseases.[2]
Cellular Effects May induce targeted apoptosis in cancer cells and increase membrane fluidity.[1]Can induce apoptosis and oxidative stress at high concentrations.[3]

Metabolic Pathways: A Tale of Two CoAs

The fundamental difference in the biological activity of odd- and even-chain VLCFAs stems from their distinct metabolic breakdown. Both undergo an initial round of β-oxidation in peroxisomes due to their long chain length. However, the final products of this process differ significantly.

  • Even-Chain VLCFA Metabolism: Each round of β-oxidation cleaves a two-carbon unit, yielding acetyl-CoA, which primarily enters the Krebs cycle for energy production or is used for the synthesis of other molecules.

  • Odd-Chain VLCFA Metabolism: The final round of β-oxidation of an odd-chain VLCFA produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, a Krebs cycle intermediate, making odd-chain fatty acids a source for gluconeogenesis (the synthesis of glucose).

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA VLCFA Beta-Oxidation1 β-Oxidation VLCFA->Beta-Oxidation1 SCFA_MCFA Short/Medium-Chain Fatty Acyl-CoA Beta-Oxidation1->SCFA_MCFA transport Beta-Oxidation2 β-Oxidation SCFA_MCFA->Beta-Oxidation2 Acetyl-CoA_Even Acetyl-CoA Beta-Oxidation2->Acetyl-CoA_Even Even-Chain Acetyl-CoA_Odd Acetyl-CoA Beta-Oxidation2->Acetyl-CoA_Odd Odd-Chain Propionyl-CoA Propionyl-CoA Beta-Oxidation2->Propionyl-CoA Odd-Chain Krebs_Cycle Krebs Cycle Acetyl-CoA_Even->Krebs_Cycle Acetyl-CoA_Odd->Krebs_Cycle Propionyl-CoA->Krebs_Cycle anaplerotic Gluconeogenesis Gluconeogenesis Propionyl-CoA->Gluconeogenesis

Metabolic fate of odd- and even-chain VLCFAs.

Comparative Biological Effects: A Data-Driven Overview

While direct comparative studies on odd- versus even-chain VLCFAs are limited, existing research provides insights into their differential effects on cellular processes.

Cytotoxicity and Apoptosis

Studies suggest that both odd- and even-chain VLCFAs can influence programmed cell death, or apoptosis, though their mechanisms and potency may differ.

Fatty AcidCell LineConcentrationEffect on ApoptosisReference
Tricosanoic acid (C23:0) General observationNot specifiedImplicated in inducing targeted apoptosis in cancer cells.[1]
Lignoceric acid (C24:0) Zebrafish Liver (ZFL) cells5 µMSignificantly increased apoptosis under cold stress.[3]

Experimental Protocol: Caspase-3/7 Activity Assay for Apoptosis

This protocol outlines a common method for quantifying apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat cells with various concentrations of the odd-chain (e.g., C23:0) or even-chain (e.g., C24:0) VLCFA for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control.

  • Caspase-3/7 Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.

    • Add the prepared reagent to each well of the 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3/7 in the cell lysate.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability (e.g., from a parallel ATP assay) to account for differences in cell number.

    • Express the results as a fold change in caspase activity compared to the vehicle control.

Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Treat_Cells Treat with VLCFAs (Odd vs. Even) Plate_Cells->Treat_Cells Add_Reagent Add Caspase-3/7 luminogenic reagent Treat_Cells->Add_Reagent Incubate Incubate at room temperature Add_Reagent->Incubate Measure_Luminescence Measure luminescence Incubate->Measure_Luminescence Analyze_Data Analyze data (normalize to cell viability) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for Caspase-3/7 apoptosis assay.
Inflammatory Signaling

Emerging evidence suggests a role for VLCFAs in modulating inflammatory pathways.

Fatty AcidSystemEffect on Inflammatory MarkersReference
Odd-Chain Fatty Acids (general) Epidemiological studiesHigher levels associated with reduced risk of inflammatory diseases.[1]
Lignoceric acid (C24:0) Human macrophagesPrimes macrophages for an enhanced inflammatory response to stimuli like LPS.[4]

Experimental Protocol: Analysis of Inflammatory Cytokines in Cell Culture Supernatants by ELISA

  • Cell Culture and Treatment:

    • Culture relevant immune cells (e.g., macrophages) or other cell types of interest.

    • Treat cells with odd-chain and even-chain VLCFAs, with or without an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Supernatant Collection:

    • After the treatment period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a measurable color change.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the cytokine.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Lipid Metabolism and Cellular Profiles

The distinct metabolic fates of odd- and even-chain VLCFAs can lead to different downstream effects on cellular lipid composition.

Experimental Protocol: Cellular Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Cell Culture and Lipid Extraction:

    • Culture cells and treat with the VLCFAs of interest.

    • Harvest the cells and extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Saponify the lipid extract to release the fatty acids from complex lipids.

    • Methylate the free fatty acids to form FAMEs, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph, where they are separated based on their boiling points and polarity.

    • The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, allowing for identification and quantification.

  • Data Analysis:

    • Identify individual fatty acids based on their retention times and mass spectra compared to known standards.

    • Quantify the amount of each fatty acid, often as a percentage of the total fatty acid content.

Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction Derivatization FAME Derivatization Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for GC-MS analysis of cellular fatty acids.

Future Directions and Conclusion

The study of odd-chain VLCFAs is a rapidly evolving field with significant potential for understanding and treating metabolic and inflammatory diseases. While current research points towards beneficial roles for odd-chain VLCFAs compared to the potentially detrimental effects of even-chain VLCFA accumulation, more direct comparative studies are critically needed.

Future research should focus on:

  • Direct comparative studies: Designing experiments that directly compare the effects of specific odd- and even-chain VLCFAs (e.g., C23:0 vs. C24:0) in the same cellular and animal models.

  • Mechanism of action: Elucidating the specific signaling pathways and molecular targets through which odd-chain VLCFAs exert their biological effects.

  • In vivo studies: Translating the findings from in vitro studies to animal models of disease to assess the therapeutic potential of odd-chain VLCFAs.

By systematically investigating the distinct biological activities of odd- and even-chain VLCFAs, the scientific community can unlock new avenues for therapeutic intervention in a range of human diseases.

References

Heptacosanoic Acid as a Biomarker: A Comparative Guide to Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarkers is continually evolving, with odd-chain fatty acids (OCFAs) emerging as a significant area of interest. Among these, heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid, presents a unique profile. This guide provides a comparative analysis of this compound against other well-studied OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as potential biomarkers. We delve into the experimental data, metabolic pathways, and analytical methodologies to offer a comprehensive resource for researchers in the field.

Comparative Performance of Odd-Chain Fatty Acids as Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the strength of its association with a particular condition or dietary intake. While pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are widely recognized as biomarkers for dairy fat consumption, the role of this compound (C27:0) is less defined and appears to be linked to different metabolic processes.[1][2][3][4]

Studies have shown an inverse association between the levels of C15:0 and C17:0 in plasma phospholipids or red blood cells and the risk of type 2 diabetes and cardiovascular disease.[1][4] For instance, plasma phospholipid pentadecanoic acid has been positively correlated with self-reported total dairy intake, with a Spearman correlation coefficient of 0.22.[5] Furthermore, each standard deviation of pentadecanoic acid was associated with a 19% lower risk of Cardiovascular Disease (CVD).[5] In contrast, very-long-chain fatty acids (VLCFAs) like this compound are typically associated with peroxisomal metabolism, and their accumulation can be indicative of certain metabolic disorders.[6]

Fatty AcidPrimary AssociationReported Correlation/AssociationPotential Clinical Relevance
Pentadecanoic Acid (C15:0) Biomarker of dairy fat intakePositively correlated with dairy intake (Spearman's r = 0.22).[5] Inversely associated with type 2 diabetes and cardiovascular disease risk.[1][4][7]Monitoring dietary habits, assessing risk for metabolic diseases.[8][9]
Heptadecanoic Acid (C17:0) Biomarker of dairy fat intakeConstitutes about 0.61% of milk fat and 0.83% of ruminant meat fat.[2] Inversely associated with type 2 diabetes risk.Assessing dietary patterns and their link to metabolic health.[1][4]
This compound (C27:0) Peroxisomal metabolismElongation product of shorter-chain OCFAs.[1][3][4]Potential biomarker for peroxisomal disorders and related metabolic dysfunctions.
Hexacosanoic Acid (C26:0) Peroxisomal functionElevated levels in plasma and red blood cells are a potential biomarker for dementia, suggesting peroxisomal dysfunction.[10]Diagnosis and prognosis of certain neurological and metabolic diseases.[6]

Metabolic Pathways of Odd-Chain Fatty Acids

Odd-chain fatty acids have distinct metabolic fates that influence their utility as biomarkers. While shorter OCFAs like C15:0 and C17:0 can be derived from diet (e.g., dairy products) or synthesized endogenously from propionyl-CoA, very-long-chain fatty acids such as this compound are primarily products of fatty acid elongation.[1][3][4] The metabolism of all fatty acids ultimately leads to the production of acetyl-CoA through beta-oxidation, which then enters the citric acid cycle for energy production. However, the final beta-oxidation cycle of OCFAs yields propionyl-CoA in addition to acetyl-CoA.[6] Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, a process that is crucial for anaplerosis.[1][4]

Below is a simplified representation of the metabolic pathways for odd-chain fatty acids.

OCFA_Metabolism cluster_intake Dietary Intake / Endogenous Synthesis cluster_circulation Circulation cluster_metabolism Cellular Metabolism Dietary Fats (Dairy, Ruminant Meat) Dietary Fats (Dairy, Ruminant Meat) C15:0 / C17:0 C15:0 / C17:0 Dietary Fats (Dairy, Ruminant Meat)->C15:0 / C17:0 Gut Microbiota (Propionate) Gut Microbiota (Propionate) Gut Microbiota (Propionate)->C15:0 / C17:0 Elongation Elongation C15:0 / C17:0->Elongation Beta-oxidation Beta-oxidation C15:0 / C17:0->Beta-oxidation C27:0 (VLCFA) C27:0 (VLCFA) Elongation->C27:0 (VLCFA) C27:0 (VLCFA)->Beta-oxidation Propionyl-CoA Propionyl-CoA Beta-oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Metabolic fate of odd-chain fatty acids.

Experimental Protocols for Odd-Chain Fatty Acid Analysis

Accurate quantification of this compound and other OCFAs is critical for their validation as biomarkers. The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

Experimental Workflow: Fatty Acid Analysis by GC-MS

The general workflow for analyzing fatty acids in biological samples involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

GCMS_Workflow Sample Biological Sample (Plasma, RBCs) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Analysis GCMS->Data

Workflow for GC-MS analysis of fatty acids.

Detailed Methodology: Quantification of OCFAs by GC-MS

  • Lipid Extraction:

    • To a 100 µL plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • Saponification and Methylation (Derivatization to FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes in a sealed tube.

    • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat again at 100°C for 5 minutes.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: e.g., Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Ion Source Temperature: 230°C.

  • Quantification:

    • Identify individual FAMEs based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the concentration of each fatty acid by using an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C19:0) and generating a calibration curve with known concentrations of FAME standards.

Conclusion and Future Directions

For researchers and drug development professionals, further investigation into the clinical significance of elevated or deficient levels of this compound is warranted. Elucidating the specific enzymatic pathways that lead to its synthesis and degradation could unveil novel therapeutic targets for metabolic disorders. The robust analytical methods outlined here provide a solid foundation for conducting such future studies. As our understanding of the intricate roles of different fatty acids grows, so too will our ability to leverage them as precise and informative biomarkers in clinical and research settings.

References

A Comparative Guide to the Accurate and Precise Measurement of Heptacosanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of heptacosanoic acid (C27:0), a very long-chain fatty acid (VLCFA), in plasma is crucial for the diagnosis and monitoring of certain metabolic disorders, such as adrenoleukodystrophy and Zellweger syndrome. This guide provides a comprehensive comparison of the two primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the performance characteristics of each method, supported by experimental data on accuracy and precision. Detailed experimental protocols are provided to aid in method selection and implementation.

Performance Comparison

The choice between GC-MS and LC-MS/MS for this compound analysis depends on various factors, including required sensitivity, sample throughput, and available instrumentation. Both techniques, when properly validated, can provide accurate and precise measurements.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Accuracy (Recovery) 89-120% (for general VLCFAs)97.35–108.75% (for general fatty acids)
Intra-Assay Precision (%CV) < 9.0% (for general VLCFAs)3.47–12.45% (for general fatty acids)
Inter-Assay Precision (%CV) < 13.2% (for general VLCFAs)2.67–6.85% (for general fatty acids)
Derivatization Typically required (e.g., methylation)Can be performed with or without derivatization
Analysis Time Generally longer run timesCan offer faster analysis times
Selectivity GoodExcellent, especially with MS/MS
Sensitivity HighVery high

Note: Specific performance data for this compound (C27:0) is limited in publicly available literature. The data presented here is based on the analysis of other very long-chain and general fatty acids and is indicative of the expected performance for C27:0.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound in plasma using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the hydrolysis of fatty acids from their esterified forms, followed by derivatization to volatile methyl esters for GC-MS analysis.

1. Sample Preparation:

  • Hydrolysis: To 200 µL of plasma, add an internal standard (e.g., deuterated C27:0). Add 1 mL of 0.3 M methanolic KOH. Incubate at 80°C for 30 minutes to hydrolyze the fatty acid esters.

  • Acidification and Extraction: Cool the sample and acidify with 10 µL of formic acid. Add 1 mL of hexane and vortex for 5 minutes to extract the free fatty acids. Centrifuge at 1000 x g for 5 minutes.

  • Derivatization: Transfer the upper hexane layer to a new tube and dry under a stream of nitrogen. Add 50 µL of 14% BF3 in methanol and incubate at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).

  • Final Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: ZB-1 ms (15 m x 0.25 mm I.D. x 0.25 µm film) or similar.

  • Injector: Splitless mode at 220°C.

  • Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in selected ion monitoring (SIM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method can directly measure free fatty acids or total fatty acids after hydrolysis, often without the need for derivatization, offering a potentially faster workflow.

1. Sample Preparation (for free fatty acids):

  • Protein Precipitation and Extraction: To 100 µL of plasma, add an internal standard (e.g., deuterated C27:0). Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

  • Collection: Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

  • Flow Rate: 0.21 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+) with an electrospray ionization (ESI) source in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would be monitored.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in plasma, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add hydrolysis Hydrolysis (for total C27:0) is_add->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path analysis GC-MS or LC-MS/MS extraction->analysis LC-MS/MS Path derivatization->analysis quant Quantification analysis->quant report Reporting quant->report

Experimental workflow for C27:0 analysis.

Signaling Pathway and Logical Relationships

The accurate measurement of this compound is critical in the diagnostic pathway for peroxisomal disorders. An elevated level of C27:0 in plasma is a key biomarker that prompts further investigation.

G cluster_diagnosis Diagnostic Pathway symptoms Clinical Symptoms of Peroxisomal Disorder plasma_test Plasma VLCFA Analysis (including C27:0) symptoms->plasma_test elevated_c27 Elevated C27:0 Levels plasma_test->elevated_c27 genetic_test Genetic Testing elevated_c27->genetic_test diagnosis Confirmed Diagnosis genetic_test->diagnosis

Diagnostic logic for peroxisomal disorders.

Linearity of Detector Response for Heptacosanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of fatty acids is paramount. This guide provides an objective comparison of common detector technologies for the quantification of Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid. We will delve into the linearity of response for these detectors, supported by experimental data and detailed protocols, to aid in selecting the most appropriate methodology for your research needs.

Introduction to this compound Quantification

This compound is a saturated fatty acid with a 27-carbon chain. Its accurate quantification is crucial in various research areas, including the study of metabolic disorders. The choice of analytical methodology significantly impacts the reliability of these measurements, with detector linearity being a critical performance characteristic. Linearity refers to the ability of a detector to produce a signal that is directly proportional to the concentration of the analyte over a given range. A high degree of linearity ensures that the quantification is accurate across a spectrum of concentrations. This guide compares the linearity of three common detector systems: Gas Chromatography with Flame Ionization Detection (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD).

Comparison of Detector Technologies for Fatty Acid Analysis

The selection of a detector for this compound quantification depends on several factors, including sensitivity, selectivity, and the complexity of the sample matrix.

Detector TechnologyPrinciple of OperationTypical Linearity (R²)AdvantagesDisadvantages
GC-FID Analytes are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms.> 0.99[1][2][3]Robust, cost-effective, and provides a uniform response for hydrocarbons.Requires derivatization of fatty acids to increase volatility; not suitable for non-volatile compounds.[2][4]
LC-MS/MS Analytes are separated by liquid chromatography and then ionized and detected based on their mass-to-charge ratio.> 0.99[5][6]High sensitivity and selectivity, capable of analyzing complex mixtures without extensive cleanup. Can analyze underivatized fatty acids.[6][7]Higher initial and operational costs; matrix effects can influence ionization efficiency and linearity.[8]
HPLC-ELSD The eluent from the HPLC is nebulized and the solvent evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.> 0.99 (for some fatty acids)[9]Universal detector for non-volatile compounds; does not require the analyte to have a chromophore.Lower sensitivity compared to MS; the response can be non-linear and dependent on analyte volatility and mobile phase composition.[9]

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation and analysis. Below are detailed protocols for the most common analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a widely used technique for fatty acid analysis due to its robustness and reliability.[10] However, it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[1][2]

1. Lipid Extraction and Derivatization to FAMEs:

  • Internal Standard: Prior to extraction, spike the sample with a known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally present in the sample.[11][12]

  • Extraction: Extract total lipids from the sample using a suitable solvent system, such as a mixture of isopropanol, heptane, and hydrochloric acid.[11]

  • Derivatization: Convert the extracted fatty acids to their corresponding FAMEs. A common method involves heating the sample with a reagent like 1.25 M HCl in methanol.[12] This reaction is typically carried out at 50°C overnight or at a higher temperature for a shorter duration.[3][12]

  • Extraction of FAMEs: After cooling, extract the FAMEs into an organic solvent like hexane.[12]

2. GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: HP 5-ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium with a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 150°C at 4°C/min, hold for 4 minutes.

    • Ramp to 250°C at 4°C/min.[12]

  • Injector: Splitless mode at 280°C.

  • Detector: FID at 300°C with hydrogen and air flow rates optimized for the instrument.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity for the analysis of fatty acids and can often be performed without derivatization.[6][7]

1. Sample Preparation:

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte.

  • Protein Precipitation: For biological samples like plasma, precipitate proteins by adding a solvent like methanol and centrifuging.[5]

  • Dilution: Dilute the supernatant with water before injection.[5]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, both containing a small amount of formic acid to improve ionization.[5][7]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.

  • Detection: Multiple Reaction Monitoring (MRM) for specific quantification of this compound and its internal standard.

Linearity Data Comparison

The linearity of a detector's response is typically evaluated by analyzing a series of calibration standards at different concentrations. The coefficient of determination (R²) is used to assess how well the data fits a linear model, with a value close to 1.0 indicating excellent linearity.

DetectorAnalyteConcentration RangeR² ValueReference
GC-FIDVarious Fatty Acids1–100 µg/mL> 0.9998[1][3]
LC-MS/MSVarious Fatty Acids0.001 - 1.22 mg/L> 0.99[5][6][13]
HPLC-ELSDVarious Fatty Acids0.03 - 0.7 mM> 0.99 (for some)[9]

While specific linearity data for this compound is not explicitly detailed in the provided search results, the data for other very-long-chain fatty acids suggests that both GC-FID and LC-MS/MS can achieve excellent linearity (R² > 0.99) for its quantification.[1][3][6] The linear range for LC-MS is generally wider, covering lower concentrations due to its higher sensitivity.[7] The linearity of ELSD can be more variable and may require a non-linear calibration model for accurate quantification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-FID and LC-MS/MS analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_FID GC-FID Analysis FAME_Extraction->GC_FID Data_Processing Data Processing GC_FID->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound quantification by GC-FID.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

Both GC-FID and LC-MS/MS are highly suitable for the quantification of this compound, demonstrating excellent detector linearity.

  • GC-FID is a cost-effective and robust method, ideal for routine analysis where high sample throughput is required. The main drawback is the necessity of a derivatization step.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the preferred choice for complex matrices and when low detection limits are necessary. It also offers the advantage of analyzing underivatized fatty acids, simplifying sample preparation.

  • HPLC-ELSD can be a viable alternative when MS detection is not available, but careful validation of its linearity for this compound is crucial.

The selection of the optimal method will ultimately depend on the specific requirements of the study, including the sample type, required sensitivity, available instrumentation, and budget. For most applications in drug development and clinical research, the high sensitivity and specificity of LC-MS/MS make it the superior choice for the reliable quantification of this compound.

References

A Comparative Guide to the Specificity of Analytical Methods for Heptacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and specific quantification of Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is critical in various research and clinical settings, particularly in the study of peroxisomal disorders. The choice of analytical methodology is paramount to achieving reliable results. This guide provides an objective comparison of the two most prevalent analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their specificity, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Method Comparison: GC-MS vs. LC-MS/MS

The primary distinction between GC-MS and LC-MS/MS for fatty acid analysis lies in the sample preparation and the state in which the analyte is introduced into the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that necessitates the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), prior to analysis. This derivatization step is crucial for the separation of fatty acids based on their boiling points and polarity on a gas chromatographic column. The subsequent detection by mass spectrometry provides high sensitivity and structural information based on the fragmentation patterns of the FAMEs.[1][2] Specificity in GC-MS is achieved through a combination of the unique retention time of the analyte and its characteristic mass spectrum.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative that often circumvents the need for derivatization, allowing for the direct analysis of free fatty acids.[4][5] This simplifies the sample preparation workflow. In LC-MS/MS, separation is achieved based on the analyte's polarity on a liquid chromatography column, followed by highly specific detection using tandem mass spectrometry. The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, confers exceptional specificity and sensitivity to the analysis.[6][7]

Quantitative Performance Data

The following tables summarize typical quantitative performance data for the analysis of very-long-chain fatty acids, including representative data that can be expected for this compound, using both GC-MS and LC-MS/MS.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for VLCFA Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 0.1 µg/mL[8]
Limit of Quantification (LOQ)0.03 - 0.5 µg/mL[8]
Linearity (R²)> 0.99[4]
Precision (%RSD)< 15%[4][9]
Accuracy/Recovery (%)85 - 115%[9]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for VLCFA Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.5 - 5 ng/mL[1]
Limit of Quantification (LOQ)1 - 15 ng/mL[10]
Linearity (R²)> 0.99[10][11]
Precision (%RSD)< 10%[11]
Accuracy/Recovery (%)90 - 110%[11]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Protocol for this compound Analysis
  • Lipid Extraction:

    • Homogenize the sample (e.g., plasma, tissue) in a chloroform:methanol mixture (2:1, v/v).

    • Add an internal standard (e.g., a deuterated analog of a VLCFA).

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Re-dissolve the dried lipid extract in a solution of 1.25 M HCl in methanol.

    • Heat the mixture at 80-100°C for 1-2 hours to facilitate the methylation of fatty acids.

    • Cool the sample and add a non-polar solvent such as hexane to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs extract into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Carrier Gas: Helium.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAMEs.

LC-MS/MS Protocol for this compound Analysis
  • Sample Preparation (Direct Analysis):

    • To the sample (e.g., plasma), add a protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of a VLCFA).[11]

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Plasma, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Derivatization (Methylation) to FAMEs Extraction->Derivatization FAME_Extract FAME Extract in Hexane Derivatization->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Supernatant Supernatant Protein_Precipitation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion: Selecting the Appropriate Method

Both GC-MS and LC-MS/MS are highly specific and sensitive methods for the quantification of this compound.

  • GC-MS is a classic and reliable technique, particularly advantageous when extensive structural information from fragmentation patterns is desired. However, the mandatory derivatization step adds complexity and time to the sample preparation process.

  • LC-MS/MS offers a more streamlined workflow with its ability to analyze free fatty acids directly, reducing sample preparation time and potential for analyte loss or contamination. The high specificity of MRM detection makes it an excellent choice for targeted quantification in complex biological matrices.

The ultimate choice of method will depend on the specific requirements of the study, including the desired throughput, the complexity of the sample matrix, and the availability of instrumentation. For high-throughput clinical or research applications where speed and specificity are paramount, LC-MS/MS is often the preferred method. For in-depth structural elucidation and when dealing with a smaller number of samples, GC-MS remains a powerful and valuable tool.

References

Heptacosanoic Acid: A Comparative Analysis of its Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathway of heptacosanoic acid (C27:0), an odd-chain very-long-chain fatty acid (VLCFA), with that of other even-chain VLCFAs. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways to offer a clear and objective overview for research and drug development purposes.

Introduction to VLCFA Metabolism

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their breakdown is essential for maintaining cellular homeostasis, and defects in their metabolism can lead to severe neurological disorders. Unlike shorter fatty acids, which are metabolized in the mitochondria, VLCFAs are primarily degraded in peroxisomes through a process called β-oxidation.[1]

This compound, a saturated fatty acid with 27 carbons, stands out due to its odd-numbered carbon chain. This structural difference leads to a distinct metabolic fate compared to its even-chained counterparts, such as behenic acid (C22:0), lignoceric acid (C24:0), and hexacosanoic acid (C26:0).

The Metabolic Divergence: Peroxisomal β-Oxidation

Both even- and odd-chain VLCFAs undergo β-oxidation within the peroxisome. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms per cycle, producing acetyl-CoA.[1][2] However, the final breakdown product distinguishes the metabolism of odd-chain VLCFAs.

While even-chain VLCFAs are completely broken down into acetyl-CoA molecules, the final cycle of β-oxidation of an odd-chain VLCFA like this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA .[2][3][4] This three-carbon propionyl-CoA molecule then enters a separate metabolic pathway, where it is converted to succinyl-CoA, an intermediate of the Krebs cycle.[2][3]

Key Enzymes and Cellular Location

The initial steps of VLCFA β-oxidation in peroxisomes are catalyzed by a distinct set of enzymes compared to mitochondria. The first and rate-limiting step is catalyzed by a very-long-chain acyl-CoA oxidase (ACOX).[5] Subsequent steps are carried out by a multifunctional enzyme.

Comparative Quantitative Data

The following tables summarize the typical plasma concentrations of various VLCFAs in healthy individuals and in patients with peroxisomal disorders, which are characterized by impaired VLCFA metabolism. These disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, lead to the accumulation of VLCFAs.[6]

Table 1: Typical Plasma VLCFA Concentrations in Healthy Controls

Fatty AcidCommon NameCarbon ChainConcentration (μg/mL)
C22:0Behenic Acid2220 - 90
C24:0Lignoceric Acid2420 - 80
C26:0Hexacosanoic Acid260.3 - 1.0
C27:0 This compound 27 < 0.5

Data compiled from various sources. Ranges can vary slightly between laboratories.

Table 2: Elevated Plasma VLCFA Ratios in Peroxisomal Disorders

DisorderC24:0/C22:0 RatioC26:0/C22:0 Ratio
Healthy Control< 1.3< 0.02
X-linked Adrenoleukodystrophy (X-ALD)> 1.3> 0.02
Zellweger Spectrum DisordersSignificantly ElevatedSignificantly Elevated

Ratios are a key diagnostic marker for these disorders.[6][7]

Experimental Protocols

Measurement of VLCFA β-Oxidation in Cultured Fibroblasts

A common method to assess the metabolic rate of VLCFAs involves using radiolabeled fatty acids in cultured human skin fibroblasts.

Objective: To quantify the rate of β-oxidation of a specific VLCFA.

Materials:

  • Cultured human skin fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • [1-¹⁴C]-labeled very-long-chain fatty acid (e.g., [1-¹⁴C]this compound)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Grow fibroblasts to confluency in DMEM supplemented with 10% FBS.

  • Labeling: Incubate the cells with medium containing the [1-¹⁴C]-labeled VLCFA for a defined period (e.g., 2-4 hours).

  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization.

  • Separation of Metabolites: Separate the water-soluble β-oxidation products (acetyl-CoA and, for odd-chain VLCFAs, propionyl-CoA) from the unmetabolized labeled fatty acid using a precipitation or chromatography method.

  • Quantification: Measure the radioactivity in the water-soluble fraction using a scintillation counter.

  • Normalization: Normalize the radioactivity to the total protein content of the cell lysate.

Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Quantification

GC-MS is a powerful analytical technique for the precise quantification of different fatty acid species in biological samples like plasma or cultured cells.[6][7][8]

Objective: To determine the absolute and relative concentrations of various VLCFAs.

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a solvent mixture (e.g., chloroform:methanol).

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs). FAMEs are more volatile and suitable for GC analysis.

  • GC Separation: Inject the FAMEs into a gas chromatograph. The different FAMEs will separate based on their boiling points and interactions with the GC column.

  • MS Detection and Quantification: As the FAMEs elute from the GC column, they enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. The abundance of each fatty acid is quantified by comparing its peak area to that of an internal standard.[8]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of even- and odd-chain VLCFAs.

Even_Chain_VLCFA_Metabolism VLCFA_CoA Even-Chain VLCFA-CoA (C2n) Peroxisome Peroxisome VLCFA_CoA->Peroxisome Transport Beta_Oxidation β-Oxidation Cycle Peroxisome->Beta_Oxidation Acetyl_CoA Acetyl-CoA (n times) Beta_Oxidation->Acetyl_CoA Mitochondrion Mitochondrion Acetyl_CoA->Mitochondrion Krebs_Cycle Krebs Cycle Mitochondrion->Krebs_Cycle Energy Energy (ATP) Krebs_Cycle->Energy

Caption: Metabolism of an even-chain VLCFA.

Odd_Chain_VLCFA_Metabolism Odd_VLCFA_CoA Odd-Chain VLCFA-CoA (C2n+1) Peroxisome Peroxisome Odd_VLCFA_CoA->Peroxisome Transport Beta_Oxidation β-Oxidation Cycle Peroxisome->Beta_Oxidation Acetyl_CoA Acetyl-CoA (n-1 times) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Mitochondrion Mitochondrion Propionyl_CoA->Mitochondrion Succinyl_CoA Succinyl-CoA Mitochondrion->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Energy Energy (ATP) Krebs_Cycle->Energy

Caption: Metabolism of an odd-chain VLCFA.

Conclusion

The metabolic pathway of this compound is distinguished from that of other VLCFAs by its odd-numbered carbon chain, leading to the production of propionyl-CoA in addition to acetyl-CoA during peroxisomal β-oxidation. This fundamental difference has implications for cellular metabolism and may be relevant in the context of peroxisomal disorders where VLCFA metabolism is impaired. Further research into the specific roles and metabolic fates of odd-chain VLCFAs is crucial for a complete understanding of lipid metabolism and the development of targeted therapies for related diseases.

References

Safety Operating Guide

Proper Disposal of Heptacosanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of heptacosanoic acid, ensuring compliance and safety within a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to adhere to standard laboratory safety protocols. While one safety data sheet (SDS) indicates that the substance is not classified as hazardous, another suggests it can cause skin and eye irritation[1]. Therefore, exercising caution is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile)[2][3].

  • Ventilation: Handle the chemical in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes, especially if the material is heated[1][3].

  • Spill Management: In the event of a spill, prevent the formation of dust. Collect the spilled material mechanically (e.g., sweep up) and place it into a suitable, labeled container for disposal[2][4]. Avoid flushing spills into drains[5][6].

Logistical Information: Storage and Container Management

Proper storage of this compound waste is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

  • Waste Container: Use a dedicated, compatible, and clearly labeled waste container. Plastic containers are often preferred for chemical waste[7]. The container must have a secure screw cap to prevent leaks[8].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound"[7].

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation[7][8]. The SAA must be inspected weekly for any signs of leakage[8].

  • Segregation: Store the this compound waste away from incompatible materials, such as strong oxidizing agents[4][8]. As a general rule, store acids and bases separately[8].

Step-by-Step Disposal Plan

This compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Do not dispose of this compound down the drain or in regular trash. Although it is a fatty acid, its low water solubility makes it unsuitable for sewer disposal, and some safety data sheets explicitly advise against it[1][6].

Protocol for Waste Collection and Disposal:

  • Prepare the Waste Container: Select a compatible container with a secure lid. Ensure it is clean, dry, and properly labeled before adding any waste.

  • Transfer Waste: Carefully transfer the solid this compound waste into the labeled container using a spatula or scoop. Avoid creating dust. If transferring a solution, use a funnel.

  • Secure the Container: Keep the container securely capped at all times, except when adding waste[7][8]. Do not overfill the container; leave at least one inch of headroom to allow for expansion[8].

  • Store in SAA: Place the sealed container in your laboratory's designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS office to arrange for a hazardous waste pickup[7][8].

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters relevant to the storage and disposal of general laboratory chemical waste, as specific limits for this compound are not detailed in the search results.

ParameterGuideline/LimitRegulation ContextCitation
pH Range for Drain Disposal 5.0 - 12.5General guidance for neutralized aqueous solutions. Not recommended for this compound.[8]
5.5 - 10.5Alternative general guidance for dilute acids and bases.[9]
SAA Storage Volume Limit 55 gallons (total hazardous waste)Maximum allowable quantity in a single SAA.[7]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)Stricter limit for "P-listed" chemicals. This compound is not P-listed.[7]
SAA Storage Time Limit Up to 12 monthsFor partially filled containers that have not reached the volume limit.[7]
Full Container Removal Within 3 calendar daysOnce a container is full, it must be removed from the SAA promptly.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated decision_spill Is this a spill? start->decision_spill spill_procedure Follow Spill Management Protocol: 1. Wear PPE. 2. Contain and collect mechanically. 3. Place in waste container. decision_spill->spill_procedure Yes collect_waste Place waste in a dedicated, labeled chemical waste container. decision_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste decision_full Is the waste container full? collect_waste->decision_full store_saa Store sealed container in Satellite Accumulation Area (SAA). decision_full->store_saa No request_pickup Contact EHS for waste pickup (within 3 days of becoming full). decision_full->request_pickup Yes store_saa->collect_waste Add more waste later end_process End: Waste disposed of by EHS request_pickup->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Heptacosanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Heptacosanoic acid. The following procedural steps and data are compiled to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Physicochemical and Safety Data

This compound is a saturated fatty acid. While generally not classified as a hazardous substance, it can cause skin and eye irritation under certain conditions. Adherence to standard laboratory safety protocols is crucial.

PropertyValueReference
Chemical Formula C₂₇H₅₄O₂[1]
Molecular Weight 410.72 g/mol [1]
Physical State Solid (Crystal - Powder)
Appearance White to very pale yellow
Melting Point 86°C
Solubility Slightly soluble in Chloroform, DMF, DMSO.
Hazard Class Not classified as hazardous[1]
Irritation May cause skin and serious eye irritation.

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent contamination.

  • Store away from strong oxidizing agents, as they are incompatible materials.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or safety goggles.[4] A face shield may be necessary if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended to prevent skin contact.[5]

  • Body Protection: A standard laboratory coat or protective clothing should be worn. For larger quantities or where significant dust is generated, coveralls may be appropriate.[6]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a dust respirator (e.g., N95) should be used.[2]

3. Handling and Use:

  • Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[3]

  • Avoid generating dust.[4] Use appropriate tools for transferring the solid material.

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily accessible.[7]

4. Accidental Release Measures:

  • In case of a spill, avoid creating dust.[4]

  • Sweep up the spilled solid material carefully and place it into a suitable, labeled container for disposal.[2]

  • Ventilate the area of the spill.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[7]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[4]

6. Disposal Plan:

  • This compound is not classified as hazardous waste.[1]

  • Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Retrieve this compound from Storage B->C D Weigh and Prepare for Experiment in Ventilated Area C->D E Conduct Experiment D->E F Clean Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Doff and Clean/Dispose of PPE H->I J Wash Hands I->J

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.